molecular formula C₂₀H₂₆O₂ B108581 Cyclodiol CAS No. 116229-13-1

Cyclodiol

カタログ番号: B108581
CAS番号: 116229-13-1
分子量: 298.4 g/mol
InChIキー: YGXXZMDWSWSCSI-UYUJGIFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cyclodiol, also known by its developmental code name ZK-115194, is a synthetic estrogen derivative that was investigated in the 1990s but never approved for medical use . Chemically, it is classified as a 14α,17α-ethano-17β-estradiol, indicating it is a derivative of the natural hormone estradiol with a bridge between the C14α and C17α positions . This structural modification creates a novel steroidal compound for scientific investigation. In preclinical research, this compound has been characterized as a potent agonist of the estrogen receptor alpha (ERα). Studies have shown that it possesses 100% of the relative binding affinity of estradiol for the human ERα and demonstrates similar transactivational capacity at this receptor . Its pharmacological potency was found to be comparable to that of estradiol when administered by subcutaneous injection in research models . The primary application of this compound is for research use only, providing scientists with a tool to study estrogen receptor signaling and the effects of modified steroidal structures. Like other estrogens, this compound has shown evidence of genotoxicity in studies . Available pharmacokinetic data from historical clinical investigations indicate an absolute bioavailability of 33 ± 19% and an elimination half-life of 28.7 hours . This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,11S,14S)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-18-7-6-16-15-4-3-14(21)12-13(15)2-5-17(16)19(18)8-10-20(18,22)11-9-19/h3-4,12,16-17,21-22H,2,5-11H2,1H3/t16-,17-,18+,19?,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXXZMDWSWSCSI-UYUJGIFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H](C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921978
Record name 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116229-13-1
Record name 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116229-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zk 115194
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZK-115194
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH2S6QPT38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cyclodiol (ZK-115194): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodiol (developmental code name: ZK-115194) is a synthetic steroidal estrogen that was the subject of research in the 1990s.[1] As a derivative of estradiol (B170435), its structure is distinguished by an ethano bridge between the C14α and C17α positions.[1] Although it demonstrated potent estrogenic activity, this compound was never commercially marketed. This guide provides a comprehensive overview of its basic properties, leveraging available scientific and patent literature.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its core chemical identity is that of a modified estradiol molecule.

Table 1: Chemical and Physical Properties of this compound (ZK-115194)

PropertyValueSource
IUPAC Name (8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-14,17-ethanocyclopenta[a]phenanthren-17-olInferred from structure
Synonyms ZK-115194, Cycloestradiol, 14α,17α-Ethano-17β-estradiol, 14α,17α-Ethanoestra-1,3,5(10)-triene-3,17β-diol[1]
Molecular Formula C₂₀H₂₆O₂
Molecular Weight 298.42 g/mol
CAS Number 116229-13-1
Boiling Point 473.4°C at 760 mmHg
LogP 4.14
Vapor Pressure 9.08E-10mmHg at 25°C

Pharmacological Profile

This compound is a potent agonist of the estrogen receptor alpha (ERα), with a binding affinity and transactivational capacity comparable to the endogenous ligand, estradiol.

Mechanism of Action

As an estrogen receptor agonist, this compound mimics the action of estradiol. It binds to and activates estrogen receptors, which are ligand-activated transcription factors. This binding initiates a cascade of molecular events that modulate the expression of target genes. The primary known target of this compound is the estrogen receptor alpha (ERα). Upon binding, the receptor likely undergoes a conformational change, dimerizes, and translocates to the nucleus where it interacts with estrogen response elements (EREs) on the DNA to regulate gene transcription.[2][3][4]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its high-affinity binding to the human estrogen receptor α (ERα).

Table 2: Pharmacodynamic Properties of this compound (ZK-115194)

ParameterValueNotesSource
Relative Binding Affinity (RBA) for human ERα 100%Relative to Estradiol (100%)[1]
Transactivational Capacity at ERα Similar to Estradiol[1]
Potency (subcutaneous injection) Comparable to Estradiol[1]
Genotoxicity Similar to Estradiol[1]

No specific binding affinity data (Ki or IC50) for ERβ has been found in publicly available literature.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in postmenopausal women.

Table 3: Pharmacokinetic Parameters of this compound (ZK-115194) in Postmenopausal Women

ParameterValueDosingSource
Absolute Bioavailability (Oral) 33 ± 19%Single 240 µg oral dose[5]
Elimination Half-life 28.7 ± 9.6 hoursIntravenous administration[5]

Experimental Protocols

While the exact protocols for the studies on this compound (ZK-115194) are not publicly available, the following represent standard methodologies for the key assays mentioned in the literature.

Estrogen Receptor Competitive Binding Assay (Generic Protocol)

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

  • Preparation of ER-containing cytosol: Uteri from ovariectomized rats or recombinant human ERα are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

  • Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the ER-containing cytosol in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Unbound Ligand: The mixture is incubated to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Estrogen Receptor Transactivation Assay (Generic Protocol)

This assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.

  • Cell Culture: A human cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα, or a HeLa cell line stably transfected with the human ERα gene) is cultured in an appropriate medium. The cells are also stably transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound) or a vehicle control. A positive control, such as estradiol, is also included.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression.

  • Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.

  • Data Analysis: The transcriptional activity is expressed as a fold induction over the vehicle control. A dose-response curve is generated to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Synthesis

Visualizations

Signaling Pathway

Estrogen_Receptor_Alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (ZK-115194) ERa_inactive Inactive ERα-HSP Complex This compound->ERa_inactive Binding & HSP Dissociation ERa_active Active ERα ERa_inactive->ERa_active Activation Dimer ERα Dimer ERa_active->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding Transcription Transcription of Target Genes ERE->Transcription Transcriptional Regulation

Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_transactivation Transactivation Potential Assessment start_binding Prepare ERα Source (e.g., Recombinant Protein) incubate_binding Incubate ERα with [³H]-Estradiol & varying [this compound] start_binding->incubate_binding separate_binding Separate Bound & Unbound Ligands incubate_binding->separate_binding quantify_binding Quantify Radioactivity separate_binding->quantify_binding analyze_binding Calculate IC50 & RBA quantify_binding->analyze_binding start_trans Culture ERα-expressing Reporter Cell Line treat_trans Treat Cells with varying [this compound] start_trans->treat_trans incubate_trans Incubate for 24h treat_trans->incubate_trans assay_trans Perform Luciferase Assay incubate_trans->assay_trans analyze_trans Calculate EC50 & Fold Induction assay_trans->analyze_trans

Caption: Conceptual workflow for in vitro characterization of this compound.

Conclusion

This compound (ZK-115194) is a potent synthetic estrogen with a pharmacological profile very similar to that of estradiol, particularly in its high affinity for the estrogen receptor alpha. Its development did not proceed to market, and as such, a complete public record of its properties and the specific experimental details of its characterization are limited. This guide consolidates the available information to provide a foundational understanding of this compound for scientific and drug development professionals.

References

The Synthesis and Discovery of Cyclodiol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodiol (developmental code name: ZK-115194) is a synthetic steroidal estrogen that emerged from research endeavors in the 1990s.[1] Characterized by a unique 14α,17α-ethano bridge, this estradiol (B170435) derivative exhibits a pharmacological profile comparable to the endogenous hormone 17β-estradiol. Despite its potent estrogenic activity, this compound was never commercialized. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Pharmacological Profile

This compound, also known as 14α,17α-Ethano-17β-estradiol, is a synthetic estrogen that was the subject of study in the 1990s.[1] It is a derivative of estradiol distinguished by a carbon bridge between the C14α and C17α positions.[1] Pharmacological studies revealed that this compound possesses a high affinity for the human estrogen receptor alpha (ERα), with a relative binding affinity that is 100% that of estradiol.[1] This strong binding affinity translates to a comparable transactivational capacity and potency to estradiol when administered via subcutaneous injection.[1]

Pharmacokinetic studies in postmenopausal women have provided key insights into the absorption, distribution, metabolism, and excretion of this compound. Following oral administration, it exhibits an absolute bioavailability of 33 ± 19% and has an elimination half-life of 28.7 hours.[1] Similar to estradiol, this compound has also demonstrated genotoxic potential.[1]

Quantitative Biological Data

The following table summarizes the key quantitative data available for this compound, providing a comparative perspective with the parent hormone, 17β-estradiol.

ParameterThis compound (ZK-115194)17β-EstradiolReference
Relative Binding Affinity (ERα) 100%100% (Reference)[1]
Absolute Bioavailability (Oral) 33 ± 19%~1-10%[1]
Elimination Half-life 28.7 hours~1-2 hours (oral)[1]

Synthesis of this compound

The synthesis of this compound (14α,17α-Ethanoestra-1,3,5(10)-triene-3,17β-diol) is detailed in German patent DE3838779A1. The following protocol is an interpretation of the key synthetic steps described therein.

Experimental Protocol: Synthesis of this compound

Step 1: Thioacetal Formation

  • Estrone (B1671321) is reacted with a suitable thiol, such as 1,2-ethanedithiol, in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to form the corresponding 17-dithiolane derivative. This step protects the C17 ketone.

Step 2: Introduction of the Ethano Bridge Precursor

  • The protected estrone derivative is then treated with a strong base, such as n-butyllithium, to generate a carbanion.

  • This is followed by a reaction with a suitable electrophile, such as 1,2-dibromoethane, to introduce the two-carbon unit that will form the ethano bridge.

Step 3: Desulfurization and Ring Closure

  • The dithiolane protecting group is removed, and the ethano bridge is formed through a desulfurization reaction, typically using Raney nickel in a solvent like ethanol. This step results in the formation of the 14α,17α-ethano-estrone derivative.

Step 4: Reduction of the C17-Ketone

  • The final step involves the reduction of the C17-ketone to the corresponding 17β-hydroxyl group. This is achieved using a reducing agent such as sodium borohydride (B1222165) in a suitable solvent system (e.g., methanol/tetrahydrofuran).

Purification: The final product, this compound, is purified using standard techniques such as column chromatography and recrystallization.

Synthesis Workflow Diagram

Synthesis_of_this compound Estrone Estrone Step1 Thioacetal Formation (1,2-ethanedithiol, BF3·OEt2) Estrone->Step1 Protected_Estrone 17-Dithiolane Estrone Step1->Protected_Estrone Step2 Alkylation (n-BuLi, 1,2-dibromoethane) Protected_Estrone->Step2 Bridged_Intermediate Ethano Bridge Precursor Step2->Bridged_Intermediate Step3 Desulfurization & Ring Closure (Raney Nickel) Bridged_Intermediate->Step3 Ethano_Estrone 14α,17α-Ethano-estrone Step3->Ethano_Estrone Step4 Reduction (NaBH4) Ethano_Estrone->Step4 This compound This compound Step4->this compound

A simplified workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

As a potent estrogen, this compound is presumed to exert its biological effects primarily through the activation of estrogen receptors, which are members of the nuclear hormone receptor superfamily. The generally accepted mechanism of action for estrogens, which is applicable to this compound, involves both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the diffusion of the estrogenic molecule across the cell membrane and its binding to estrogen receptors (ERα or ERβ) located in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The activated receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to either the activation or repression of gene expression, ultimately resulting in the physiological effects of the estrogen.

Estrogen Signaling Pathway Diagram

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding Dimerization Dimerization ER->Dimerization Cyclodiol_ER This compound-ER Complex Cyclodiol_ER->Dimerization ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Nuclear Translocation & Binding Transcription Modulation of Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Genomic signaling pathway of this compound via estrogen receptors.

Key Experimental Protocols

The following section details the methodology for a key experiment used to characterize the biological activity of estrogenic compounds like this compound.

Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the relative binding affinity of a test compound for the estrogen receptor compared to a reference ligand, typically radiolabeled 17β-estradiol.

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the specific binding of a radiolabeled estrogen to the estrogen receptor (IC50).

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors)

  • Radiolabeled [³H]17β-estradiol

  • Unlabeled 17β-estradiol (for determining non-specific binding and as a reference competitor)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound (this compound) in the assay buffer.

  • Assay Setup: In a series of microcentrifuge tubes, add a constant amount of rat uterine cytosol and a fixed concentration of [³H]17β-estradiol.

  • Competition: To these tubes, add increasing concentrations of either unlabeled 17β-estradiol or the test compound (this compound). A set of tubes without any competitor is used to determine total binding, and a set with a large excess of unlabeled 17β-estradiol is used to determine non-specific binding.

  • Incubation: Incubate the tubes at 4°C for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]17β-estradiol from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal dose-response curve.

    • The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Experimental Workflow Diagram

ER_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions (Competitors & Radioligand) Start->Prepare_Reagents Assay_Setup Assay Setup: - Rat Uterine Cytosol - [³H]17β-Estradiol - Competitors Prepare_Reagents->Assay_Setup Incubation Incubate at 4°C (18-24 hours) Assay_Setup->Incubation Separation Separate Bound & Free Ligand (e.g., Dextran-Coated Charcoal) Incubation->Separation Quantification Measure Radioactivity (Liquid Scintillation Counter) Separation->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Workflow for an Estrogen Receptor Competitive Binding Assay.

Conclusion

This compound represents an interesting synthetic estrogen with potent biological activity comparable to estradiol. Its unique bridged structure offers a rigid conformation that likely contributes to its high affinity for the estrogen receptor. While it did not proceed to market, the study of this compound provides valuable insights into the structure-activity relationships of steroidal estrogens. The data and protocols presented in this guide serve as a resource for researchers in the fields of endocrinology, medicinal chemistry, and drug development, highlighting the key aspects of this particular synthetic estrogen.

References

Cyclodiol: A Technical Overview of its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodiol, also known by its developmental code name ZK-115194, is a synthetic steroidal estrogen that was investigated in the 1990s.[1] As a derivative of estradiol, it possesses a unique structural modification—a bridge between the C14α and C17α positions—which confers distinct pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and the biological context of this compound, with a focus on its interaction with the estrogen receptor.

Chemical Structure and Nomenclature

The molecular structure of this compound is characterized by a rigidified steroid backbone due to the ethano bridge. This structural feature significantly influences its interaction with the estrogen receptor.

IUPAC Names:

Two IUPAC names have been associated with the structure of this compound, reflecting different systematic naming conventions:

  • (2R,11S,14S)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15-diol [2]

  • (8R,9S,13S)-13-Methyl-7,8,9,11,12,13,15,16-octahydro-14,17-ethanocyclopenta[a]phenanthrene-3,17(6H)-diol [1]

Both names describe the same enantiomerically pure compound. The core of the molecule is a cyclopenta[a]phenanthrene ring system, which is characteristic of steroids.

Chemical Structure Diagram

Caption: 2D representation of the chemical structure of this compound.

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₆O₂
Molecular Weight 298.42 g/mol
Absolute Bioavailability (oral, in women) 33 ± 19%[1][3]
Elimination Half-life (in women) 28.7 hours[1][3]
Relative Binding Affinity for human ERα (vs. Estradiol) 100%[1]

Experimental Protocols

While specific, detailed synthesis and in vivo experimental protocols for this compound (ZK-115194) are not publicly available, this section outlines the general methodologies that would be employed for the synthesis, pharmacokinetic analysis, and receptor binding affinity determination of a compound of this nature.

General Synthesis of 14α,17α-ethano-estradiol Derivatives

The synthesis of this compound and its analogs generally starts from a commercially available steroid precursor, such as estrone (B1671321). The key step involves the formation of the 14α,17α-ethano bridge. A plausible synthetic route would involve:

  • Protection of the 3-hydroxyl group: The phenolic hydroxyl group of estrone is typically protected, for example, as a methyl ether, to prevent its reaction in subsequent steps.

  • Introduction of a precursor to the ethano bridge at C17: This could be achieved by reacting the 17-keto group with a suitable nucleophile, such as an organometallic reagent, to introduce a two-carbon unit.

  • Cyclization to form the ethano bridge: An intramolecular reaction, often acid-catalyzed, would be employed to form the bond between C14 and the introduced two-carbon unit at C17.

  • Deprotection of the 3-hydroxyl group: The protecting group on the 3-hydroxyl is removed to yield the final diol product.

  • Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization.

In Vivo Pharmacokinetic Studies in Humans

The pharmacokinetic properties of this compound were evaluated in postmenopausal women. A typical experimental design for such a study would involve the following steps:

  • Subject Recruitment: A cohort of healthy, postmenopausal women meeting specific inclusion and exclusion criteria would be recruited.

  • Drug Administration: A single oral dose of this compound would be administered to the subjects after an overnight fast.

  • Blood Sampling: Serial blood samples would be collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[4][5]

  • Plasma Preparation: Blood samples would be centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples would be determined using a validated, sensitive, and specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.[6]

Estrogen Receptor Binding Affinity Assay

The binding affinity of this compound for the estrogen receptor (ER) is a critical determinant of its biological activity. A competitive radioligand binding assay is a standard method to determine this.[7][8][9]

  • Preparation of Receptor Source: A source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα, is prepared.[2]

  • Radioligand: A radiolabeled estrogen, typically [³H]-estradiol, is used as the tracer.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand, often by filtration or hydroxylapatite adsorption.[2]

  • Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The relative binding affinity (RBA) is then calculated by comparing the IC₅₀ of the test compound to that of a reference compound (e.g., estradiol).

Biological Activity and Signaling Pathway

This compound is a potent estrogen agonist, exhibiting a binding affinity for the human estrogen receptor alpha (ERα) that is comparable to that of the endogenous ligand, estradiol.[1] As an estrogen agonist, this compound is expected to exert its biological effects through the canonical estrogen receptor signaling pathway.

Upon entering a target cell, this compound binds to and activates the estrogen receptor, which is predominantly located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated receptor dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcriptional machinery, ultimately leading to the transcription of estrogen-responsive genes. The products of these genes mediate the physiological effects of estrogens.

Estrogen Receptor Signaling Pathway Diagram

Caption: Generalized estrogen receptor signaling pathway activated by this compound.

References

Cyclodiol's Interaction with Estrogen Receptor Alpha: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Cyclodiol, also known by its developmental code name ZK-115194 and chemical name 14α,17α-Ethano-17β-estradiol, is a synthetic steroidal estrogen that was investigated in the 1990s.[1] Despite not being marketed, its potent estrogenic activity, particularly its interaction with Estrogen Receptor Alpha (ERα), makes it a subject of interest for understanding the structure-activity relationships of steroidal estrogens. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of this compound on ERα, drawing from available data and the established principles of ERα signaling.

Quantitative Data Summary

Quantitative experimental data on the specific interaction of this compound with ERα is limited in the public domain. However, it has been reported to possess a high affinity for the human ERα, comparable to the endogenous ligand 17β-estradiol.

LigandTargetAssay TypeParameterValueReference
This compound Human ERαCompetitive BindingRelative Binding Affinity (RBA)100% (relative to Estradiol)[1]
This compound Human ERαReporter Gene AssayTransactivational CapacitySimilar to Estradiol[1]
17β-EstradiolHuman ERαSaturation BindingKd~0.06-0.2 nMData from various studies
This compound Human ERαSaturation BindingKdData not available
17β-EstradiolHuman ERαReporter Gene AssayEC50~0.01-0.1 nMData from various studies
This compound Human ERαReporter Gene AssayEC50Data not available

Table 1: Ligand Binding and Functional Potency Data. This table summarizes the available quantitative data for this compound's interaction with ERα and provides comparative values for the endogenous ligand, 17β-estradiol. The lack of specific Kd and EC50 values for this compound highlights the need for further research.

Putative Mechanism of Action of this compound on ERα

Based on its classification as a potent synthetic estrogen with high binding affinity and transactivational capacity similar to estradiol, the mechanism of action of this compound on ERα is presumed to follow the canonical pathway of estrogen signaling.

Ligand Binding and Conformational Change

The initiation of ERα signaling occurs upon the binding of a ligand to the ligand-binding domain (LBD) of the receptor. It is hypothesized that this compound, like estradiol, binds to the hydrophobic ligand-binding pocket within the ERα LBD. This binding event induces a critical conformational change in the receptor, most notably the repositioning of Helix 12. This repositioning creates a stable binding surface for the recruitment of coactivator proteins.

cluster_0 Cytoplasm cluster_1 Conformational Change This compound This compound ERa_inactive Inactive ERα (monomer) This compound->ERa_inactive Binds to HSP HSP90 ERa_inactive->HSP Associated with ERa_active Active ERα (monomer) ERa_inactive->ERa_active Conformational Change cluster_0 Cytoplasm cluster_1 Nucleus ERa_active Active ERα (monomer) ERa_dimer ERα Dimer ERa_active->ERa_dimer Dimerization ERa_dimer_nuc ERα Dimer ERa_dimer->ERa_dimer_nuc Nuclear Translocation cluster_0 Nucleus ERa_dimer_nuc This compound-ERα Dimer ERE ERE ERa_dimer_nuc->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates start Start prep_er Prepare ERα Source (e.g., recombinant protein, cell lysate) start->prep_er incubate Incubate constant [3H]-Estradiol with increasing concentrations of this compound and ERα source prep_er->incubate separate Separate bound from free radioligand (e.g., hydroxylapatite precipitation) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Relative Binding Affinity (RBA) quantify->analyze end End analyze->end start Start culture_cells Culture ERα-positive cells (e.g., MCF-7, T47D) start->culture_cells transfect Transfect cells with an ERE-driven reporter plasmid (e.g., ERE-luciferase) culture_cells->transfect treat_cells Treat cells with varying concentrations of this compound transfect->treat_cells lyse_cells Lyse cells and measure reporter gene activity (e.g., luminescence) treat_cells->lyse_cells analyze Analyze data to determine EC50 lyse_cells->analyze end End analyze->end start Start treat_cells Treat cells with this compound start->treat_cells crosslink Crosslink proteins to DNA (formaldehyde) treat_cells->crosslink lyse_and_sonicate Lyse cells and shear chromatin (sonication) crosslink->lyse_and_sonicate immunoprecipitate Immunoprecipitate with anti-ERα antibody lyse_and_sonicate->immunoprecipitate reverse_crosslinks Reverse crosslinks and purify DNA immunoprecipitate->reverse_crosslinks analyze_dna Analyze DNA by qPCR or sequencing (ChIP-seq) reverse_crosslinks->analyze_dna end End analyze_dna->end

References

Cyclodiol: A Technical Guide to a Synthetic Steroidal Estrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodiol (developmental code name: ZK-115194) is a synthetic steroidal estrogen investigated in the 1990s.[1] While it never reached the market, its unique bridged structure and potent estrogenic activity make it a continued subject of interest for understanding estrogen receptor interactions and signaling. This technical guide provides a comprehensive overview of this compound, including its known quantitative estrogenic activity, detailed experimental protocols for its characterization, and a review of the signaling pathways it is presumed to modulate. This document is intended to serve as a foundational resource for researchers in endocrinology, pharmacology, and drug development.

Introduction to this compound

This compound, also known as 14α,17α-ethano-17β-estradiol, is a derivative of estradiol (B170435) characterized by an ethano bridge between the C14α and C17α positions.[1] This structural modification confers a high affinity for the estrogen receptor alpha (ERα) and a potency comparable to that of estradiol when administered subcutaneously.[1] Studies in women have determined its absolute bioavailability to be 33 ± 19% with an elimination half-life of 28.7 hours.[1] Like estradiol, it has demonstrated genotoxic potential.[1] This guide will synthesize the available data on this compound, present methodologies for its study, and illustrate its mechanistic pathways.

Quantitative Data Summary

The estrogenic profile of this compound has been partially characterized through binding affinity and pharmacokinetic studies. The following tables summarize the available quantitative data to facilitate comparison with other estrogenic compounds.

Table 1: Estrogen Receptor Binding Affinity of this compound

CompoundEstrogen Receptor SubtypeRelative Binding Affinity (%)
This compound ERα 100 [1]
This compound ERβ Data not available
17β-EstradiolERα100
17β-EstradiolERβ100

Table 2: In Vitro Estrogenic Potency of this compound

Assay TypeCell LineEndpointEC50
This compound MCF-7 Cell Proliferation (E-Screen) Data not available
This compound Various Reporter Gene Assay Data not available
17β-EstradiolMCF-7Cell Proliferation (E-Screen)~1-10 pM
17β-EstradiolVariousReporter Gene Assay~1-10 pM

Table 3: Pharmacokinetic Properties of this compound in Women

ParameterValue
Absolute Bioavailability 33 ± 19% [1]
Elimination Half-life 28.7 hours [1]

Experimental Protocols

The characterization of synthetic estrogens like this compound relies on standardized in vitro assays. The following are detailed protocols for key experiments.

Estrogen Receptor Competitive Binding Assay

Principle: This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen for binding to the receptor.

Methodology:

  • Receptor Source: Prepare cytosol containing estrogen receptors from a suitable source, such as the uteri of ovariectomized Sprague-Dawley rats.

  • Radioligand: Use [³H]-17β-estradiol as the radiolabeled ligand.

  • Competitive Incubation: In a series of tubes, incubate a fixed concentration of the radioligand and the receptor preparation with increasing concentrations of the unlabeled test compound (this compound). Include a control with only the radioligand and receptor to determine maximum binding, and a control with a large excess of unlabeled 17β-estradiol to determine non-specific binding.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complexes.

  • Quantification: Centrifuge the HAP slurry, wash to remove unbound ligand, and measure the radioactivity of the pellet using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

E-Screen (Estrogen-Sensitive Cell Proliferation) Assay

Principle: This bioassay measures the estrogenic activity of a compound by quantifying its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

Methodology:

  • Cell Culture: Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove any estrogenic compounds.

  • Cell Seeding: Plate the cells in 96-well plates at a low density and allow them to attach.

  • Treatment: Replace the seeding medium with experimental medium containing a range of concentrations of the test compound (this compound). Include a positive control series with 17β-estradiol and a negative control with vehicle only.

  • Incubation: Incubate the cells for 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Fix the cells and stain with a protein dye such as sulforhodamine B (SRB). Solubilize the bound dye and measure the absorbance, which is proportional to the cell number.

  • Data Analysis: Plot the absorbance against the logarithm of the test compound concentration. The EC50 (the concentration that produces 50% of the maximal proliferative effect) is determined from the dose-response curve. The relative proliferative effect (RPE) can also be calculated by comparing the maximal effect of the test compound to that of 17β-estradiol.

Signaling Pathways and Experimental Workflows

As a potent estrogen, this compound is expected to activate both genomic and non-genomic estrogen signaling pathways.

Classical Genomic Estrogen Signaling Pathway

This pathway involves the activation of nuclear estrogen receptors, leading to the regulation of gene transcription.

genomic_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_HSP ER-HSP90 Complex This compound->ER_HSP Binding & HSP Dissociation ER ER Dimer ER_HSP->ER Dimerization ERE Estrogen Response Element (ERE) ER->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse

Caption: Genomic signaling pathway of this compound.

Non-Genomic Estrogen Signaling Pathway

Rapid, non-genomic effects of estrogens are initiated at the cell membrane and involve the activation of various kinase cascades.

non_genomic_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mER Membrane ER This compound->mER Binding G_protein G-protein mER->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Downstream Downstream Effects MAPK_cascade->Downstream Akt Akt PI3K->Akt Akt->Downstream

Caption: Non-genomic estrogen signaling initiated by this compound.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a synthetic estrogen.

experimental_workflow start Test Compound (this compound) binding_assay ER Competitive Binding Assay start->binding_assay proliferation_assay E-Screen (MCF-7 Proliferation) start->proliferation_assay reporter_assay Reporter Gene Assay start->reporter_assay data_analysis Data Analysis (RBA, EC50) binding_assay->data_analysis proliferation_assay->data_analysis reporter_assay->data_analysis conclusion Characterization of Estrogenic Activity data_analysis->conclusion

Caption: In vitro workflow for characterizing this compound's estrogenicity.

Conclusion

This compound is a potent synthetic steroidal estrogen with a high binding affinity for ERα. While comprehensive data on its interaction with ERβ and its in vitro functional potency are lacking in publicly available literature, its known characteristics suggest it acts as a strong estrogen, likely through both genomic and non-genomic pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation of this compound and other novel synthetic estrogens. The existing data gaps highlight the need for continued research to fully elucidate the pharmacological profile of such compounds for potential applications in endocrinology and drug discovery.

References

Early Research & Development of ZK-115194: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Refined: December 18, 2025

Introduction

ZK-115194 is a novel steroidal estrogen developed with the objective of improving upon the pharmacokinetic profile of existing estrogens, such as ethinylestradiol (EE2). Structurally, ZK-115194 is a derivative of natural estradiol, modified with a 14α, 17α-bridging. This structural alteration was designed to protect the molecule from rapid metabolic degradation during absorption and first-pass metabolism in the liver, a common challenge with orally administered estrogens. This technical guide provides a detailed overview of the early research and development of ZK-115194, with a primary focus on its pharmacokinetic properties as determined in early clinical studies. Information regarding the preclinical development of ZK-115194, including its mechanism of action, receptor binding affinity, and in vivo efficacy in animal models, is not extensively available in the public domain.

Pharmacokinetic Profile in Postmenopausal Women

A key clinical study investigated the pharmacokinetic properties of ZK-115194 in comparison to another new estrogen, ZK 136295, and the widely used ethinylestradiol (EE2). The study was conducted in a cohort of 54 postmenopausal women.[1]

Experimental Protocol: Clinical Pharmacokinetic Study

Study Design: The study was designed to compare the pharmacokinetic profiles of the three compounds after single intravenous and oral administrations.

  • Participants: 54 healthy postmenopausal women.

  • Dosing:

    • Intravenous (IV): 60 micrograms of each compound.

    • Oral: 120 micrograms and 240 micrograms of each compound.

  • Drug Concentration Analysis:

    • ZK-115194: Serum concentrations were determined using a gas chromatography/mass spectrometry/mass spectrometry (GC/MS/MS) method.[1]

    • Ethinylestradiol (EE2) and ZK 136295: Specific radioimmunoassays were used.[1]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters obtained for ZK-115194 and the comparator compounds.

Pharmacokinetic ParameterZK-115194ZK 136295Ethinylestradiol (EE2)
Mean Terminal Half-life (hours) 28.7 12.326.1
Absolute Bioavailability (120 mcg oral dose) Not explicitly stated, but a two-fold increase was seen with the 240 mcg dose.~40%~40%
Absolute Bioavailability (240 mcg oral dose) 33% +/- 19% ~70%~70%

Data sourced from a comparative pharmacokinetic study in postmenopausal women.[1]

Key Findings and Observations

The study revealed that ZK-115194 possesses the longest mean terminal half-life of the three compounds tested, suggesting a prolonged presence in the systemic circulation.[1] However, the 14α, 17α-bridging modification did not lead to a superior oral bioavailability compared to EE2, which features a 17α-ethinyl group.[1] The absolute bioavailability of ZK-115194 after a 240 microgram oral dose was approximately 33%, which was considerably lower than that of ZK 136295 and EE2 at the same dose.[1]

Interestingly, doubling the oral dose of ZK-115194 from 120 to 240 micrograms resulted in a two-fold increase in its absolute bioavailability. A similar dose-dependent increase in bioavailability was observed for EE2.[1] Despite the structural modification aimed at reducing metabolic degradation, ZK-115194 demonstrated a reduced and highly variable systemic availability, similar to that of EE2.[1]

Visualizations

Experimental Workflow: Clinical Pharmacokinetic Study

G cluster_0 Participant Recruitment cluster_1 Dosing Regimen cluster_2 Sample Analysis cluster_3 Data Analysis Recruitment 54 Postmenopausal Women IV_Dose Single IV Dose (60 µg) ZK-115194, ZK 136295, EE2 Recruitment->IV_Dose Administer Oral_Dose_120 Single Oral Dose (120 µg) ZK-115194, ZK 136295, EE2 Recruitment->Oral_Dose_120 Administer Oral_Dose_240 Single Oral Dose (240 µg) ZK-115194, ZK 136295, EE2 Recruitment->Oral_Dose_240 Administer Blood_Sampling Serial Blood Sampling IV_Dose->Blood_Sampling Oral_Dose_120->Blood_Sampling Oral_Dose_240->Blood_Sampling ZK115194_Analysis ZK-115194 Analysis (GC/MS/MS) Blood_Sampling->ZK115194_Analysis EE2_ZK136295_Analysis EE2 & ZK 136295 Analysis (Radioimmunoassay) Blood_Sampling->EE2_ZK136295_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Half-life, Bioavailability) ZK115194_Analysis->PK_Analysis EE2_ZK136295_Analysis->PK_Analysis

Caption: Workflow of the comparative pharmacokinetic study.

Logical Relationship: Bioavailability and Structural Modification

G cluster_0 Structural Modification cluster_1 Hypothesized Outcome cluster_2 Observed Outcome ZK_115194 ZK-115194 (14α, 17α-bridging) Hypothesis Prevent early metabolic degradation ZK_115194->Hypothesis Observed Reduced and variable systemic availability ZK_115194->Observed EE2 Ethinylestradiol (EE2) (17α-ethinyl group) EE2->Observed Increased_Bioavailability Higher Oral Bioavailability Hypothesis->Increased_Bioavailability

Caption: Hypothesized vs. Observed Bioavailability of ZK-115194.

Conclusion

The early clinical development of ZK-115194 focused on evaluating its potential for an improved pharmacokinetic profile compared to existing estrogens. While the structural modification of a 14α, 17α-bridge in ZK-115194 resulted in a longer terminal half-life, it did not translate to enhanced oral bioavailability in postmenopausal women. The compound exhibited reduced and variable systemic availability, similar to ethinylestradiol. Further research would be necessary to fully elucidate the metabolic pathways of ZK-115194 and to explore its pharmacodynamic properties and potential clinical utility. The lack of publicly available preclinical data, including receptor binding and in vivo efficacy studies, limits a more comprehensive understanding of its early development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cyclohexanediol isomers. Due to the general nature of the term "Cyclodiol," this document focuses on the well-characterized and fundamental isomers of cyclohexanediol: 1,2-, 1,3-, and 1,4-cyclohexanediol, including their cis and trans stereoisomers. The information is presented to support research, drug development, and other scientific applications.

General Properties

Cyclohexanediols are cyclic organic compounds featuring a cyclohexane (B81311) ring substituted with two hydroxyl (-OH) groups.[1] Their molecular formula is C₆H₁₂O₂, with a molecular weight of approximately 116.16 g/mol .[2][3] The presence of polar hydroxyl groups allows for hydrogen bonding, influencing their solubility and reactivity.[1] These compounds are versatile intermediates in the synthesis of pharmaceuticals, polymers, and other organic molecules.[1][4]

Physical and Chemical Properties of Cyclohexanediol Isomers

The physical and chemical properties of cyclohexanediol isomers vary significantly based on the position and stereochemistry of the hydroxyl groups. The following tables summarize key quantitative data for the most common isomers.

Table 1: General and Physical Properties of Cyclohexanediol Isomers

Propertycis-1,2-Cyclohexanediol (B155557)trans-1,2-Cyclohexanediolcis-1,3-Cyclohexanedioltrans-1,3-Cyclohexanediolcis-1,4-Cyclohexanedioltrans-1,4-Cyclohexanediol
CAS Number 1792-81-0[5]1460-57-7[5]823-18-7[6]5515-64-0[7]931-71-56995-79-5[7]
Molecular Formula C₆H₁₂O₂[8]C₆H₁₂O₂[9]C₆H₁₂O₂[2]C₆H₁₂O₂C₆H₁₂O₂C₆H₁₂O₂
Molecular Weight ( g/mol ) 116.16[8]116.16[9]116.16[2]116.16116.16116.16
Appearance White to light beige crystalline powder[8][10]White or cream crystalline powder[7][9]Viscous liquid after melting[11][12]---
Melting Point (°C) 97-101[10]100-104[13][14]---98-100[4]
Boiling Point (°C) 116 (°C / 13 mmHg)[15]231-233[14]246-247[11][12]125 (°C / 5 mmHg)[6]-150 (°C / 20 mmHg)[4]
Solubility Slightly soluble in water; soluble in methanol[10][15]Soluble in water, chloroform, and methanol[7][13][14]Soluble in water[11][12]--Highly soluble in water[4]
pKa 14.49 ± 0.40 (Predicted)[10][16]14.49 ± 0.40 (Predicted)[7]----

Experimental Protocols

Detailed methodologies for the synthesis of key cyclohexanediol isomers are outlined below.

This protocol describes the synthesis of cis-1,2-cyclohexanediol from cyclohexene (B86901) using a catalytic amount of osmium tetroxide with N-methylmorpholine-N-oxide as the co-oxidant.[17]

Materials:

Procedure:

  • A mixture of N-methylmorpholine-N-oxide dihydrate (155 mmol), water (50 mL), acetone (20 mL), and osmium tetroxide (80 mg) in t-butanol (8 mL) is prepared.[17]

  • Distilled cyclohexene (100 mmol) is added to the mixture. The reaction temperature is maintained at room temperature using a water bath.[17]

  • The reaction is stirred overnight at room temperature under a nitrogen atmosphere.[17]

  • A slurry of sodium hydrosulfite (1 g), magnesium silicate (12 g), and water (80 ml) is added to the reaction mixture, and the magnesium silicate is filtered off.[17]

  • The filtrate is neutralized to pH 7 with 1 N H₂SO₄, and the acetone is evaporated under vacuum.[17]

  • The pH is further adjusted to 2, and the solution is saturated with NaCl and extracted with ethyl acetate.[17]

  • The aqueous phase is concentrated by azeotropic distillation with n-butanol and further extracted with ethyl acetate.[17]

  • The combined ethyl acetate layers are dried and evaporated to yield the crystalline product.[17]

  • Recrystallization from ether can be performed for further purification.[17]

This method involves the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis to yield trans-1,2-cyclohexanediol.[18][19]

Materials:

  • Cyclohexene

  • Formic acid (90%)

  • Hydrogen peroxide (30%)

  • Sodium hydroxide (B78521)

  • Ethyl acetate

Procedure:

  • In a three-necked flask, formic acid (90%) and hydrogen peroxide (30%) are mixed.[18]

  • Cyclohexene is added dropwise while maintaining the reaction temperature between 40°C and 50°C.[18][19]

  • After the addition is complete, the mixture is kept at 40°C for 1 hour and then allowed to stand overnight at room temperature.[19]

  • Formic acid and water are removed by distillation under reduced pressure.[19]

  • An ice-cold solution of sodium hydroxide in water is added to the residue, ensuring the temperature does not exceed 45°C.[19]

  • The alkaline solution is warmed to 45°C, and an equal volume of ethyl acetate is added for extraction.[19]

  • The mixture is thoroughly extracted with ethyl acetate multiple times. The combined organic layers are concentrated by distillation.[19]

  • The mixture is cooled to 0°C to crystallize the product, which is then collected by filtration.[19]

Biological Activity and Signaling Pathways

trans-1,2-Cyclohexanediol is a known human xenobiotic metabolite, resulting from the metabolism of compounds like cyclohexene oxide.[9] The enzyme cyclohexane-1,2-diol dehydrogenase utilizes trans-cyclohexane-1,2-diol and NAD⁺ to produce 2-hydroxycyclohexan-1-one, NADH, and H⁺.[5] This metabolic pathway is a key step in the degradation of cyclohexene-related compounds in biological systems.[3]

The oxidation of 1,2-cyclohexanediol (B165007) can ultimately lead to the formation of adipic acid, a significant precursor in various industrial syntheses, including the production of nylon.[3] The initial step in this biological pathway often involves the oxidation of cyclohexene to an epoxide, which is then hydrolyzed to 1,2-cyclohexanediol.[3]

metabolic_pathway Cyclohexene Cyclohexene Epoxide Cyclohexene Oxide Cyclohexene->Epoxide Oxidation trans_Diol trans-1,2- Cyclohexanediol Epoxide->trans_Diol Hydrolysis Ketone 2-Hydroxycyclohexan-1-one trans_Diol->Ketone Dehydrogenation (cyclohexane-1,2-diol dehydrogenase, NAD+) Adipic_Acid Adipic Acid Ketone->Adipic_Acid Further Oxidation

Metabolic Pathway of Cyclohexene to Adipic Acid.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described in Section 3.

synthesis_cis_diol cluster_reaction Reaction cluster_workup Work-up cluster_extraction Extraction & Purification Cyclohexene Cyclohexene Reaction_Mix Stir Overnight at RT Cyclohexene->Reaction_Mix NMO_OsO4 NMO, OsO4 (cat.) Water, Acetone NMO_OsO4->Reaction_Mix Quench Add NaHSO₃ and Magnesol Reaction_Mix->Quench Filter Filter Quench->Filter Neutralize_Evap Neutralize (H₂SO₄) Evaporate Acetone Filter->Neutralize_Evap Acidify_Extract Adjust pH to 2 Extract with EtOAc Neutralize_Evap->Acidify_Extract Azeotrope_Extract Azeotrope with n-Butanol Extract with EtOAc Acidify_Extract->Azeotrope_Extract Dry_Evap Dry and Evaporate Azeotrope_Extract->Dry_Evap Recrystallize Recrystallize from Ether Dry_Evap->Recrystallize Final_Product cis-1,2-Cyclohexanediol Recrystallize->Final_Product

Experimental Workflow for cis-1,2-Cyclohexanediol Synthesis.

synthesis_trans_diol cluster_reaction Reaction cluster_workup Work-up and Hydrolysis cluster_extraction Extraction & Purification Cyclohexene_H2O2_HCOOH Cyclohexene, H₂O₂, HCOOH (40-50°C) Stand_Overnight Stand Overnight at RT Cyclohexene_H2O2_HCOOH->Stand_Overnight Distill Distill off HCOOH and H₂O Stand_Overnight->Distill Hydrolyze Add NaOH solution Distill->Hydrolyze Extract Extract with Ethyl Acetate Hydrolyze->Extract Concentrate Concentrate Organic Layer Extract->Concentrate Crystallize Crystallize at 0°C Concentrate->Crystallize Filter_Product Filter to obtain product Crystallize->Filter_Product Final_Product trans-1,2-Cyclohexanediol Filter_Product->Final_Product

Experimental Workflow for trans-1,2-Cyclohexanediol Synthesis.

References

Cyclodiol's Bridged Architecture: A Technical Deep Dive for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Core Structure, Biological Activity, and Experimental Evaluation of the Synthetic Estrogen, Cyclodiol (ZK-115194)

Introduction

This compound (developmental code name ZK-115194), a synthetic estrogen developed in the 1990s, presents a unique bridged steroidal structure that has garnered interest within the scientific community.[1][2] Chemically designated as 14α,17α-ethano-17β-estradiol, its rigidified conformation, owing to the ethano bridge between the C14α and C17α positions of the estradiol (B170435) backbone, offers a valuable tool for probing the structure-activity relationships of estrogen receptor (ER) ligands. This technical guide provides a comprehensive overview of the core structural features of this compound, its biological activity, and detailed experimental protocols relevant to its study, aimed at researchers, scientists, and professionals in the field of drug development.

Core Structure and Chemical Properties

This compound is a derivative of the endogenous estrogen, 17β-estradiol. The introduction of the ethano bridge creates a pentacyclic steroidal system, which significantly influences its conformational flexibility and interaction with the estrogen receptor.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (8R,9S,13S)-13-Methyl-7,8,9,11,12,13,15,16-octahydro-14,17-ethanocyclopenta[a]phenanthrene-3,17(6H)-diol[2]
Synonyms ZK-115194, Cycloestradiol, 14α,17α-Ethano-17β-estradiol[1][2]
Molecular Formula C₂₀H₂₆O₂[2]
Molar Mass 298.426 g/mol [2]

Biological Activity and Quantitative Data

This compound is a potent estrogen, exhibiting a high binding affinity for the human estrogen receptor alpha (ERα), comparable to that of estradiol.[1][2] This strong interaction translates to a similar transactivational capacity at the receptor level.[1]

Table 2: Pharmacological and Pharmacokinetic Profile of this compound

ParameterValueSpeciesReference
Relative Binding Affinity (ERα) 100% (compared to Estradiol)Human[1][2]
Bioavailability (Oral) 33 ± 19%Human (women)[1][2]
Elimination Half-life 28.7 hoursHuman (women)[1][2]

Signaling Pathways of Estrogen Receptor Alpha (ERα)

As a potent ERα agonist, this compound is presumed to activate the same signaling cascades as endogenous estrogens. The activation of ERα can occur through two primary pathways: the classical genomic pathway and the rapid, non-genomic pathway.

Genomic Signaling Pathway

The genomic pathway involves the binding of the estrogen-ERα complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the regulation of gene transcription. This process is crucial for the long-term effects of estrogens.

genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERa_inactive Inactive ERα (bound to HSP90) This compound->ERa_inactive Binding ERa_active Active ERα (dimerized) ERa_inactive->ERa_active Dimerization HSP90 HSP90 ERa_inactive->HSP90 Dissociation ERE Estrogen Response Element (ERE) ERa_active->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Modulation non_genomic_pathway This compound This compound mERa Membrane ERα This compound->mERa G_protein G-protein mERa->G_protein Src Src G_protein->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation experimental_workflow cluster_binding_assay ER Binding Assay cluster_genotoxicity_assay Micronucleus Assay start_binding Prepare Reagents incubation_binding Incubate ERα, [³H]-E2, & this compound start_binding->incubation_binding separation_binding Separate Bound/ Free Ligand incubation_binding->separation_binding measurement_binding Measure Radioactivity separation_binding->measurement_binding analysis_binding Calculate RBA measurement_binding->analysis_binding start_genotox Cell Culture treatment_genotox Treat Cells with This compound start_genotox->treatment_genotox cytoB_genotox Add Cytochalasin B treatment_genotox->cytoB_genotox harvest_fix_genotox Harvest & Fix Cells cytoB_genotox->harvest_fix_genotox stain_score_genotox Stain & Score Micronuclei harvest_fix_genotox->stain_score_genotox analysis_genotox Analyze Data stain_score_genotox->analysis_genotox

References

Initial In Vitro Studies on Cyclodi-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodiol (developmental code name ZK-115194) is a synthetic steroidal estrogen developed in the 1990s. As a derivative of estradiol (B170435), its initial in vitro characterization was crucial for determining its biological activity and potential for further development. This document provides a comprehensive overview of the foundational in vitro studies conducted on this compound, focusing on its interaction with the estrogen receptor, subsequent signaling pathways, and its genotoxic potential. The information is presented to offer a detailed understanding of its initial pharmacological profile.

Estrogen Receptor Binding and Transcriptional Activation

The primary mechanism of action for estrogens is mediated through their binding to and activation of estrogen receptors (ERs), primarily ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of a wide array of genes.

Quantitative Data: Receptor Binding Affinity and Transactivation

Initial in vitro studies demonstrated that this compound is a potent estrogen, exhibiting a high affinity for the human estrogen receptor alpha (ERα). Its transactivational capacity was found to be comparable to that of the endogenous estrogen, estradiol.[1]

CompoundTarget ReceptorRelative Binding Affinity (%)Transactivational Capacity
This compound (ZK-115194) Human ERα100Similar to Estradiol
Estradiol Human ERα100 (Reference)High
Experimental Protocol: Estrogen Receptor Competitive Binding Assay

The following is a generalized protocol for determining the relative binding affinity of a test compound like this compound to the estrogen receptor.

Objective: To determine the concentration of this compound required to displace 50% of a radiolabeled estrogen (e.g., [³H]-estradiol) from the estrogen receptor, and from this, to calculate its relative binding affinity (RBA) compared to estradiol.

Materials:

  • Purified human estrogen receptor α (ERα)

  • [³H]-Estradiol (radioligand)

  • Unlabeled Estradiol (reference compound)

  • This compound (test compound)

  • Assay Buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

  • Scintillation fluid and vials

  • Microplates or tubes

  • Filter apparatus to separate bound from free radioligand

Procedure:

  • A constant concentration of ERα and [³H]-estradiol are incubated in the assay buffer.

  • Increasing concentrations of unlabeled estradiol (for the reference curve) or this compound (for the test curve) are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The incubation is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped on the filters, corresponding to the bound [³H]-estradiol, is quantified by liquid scintillation counting.

  • The data are plotted as the percentage of [³H]-estradiol bound versus the logarithm of the competitor concentration.

  • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined for both estradiol and this compound from their respective competition curves.

  • The Relative Binding Affinity (RBA) of this compound is calculated using the formula: (IC₅₀ of Estradiol / IC₅₀ of this compound) x 100.

Experimental Protocol: Estrogen Receptor Transcriptional Activation Assay

This protocol describes a general method for assessing the ability of this compound to activate the transcriptional activity of the estrogen receptor in a cellular context.

Objective: To quantify the dose-dependent activation of a reporter gene under the control of an estrogen-responsive element (ERE) in response to this compound treatment.

Materials:

  • A suitable mammalian cell line (e.g., MCF-7, HeLa) that is responsive to estrogens.

  • A reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • A plasmid expressing the human estrogen receptor α (if the cell line does not endogenously express it at sufficient levels).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • Estradiol (positive control).

  • This compound (test compound).

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Cells are seeded in multi-well plates and allowed to attach.

  • The cells are then transfected with the ERE-reporter plasmid (and the ERα expression plasmid if necessary) using a suitable transfection reagent.

  • After an appropriate incubation period to allow for plasmid expression, the cells are treated with various concentrations of this compound or estradiol. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated for a sufficient time (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • The results are expressed as fold induction of reporter activity over the vehicle control.

  • A dose-response curve is generated to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response).

Signaling Pathway

As a potent estrogen, this compound is expected to activate the classical estrogen signaling pathway. This involves binding to the estrogen receptor in the cytoplasm or nucleus, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) in the promoter regions of target genes. This, in turn, recruits co-activators and the transcriptional machinery to initiate gene expression.

Estrogen_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to Cyclodiol_ER This compound-ER Complex ER->Cyclodiol_ER Dimer Dimerized Complex Cyclodiol_ER->Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Caption: Classical estrogen signaling pathway activated by this compound.

Genotoxicity Studies

The genotoxic potential of new steroid compounds is a critical aspect of their preclinical safety assessment. This compound was evaluated for its ability to induce gene mutations in standard in vitro toxicology assays.

Quantitative Data: Mutagenicity Assays

Studies conducted by Lang and Reimann in 1993 investigated the mutagenic potential of several steroidal compounds. The results for the class of compounds including this compound were negative in both the Ames test and the HGPRT assay, indicating a lack of induced gene mutations under the tested conditions.[2][3]

AssayTest SystemMetabolic Activation (S9)Result
Ames Test Salmonella typhimurium strainsWith and WithoutNon-mutagenic
HGPRT Assay V79 Chinese Hamster CellsWith and WithoutNon-mutagenic
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The following is a generalized protocol for the Ames test.

Objective: To assess the potential of this compound to induce reverse mutations at selected loci of several strains of Salmonella typhimurium.

Materials:

  • Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Positive controls (known mutagens for each strain, with and without S9).

  • S9 fraction from induced rat liver for metabolic activation.

  • Minimal glucose agar (B569324) plates.

  • Top agar.

Procedure:

  • The test is performed with and without the S9 metabolic activation system.

  • A small amount of the bacterial culture is pre-incubated with various concentrations of this compound or control substances.

  • For tests with metabolic activation, the S9 mix is added to the pre-incubation tube.

  • After a short pre-incubation, the mixture is combined with molten top agar and poured onto the surface of minimal glucose agar plates.

  • The plates are incubated for 48-72 hours.

  • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate.

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control, and this increase is statistically significant.

Experimental Protocol: HGPRT Gene Mutation Assay in Mammalian Cells

The following is a generalized protocol for the Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) assay.

Objective: To evaluate the potential of this compound to induce forward mutations at the HGPRT locus in a mammalian cell line.

Materials:

  • Chinese Hamster V79 cell line (or other suitable cell line).

  • Cell culture medium and supplements.

  • This compound dissolved in a suitable solvent.

  • Positive controls (known mutagens, e.g., EMS or B(a)P).

  • S9 fraction for metabolic activation.

  • Selective agent (e.g., 6-thioguanine).

Procedure:

  • V79 cells are exposed to various concentrations of this compound, with and without S9 metabolic activation, for a defined period (e.g., 4 hours).

  • After the treatment period, the cells are washed and cultured in fresh medium for a period (the "expression time," typically 6-8 days) to allow for the fixation and expression of any induced mutations.

  • Following the expression period, the cells are seeded at a known density in both non-selective medium (to determine cloning efficiency) and selective medium containing 6-thioguanine.

  • Only cells with a mutation in the HGPRT gene can survive and form colonies in the presence of 6-thioguanine.

  • After an appropriate incubation period, the colonies are fixed, stained, and counted.

  • The mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells (determined from the cloning efficiency plates).

  • A compound is considered mutagenic if it produces a dose-dependent and statistically significant increase in the mutant frequency.

Summary and Conclusion

The initial in vitro evaluation of this compound (ZK-115194) characterized it as a potent synthetic estrogen with a high binding affinity for the human estrogen receptor α and a transcriptional activation capacity similar to that of estradiol. These findings established its primary mechanism of action. Furthermore, genotoxicity assessments using the Ames test and the HGPRT assay indicated that this compound did not induce gene mutations under the conditions of these studies. This foundational in vitro profile provided the basis for its further pharmacological investigation.

References

An In-Depth Technical Guide on the Biological Activity of Cyclodiol (ZK-115194)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodiol (developmental code name ZK-115194) is a synthetic steroidal estrogen that was developed and studied in the 1990s but was never marketed for clinical use. As a derivative of estradiol (B170435), its primary biological activity is characterized by a potent interaction with the estrogen receptor alpha (ERα). This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its estrogenic properties, pharmacokinetic profile, and genotoxic potential. Detailed experimental methodologies and quantitative data are presented to facilitate a deeper understanding of its molecular pharmacology.

Estrogenic Activity

This compound's principal biological function is its potent estrogenic activity, mediated through its high affinity for the estrogen receptor alpha (ERα).

Estrogen Receptor Binding Affinity

Studies have demonstrated that this compound exhibits a high relative binding affinity (RBA) for the human ERα, which is comparable to that of the endogenous estrogen, 17β-estradiol.

Table 1: Estrogen Receptor Alpha Binding Affinity

CompoundRelative Binding Affinity (RBA) (%)Receptor Source
17β-Estradiol100Human ERα
This compound (ZK-115194)100[1]Human ERα
Estrogen Receptor Transactivation
Experimental Protocol: Estrogen Receptor Binding Assay (Competitive Binding Assay)

A common method to determine the relative binding affinity of a compound for the estrogen receptor is a competitive binding assay. The following is a generalized protocol:

  • Preparation of Receptor Cytosol: Uteri from ovariectomized rats or recombinant human ERα can be used as the receptor source. The tissue is homogenized in a suitable buffer (e.g., Tris-EDTA buffer) and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in postmenopausal women, providing insights into its absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of this compound (ZK-115194) in Postmenopausal Women

ParameterValueRoute of Administration
Absolute Bioavailability33 ± 19%[1]Oral
Elimination Half-life28.7 hours[1]Oral
Experimental Protocol: Pharmacokinetic Study in Humans

The pharmacokinetic profile of this compound was determined in a clinical study involving postmenopausal women. A generalized protocol for such a study is as follows:

  • Study Population: A cohort of healthy postmenopausal women is recruited.

  • Drug Administration: A single oral dose of this compound is administered to the subjects.

  • Blood Sampling: Serial blood samples are collected at predefined time points over a period of several days.

  • Plasma Concentration Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Elimination Half-life): The time required for the plasma concentration to decrease by half.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Genotoxicity

This compound has been reported to exhibit genotoxic potential, similar to other steroidal estrogens.

Genotoxicity Assays

The genotoxic effects of this compound have been investigated using standard in vitro and in vivo assays.

Table 3: Summary of Genotoxicity Data for this compound (ZK-115194)

AssayResultSpecies/Cell Line
Ames TestReported to be studiedSalmonella typhimurium
Micronucleus TestReported to be studiedIn vivo (rodent)
Experimental Protocols
  • Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

  • Animal Model: Typically, rodents such as mice or rats are used.

  • Drug Administration: The animals are treated with this compound, usually via oral gavage or intraperitoneal injection.

  • Tissue Collection: At appropriate time points after treatment, bone marrow or peripheral blood samples are collected.

  • Slide Preparation and Analysis: The collected cells are processed and stained. Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Data Analysis: A statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates that the compound is clastogenic (causes chromosomal breakage) or aneugenic (causes chromosome loss).

Signaling Pathways

As an estrogen receptor agonist, this compound is expected to activate the same signaling pathways as endogenous estrogens. The primary mechanism involves binding to and activating ERα, which then modulates gene expression through both classical and non-classical pathways.

Classical (ERE-Dependent) Signaling Pathway

ERE_Dependent_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERa_inactive Inactive ERα (bound to HSPs) This compound->ERa_inactive Binding & HSP Dissociation ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization ERE Estrogen Response Element (ERE) on DNA ERa_active->ERE Binding cluster_nucleus cluster_nucleus ERa_active->cluster_nucleus Translocation Coactivators Coactivators ERE->Coactivators Recruitment Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiation Biological_Effects Biological Effects (e.g., cell proliferation) Gene_Transcription->Biological_Effects

Classical Estrogen Receptor Signaling Pathway
Non-Classical (ERE-Independent) Signaling Pathway

ERE_Independent_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERa_inactive Inactive ERα This compound->ERa_inactive Binding ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization Transcription_Factors Other Transcription Factors (e.g., AP-1, SP-1) ERa_active->Transcription_Factors Interaction cluster_nucleus cluster_nucleus ERa_active->cluster_nucleus Translocation Coactivators Coactivators Transcription_Factors->Coactivators Recruitment Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Modulation Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

Non-Classical Estrogen Receptor Signaling Pathway
Experimental Workflow: Investigating Estrogenic Activity

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_molecular Molecular Analysis ER_Binding Estrogen Receptor Binding Assay Transactivation Reporter Gene Transactivation Assay ER_Binding->Transactivation Functional Confirmation Cell_Proliferation Cell Proliferation Assay (e.g., MCF-7 cells) Transactivation->Cell_Proliferation Cellular Response Gene_Expression Gene Expression Analysis (e.g., qPCR, Microarray) Cell_Proliferation->Gene_Expression Mechanism of Action Pharmacokinetics Pharmacokinetic Studies Genotoxicity Genotoxicity Assays (e.g., Micronucleus Test) Pharmacokinetics->Genotoxicity Safety Assessment

References

The Pharmacological Profile of 14α,17α-Ethano-17β-Estradiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific pharmacological data for 14α,17α-ethano-17β-estradiol. This guide, therefore, provides a comprehensive framework for the potential pharmacological evaluation of this compound, drawing upon established methodologies and the known profiles of the closely related endogenous estrogens, 17β-estradiol (E2) and its stereoisomer, 17α-estradiol. This document is intended for researchers, scientists, and drug development professionals to outline the requisite experimental approaches for characterizing novel steroidal estrogens.

Introduction

14α,17α-ethano-17β-estradiol is a synthetic derivative of estradiol, featuring a key structural modification—an ethano bridge between the 14α and 17α positions. This structural constraint is anticipated to significantly influence its interaction with estrogen receptors (ERs) and, consequently, its overall pharmacological profile. Understanding this profile is crucial for determining its potential therapeutic applications, whether as an agonist, antagonist, or selective estrogen receptor modulator (SERM).

This technical guide will detail the essential in vitro and in vivo assays, data presentation standards, and the underlying signaling pathways pertinent to the characterization of a novel estrogenic compound like 14α,17α-ethano-17β-estradiol.

Receptor Binding Affinity

A fundamental aspect of a novel estrogen's pharmacological profile is its binding affinity for the two main estrogen receptor subtypes: ERα and ERβ. Competitive binding assays are the standard method for determining the relative binding affinity (RBA) of a test compound compared to the endogenous ligand, 17β-estradiol.

Quantitative Data: Receptor Binding Affinity

The following table illustrates how binding affinity data for 14α,17α-ethano-17β-estradiol would be presented, with hypothetical values for demonstration.

CompoundReceptorIC50 (nM)Ki (nM)Relative Binding Affinity (%) [17β-Estradiol = 100%]
14α,17α-Ethano-17β-Estradiol ERαData Not AvailableData Not AvailableData Not Available
ERβData Not AvailableData Not AvailableData Not Available
17β-Estradiol (Reference) ERα2.82[1][2]0.65[1][2]100
ERβVaries by assayVaries by assay100
17α-Estradiol (Reference) ERα~1500 pg/ml for similar response to 100 pg/ml 17β-E2[3]Data Not AvailableLow
ERβLower affinity than 17β-E2[4]Data Not AvailableLow

Note: IC50 and Ki values are dependent on specific experimental conditions. The data for 17α-estradiol highlights its significantly lower potency compared to 17β-estradiol.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a typical competitive radiometric binding assay using rat uterine cytosol, a rich source of ERα.[5]

I. Materials and Reagents:

  • Test Compound: 14α,17α-ethano-17β-estradiol

  • Radioligand: [³H]-17β-estradiol

  • Reference Compound: Unlabeled 17β-estradiol

  • Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4

  • Hydroxylapatite (HAP) slurry

  • Rat Uterine Cytosol: Prepared from ovariectomized rats.[5]

  • Scintillation fluid and vials

II. Procedure:

  • Preparation of Rat Uterine Cytosol:

    • Uteri from female rats ovariectomized 7-10 days prior are homogenized in ice-cold TEDG buffer.[5]

    • The homogenate is centrifuged to remove the nuclear fraction.[5]

    • The resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[5]

  • Competitive Binding Assay:

    • Assay tubes are prepared in triplicate for each concentration of the test and reference compounds.

    • A fixed concentration of [³H]-17β-estradiol is added to each tube.

    • Increasing concentrations of unlabeled 17β-estradiol (for the standard curve) or the test compound (14α,17α-ethano-17β-estradiol) are added.

    • Rat uterine cytosol is added to each tube and incubated to reach equilibrium.

    • The receptor-bound radioligand is separated from the unbound radioligand by adding HAP slurry and washing.

    • The radioactivity in the HAP pellet is quantified using a scintillation counter.

  • Data Analysis:

    • The data is used to generate a competition curve by plotting the percentage of bound radioligand against the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from the curve.

    • The Ki (inhibition constant) can be calculated from the IC50 value.

    • The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

In Vitro Functional Activity

Functional assays are essential to determine whether a compound acts as an ER agonist (activates the receptor), an antagonist (blocks the receptor), or a SERM (exhibits mixed agonist/antagonist activity depending on the tissue).

Quantitative Data: In Vitro Efficacy

The following table illustrates how functional activity data for 14α,17α-ethano-17β-estradiol would be presented, with hypothetical values.

Assay TypeCell LineReceptorActivityEC50 / IC50 (nM)
Reporter Gene Assay MCF-7 (ERα+)ERαData Not AvailableData Not Available
HEK293 (transfected)ERα / ERβData Not AvailableData Not Available
Cell Proliferation Assay MCF-7 (ERα+)ERαData Not AvailableData Not Available
Coactivator Recruitment Assay Cell-freeERα / ERβData Not AvailableData Not Available
Experimental Protocol: Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to induce gene expression through an estrogen response element (ERE).

I. Materials and Reagents:

  • Cell Line: Human breast cancer cell line (e.g., MCF-7) or a transfected cell line (e.g., HEK293) expressing ERα or ERβ.

  • Reporter Plasmid: A plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Transfection Reagent

  • Test Compound, 17β-Estradiol (positive control), and an Antagonist (e.g., Fulvestrant)

  • Cell Culture Media and Supplements

  • Luciferase Assay Reagent

II. Procedure:

  • Cell Culture and Transfection:

    • Cells are cultured in appropriate media.

    • Cells are transiently transfected with the ERE-reporter plasmid and an ER expression plasmid (if not endogenously expressed).

  • Compound Treatment:

    • After transfection, cells are treated with various concentrations of the test compound, 17β-estradiol, or the antagonist.

  • Reporter Gene Assay:

    • Following an incubation period, cells are lysed.

    • The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis:

    • The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid).

    • For agonists, a dose-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, the assay is performed in the presence of a fixed concentration of 17β-estradiol, and the IC50 is determined.

Signaling Pathways

Estrogens mediate their effects through both genomic and non-genomic signaling pathways. The structural modifications of 14α,17α-ethano-17β-estradiol will likely influence which of these pathways are preferentially activated.

Classical Genomic Signaling

The classical pathway involves the binding of the estrogen-ER complex to EREs in the promoter regions of target genes, thereby regulating their transcription.[6]

Genomic_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 14α,17α-ethano-17β-estradiol ER Estrogen Receptor (ERα or ERβ) E2->ER Binding E2_ER Ligand-Receptor Complex ER->E2_ER ERE Estrogen Response Element (ERE) E2_ER->ERE Dimerization & Nuclear Translocation Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein

Caption: Classical genomic estrogen signaling pathway.

Non-Genomic Signaling

Non-genomic signaling is initiated by membrane-associated estrogen receptors (mERs) and involves the rapid activation of intracellular signaling cascades, such as the MAPK/ERK pathway.[7][8][9]

Non_Genomic_Signaling E2 14α,17α-ethano-17β-estradiol mER Membrane Estrogen Receptor (mER) E2->mER Binding G_protein G-protein mER->G_protein Activation MAPK_cascade MAPK/ERK Cascade mER->MAPK_cascade AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->MAPK_cascade Cellular_Response Rapid Cellular Response MAPK_cascade->Cellular_Response

References

Cyclodiol: A Technical and Comparative Analysis in Relation to Estradiol and Other Estrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclodiol (developmental code name ZK-115194) is a synthetic steroidal estrogen that was the subject of research in the 1990s.[1] As a derivative of estradiol (B170435), it exhibits a high affinity for the human estrogen receptor alpha (ERα) and a comparable in vivo estrogenic potency to estradiol when administered subcutaneously.[1] This technical guide provides a comprehensive overview of this compound's relationship to estradiol and other estrogens, focusing on its biochemical interactions, biological activity, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Chemical Structure and Relationship to Estradiol

This compound, also known as 14α,17α-ethano-17β-estradiol, is a synthetic derivative of the primary female sex hormone, 17β-estradiol.[1] The key structural modification in this compound is the introduction of an ethano bridge between the C14α and C17α positions of the steroid nucleus. This structural alteration was designed to potentially enhance its metabolic stability and oral bioavailability compared to the parent compound, estradiol.

Chemical Structures:

CompoundChemical Structure
Estradiol Estradiol Structure
This compound this compound Structure

Quantitative Biological Data

Table 3.1: Quantitative Profile of this compound

ParameterValueReference
Relative Binding Affinity (RBA) for human ERα 100% (relative to Estradiol)[1]
Absolute Bioavailability (oral, in women) 33 ± 19%[1]
Elimination Half-life (in women) 28.7 hours[1]
Transactivational Capacity at ERα Similar to Estradiol[1]
In Vivo Potency (subcutaneous) Comparable to Estradiol[1]

Table 3.2: Comparative Estrogenic Activity Profile

ParameterThis compoundEstradiolEthinylestradiol
Relative Binding Affinity (RBA) for ERα (%) 100100~122
Relative Binding Affinity (RBA) for ERβ (%) Data not available100~113
In Vitro Potency (e.g., EC50 in reporter assay) Data not available~0.1 nM~0.05 nM
Oral Bioavailability (%) 33 ± 19<540-60
Elimination Half-life (hours) 28.71-213-27

Note: The values for Estradiol and Ethinylestradiol are approximate and can vary depending on the specific assay and experimental conditions.

Estrogen Signaling Pathways

Estrogens, including this compound, exert their biological effects through complex signaling pathways that can be broadly categorized as genomic and non-genomic.

4.1 Genomic Signaling Pathway

The classical genomic pathway involves the binding of the estrogen to its intracellular receptors, ERα or ERβ. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The estrogen-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription. This process results in the synthesis of new proteins that mediate the physiological effects of the estrogen.

Genomic_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound/ Estradiol ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding Dimer Activated ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding Dimer->ERE Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response NonGenomic_Estrogen_Signaling cluster_cascades Intracellular Signaling Cascades This compound This compound/ Estradiol mER Membrane Estrogen Receptor (mER) This compound->mER Binding MAPK MAPK Pathway mER->MAPK PI3K PI3K Pathway mER->PI3K Downstream Downstream Effectors MAPK->Downstream PI3K->Downstream Response Rapid Cellular Response Downstream->Response Binding_Assay_Workflow start Start prep Prepare ER-containing cytosol start->prep incubate Incubate ER, [³H]-Estradiol, and Test Compound prep->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Calculate IC50 and RBA quantify->analyze end End analyze->end Reporter_Assay_Workflow start Start transfect Transfect Cells with ER and Reporter Plasmids start->transfect treat Treat Cells with Test Compound transfect->treat lyse Lyse Cells treat->lyse measure Measure Reporter Gene Activity lyse->measure analyze Calculate EC50 measure->analyze end End analyze->end Proliferation_Assay_Workflow start Start culture Culture MCF-7 Cells in Estrogen-Free Medium start->culture treat Treat Cells with Test Compound culture->treat incubate Incubate for 6-7 Days treat->incubate measure Measure Cell Proliferation incubate->measure analyze Calculate EC50 measure->analyze end End analyze->end Uterotrophic_Assay_Workflow start Start select_animals Select Immature or Ovariectomized Rodents start->select_animals dose Administer Test Compound for 3 Days select_animals->dose necropsy Necropsy 24h after Last Dose dose->necropsy weigh Dissect and Weigh Uteri necropsy->weigh analyze Compare Uterine Weights to Control weigh->analyze end End analyze->end

References

Discontinued Development of Cyclodiol (ZK-115194): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This document provides a comprehensive technical overview of Cyclodiol (developmental code name ZK-115194), a synthetic steroidal estrogen investigated in the 1990s. Despite promising initial data, its development was discontinued (B1498344), and it was never marketed. This whitepaper collates the available scientific and clinical data to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's pharmacological profile, the likely reasons for its discontinuation, and the experimental methodologies employed in its evaluation.

Executive Summary

This compound, also known as 14α,17α-ethano-17β-estradiol, is a potent synthetic estrogen with a high affinity for the human estrogen receptor α (ERα).[1] Developed as a potential therapeutic agent, its investigation was halted, primarily speculated to be due to findings of genotoxicity. This guide synthesizes the available preclinical and clinical data, focusing on its pharmacokinetics, receptor binding, and toxicological profile. While a definitive statement from the developers regarding the cessation of its development is not publicly available, the evidence strongly points towards its genotoxic potential as a key contributing factor.

Core Compound Profile

This compound is a derivative of estradiol (B170435), characterized by a carbon bridge between the C14α and C17α positions.[1] This structural modification was intended to enhance its metabolic stability and oral bioavailability compared to natural estradiol.

Table 1: Physicochemical and Pharmacological Properties of this compound (ZK-115194)

PropertyValueReference
Developmental Code NameZK-115194[1]
Chemical Name14α,17α-Ethano-17β-estradiol[1]
Molecular FormulaC₂₀H₂₆O₂
Mechanism of ActionEstrogen Receptor α (ERα) Agonist[1]
Relative Binding Affinity for human ERα100% (compared to estradiol)[1]
Transactivational Capacity at ERαSimilar to estradiol[1]
Potency (subcutaneous injection)Comparable to estradiol[1]

Pharmacokinetic Profile in Humans

A key clinical study investigated the pharmacokinetics of this compound in postmenopausal women. The findings indicated that while orally bioavailable, it exhibited significant inter-individual variability, a common challenge with oral estrogen formulations.

Table 2: Pharmacokinetic Parameters of this compound (ZK-115194) in Postmenopausal Women

ParameterValueReference
Route of AdministrationOral
Absolute Bioavailability33% ± 19%[1]
Elimination Half-life28.7 hours[1]

Toxicological Profile: The Likely Reason for Discontinuation

The primary concern that appears to have led to the discontinuation of this compound's development is its genotoxic potential. Multiple sources indicate that the drug exhibited genotoxicity similar to that of the endogenous estrogen, estradiol.[1] Estrogens and their metabolites can induce DNA damage through various mechanisms, including the formation of DNA adducts and the generation of reactive oxygen species.

Genotoxicity Studies

While the full, detailed reports of the genotoxicity assays for ZK-115194 are not publicly accessible, the scientific literature of the time provides insight into the types of studies that were likely conducted. A key publication by Lang and Reimann in 1993 examined the genotoxic potential of various endogenous and exogenous sex steroids.[2][3] It is highly probable that ZK-115194 was subjected to a similar battery of tests.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the evaluation of this compound, based on standard practices of the era and the available literature.

Estrogen Receptor Binding Affinity Assay
  • Objective: To determine the relative binding affinity of this compound for the human estrogen receptor α (ERα) compared to estradiol.

  • Methodology:

    • Receptor Source: Cytosol extract from human breast cancer cells (e.g., MCF-7) or recombinant human ERα.

    • Radioligand: ³H-estradiol.

    • Procedure: A competitive binding assay is performed. A constant concentration of ³H-estradiol and the receptor preparation are incubated with increasing concentrations of unlabeled this compound or estradiol (as a competitor).

    • Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

    • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the competitor required to inhibit 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is calculated as: (IC₅₀ of estradiol / IC₅₀ of this compound) x 100%.

Pharmacokinetic Study in Postmenopausal Women
  • Objective: To determine the absolute bioavailability and elimination half-life of orally administered this compound.

  • Methodology:

    • Study Design: A single-center, open-label, randomized, two-period crossover study.

    • Subjects: Healthy, non-smoking, postmenopausal women.

    • Treatment Arms:

      • Period 1: A single intravenous infusion of a low dose of this compound.

      • Period 2: A single oral dose of this compound.

      • A washout period of sufficient duration is implemented between the two periods.

    • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).

    • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, likely Gas Chromatography-Mass Spectrometry (GC-MS) or a specific radioimmunoassay (RIA).

    • Pharmacokinetic Analysis:

      • Absolute Bioavailability (F): Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%, where AUC is the area under the plasma concentration-time curve.

      • Elimination Half-life (t½): Determined from the terminal log-linear phase of the plasma concentration-time curve.

In Vitro Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the potential of this compound and its metabolites to induce gene mutations in bacteria.

  • Methodology:

    • Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

    • Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254.

    • Procedure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix. The mixture is plated on a minimal agar (B569324) medium lacking histidine.

    • Incubation: Plates are incubated for 48-72 hours at 37°C.

    • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

    • Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the presumed mechanism of action of this compound and the workflow for assessing its genotoxic potential.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (ZK-115194) ERa_inactive Inactive ERα This compound->ERa_inactive ERa_active Active ERα Dimer ERa_inactive->ERa_active Binding & Dimerization HSP HSP90 HSP->ERa_inactive Stabilization ERE Estrogen Response Element (ERE) ERa_active->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiation Biological_Response Biological Response (e.g., Cell Proliferation) Gene_Transcription->Biological_Response

Caption: Presumed signaling pathway of this compound (ZK-115194) via Estrogen Receptor α (ERα).

Genotoxicity_Workflow Compound This compound (ZK-115194) Ames_Test Ames Test (Bacterial Reverse Mutation) Compound->Ames_Test Mammalian_Mutation Mammalian Cell Gene Mutation Assay (e.g., HGPRT) Compound->Mammalian_Mutation Chromosome_Aberration In Vitro Chromosomal Aberration Test Compound->Chromosome_Aberration Micronucleus_Test In Vivo Micronucleus Test (Rodent) Compound->Micronucleus_Test Data_Analysis Data Analysis and Weight of Evidence Ames_Test->Data_Analysis Mammalian_Mutation->Data_Analysis Chromosome_Aberration->Data_Analysis Micronucleus_Test->Data_Analysis Conclusion Conclusion on Genotoxic Potential Data_Analysis->Conclusion

Caption: Standard experimental workflow for assessing the genotoxicity of a drug candidate.

Conclusion

The development of this compound (ZK-115194) was discontinued despite its potent estrogenic activity and oral bioavailability. The available evidence strongly suggests that its genotoxic potential, a significant safety concern, was the primary reason for the cessation of its clinical development. While detailed proprietary study reports are not available, the analysis of contemporaneous scientific literature allows for a robust reconstruction of its pharmacological profile and the likely toxicological findings that led to its discontinuation. The case of this compound serves as a pertinent example of how a promising drug candidate can be halted due to safety concerns discovered during preclinical and early clinical development, underscoring the critical importance of comprehensive toxicological evaluation in the pharmaceutical industry.

References

"fundamental binding characteristics of Cyclodiol to estrogen receptors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodiol (developmental code name ZK-115194) is a synthetic steroidal estrogen that has been investigated for its potential therapeutic applications. Understanding its fundamental binding characteristics to estrogen receptors (ERs), ERα and ERβ, is crucial for elucidating its mechanism of action and predicting its biological effects. This technical guide provides a comprehensive overview of the binding properties of this compound to estrogen receptors, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Quantitative Binding Characteristics of this compound

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, often quantified by metrics such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). For this compound, the available data primarily focuses on its relative binding affinity (RBA) to human estrogen receptor alpha (ERα).

This compound exhibits a high affinity for ERα, with a relative binding affinity that is 100% that of the endogenous ligand, estradiol (B170435).[1] This indicates that this compound binds to ERα with a similar strength as estradiol.

Table 1: Relative Binding Affinity of this compound for Human Estrogen Receptor α

CompoundReceptorRelative Binding Affinity (RBA) vs. Estradiol (%)Reference
This compound (ZK-115194)Human ERα100[1]

Experimental Protocols for Characterizing Estrogen Receptor Binding

The determination of ligand-receptor binding characteristics relies on a variety of robust in vitro techniques. The following are detailed methodologies for key experiments relevant to studying the interaction of compounds like this compound with estrogen receptors.

Competitive Radioligand Binding Assay

This assay is a cornerstone for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki or IC50 value of this compound for ERα and ERβ.

Materials:

  • Purified recombinant human ERα and ERβ

  • [³H]-Estradiol (Radioligand)

  • This compound (Test Compound)

  • Assay Buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation fluid and counter

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare reagents: - ERα/ERβ - [³H]-Estradiol - this compound dilutions incubation Incubate receptor, radioligand, and this compound at various concentrations prep_reagents->incubation Mix separation Separate bound from free radioligand (e.g., filtration, charcoal adsorption) incubation->separation Equilibrate detection Quantify bound radioactivity using scintillation counting separation->detection Measure analysis Plot data and determine IC50 and Ki values detection->analysis Calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Reaction Setup: In a multi-well plate, combine a fixed concentration of the estrogen receptor (ERα or ERβ) and a fixed concentration of [³H]-Estradiol.

  • Addition of Competitor: Add varying concentrations of unlabeled this compound to the wells. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Separate the receptor-bound [³H]-Estradiol from the free [³H]-Estradiol. This can be achieved by methods such as vacuum filtration through glass fiber filters or dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol. The Ki value can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding kinetics, providing both association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.

Objective: To determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) of this compound binding to ERα and ERβ.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified recombinant human ERα and ERβ

  • This compound

  • Immobilization buffers (e.g., acetate (B1210297) buffer)

  • Running buffer (e.g., HBS-EP)

Workflow Diagram:

G cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize ERα or ERβ on the sensor chip surface association Inject this compound at various concentrations (Association Phase) immobilize->association Prepare dissociation Flow running buffer (Dissociation Phase) association->dissociation Monitor sensorgram Generate sensorgrams dissociation->sensorgram Record kinetics Fit data to a binding model to determine kon, koff, and Kd sensorgram->kinetics Analyze

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Steps:

  • Receptor Immobilization: Covalently immobilize the purified ERα or ERβ onto the surface of an SPR sensor chip.

  • Association Phase: Inject a series of concentrations of this compound in the running buffer over the sensor chip surface. The binding of this compound to the immobilized receptor results in a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Dissociation Phase: After the association phase, flow the running buffer without this compound over the chip. The dissociation of the this compound-receptor complex is monitored as a decrease in the RU signal.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound from the receptor surface, preparing it for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Cell-Based Reporter Gene Assay

This assay measures the functional consequence of ligand binding to the estrogen receptor, specifically the activation or inhibition of gene transcription.

Objective: To determine the agonistic or antagonistic activity of this compound on ERα and ERβ mediated transcription.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa, or MCF-7)

  • Expression vectors for human ERα and ERβ

  • Reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent and luminometer

Workflow Diagram:

G cluster_transfection Transfection cluster_treatment Treatment cluster_lysis Cell Lysis & Assay cluster_measurement Measurement & Analysis transfect Co-transfect cells with ER expression vector and ERE-reporter plasmid treat Treat transfected cells with This compound at various concentrations transfect->treat Incubate lyse Lyse cells and add luciferase substrate treat->lyse Incubate measure Measure luminescence lyse->measure React analyze Determine EC50 (agonist) or IC50 (antagonist) values measure->analyze Calculate

Caption: Workflow for a cell-based reporter gene assay.

Detailed Steps:

  • Cell Culture and Transfection: Plate cells in a multi-well format. Co-transfect the cells with an expression plasmid for either ERα or ERβ and a reporter plasmid containing an ERE upstream of a luciferase gene.

  • Compound Treatment: After transfection, treat the cells with various concentrations of this compound. To assess antagonistic activity, co-treat with a known ER agonist like estradiol.

  • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).

  • Cell Lysis and Reporter Assay: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Signal Detection: Measure the reporter signal (e.g., luminescence) using a plate reader.

  • Data Analysis: For agonistic activity, plot the reporter signal against the logarithm of the this compound concentration to determine the EC50 value. For antagonistic activity, plot the inhibition of the agonist-induced signal against the logarithm of the this compound concentration to determine the IC50 value.

Estrogen Receptor Signaling Pathways

Upon ligand binding, estrogen receptors can initiate signaling through both genomic and non-genomic pathways to regulate cellular processes.

Classical (Genomic) Signaling Pathway

This pathway involves the direct regulation of gene expression by the estrogen receptor.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds Complex This compound-ER Complex ER->Complex Dimer Dimerized Complex Complex->Dimer Translocates & Dimerizes ERE Estrogen Response Element (ERE) Dimer->ERE Binds Transcription Transcription Modulation ERE->Transcription Regulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Classical genomic estrogen receptor signaling pathway.

In the classical pathway, this compound, acting as an estrogen agonist, diffuses into the cell and binds to the estrogen receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The ligand-receptor complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription and subsequent changes in protein synthesis and cellular function.

Non-Genomic Signaling Pathway

Estrogen receptors can also mediate rapid cellular effects that do not require gene transcription through signaling cascades initiated at the cell membrane.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mER Membrane ER (mERα/mERβ) This compound->mER Binds G_protein G-proteins mER->G_protein Activates Src_kinase Src Kinase G_protein->Src_kinase Activates Second_messengers Second Messengers (e.g., Ca²⁺, cAMP) G_protein->Second_messengers Modulates MAPK_pathway MAPK Pathway (ERK) Src_kinase->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway Src_kinase->PI3K_pathway Activates Response Rapid Cellular Response MAPK_pathway->Response PI3K_pathway->Response Second_messengers->Response

Caption: Non-genomic estrogen receptor signaling pathway.

A subpopulation of estrogen receptors is localized to the plasma membrane. Upon binding of a ligand like this compound, these membrane-associated ERs can rapidly activate intracellular signaling cascades. This often involves coupling to G-proteins, which in turn can activate kinases such as Src. Activation of Src can lead to the stimulation of downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K/Akt) pathways. These pathways can then phosphorylate various target proteins, leading to rapid cellular responses such as changes in ion channel activity, calcium mobilization, and nitric oxide production, all independent of new gene transcription.

Conclusion

This compound demonstrates a high binding affinity for the human estrogen receptor α, comparable to that of estradiol. However, a comprehensive understanding of its pharmacological profile is limited by the lack of available data on its binding to ERβ and specific quantitative binding parameters. The experimental protocols detailed herein provide a robust framework for the thorough characterization of the binding kinetics and functional activity of this compound and other novel estrogenic compounds. Further research to elucidate the complete binding profile of this compound across both estrogen receptor subtypes is essential for a more precise prediction of its therapeutic potential and potential side effects. The signaling pathway diagrams provide a visual representation of the potential mechanisms through which this compound may exert its biological effects.

References

Methodological & Application

Synthesis of Cyclodiol: A Detailed Guide for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyclodiol, also known by its developmental code name ZK-115194 and systematic IUPAC name (2R,11S,14S)-14-methylpentacyclo[13.2.2.0¹﹐¹⁴.0²﹐¹¹.0⁵﹐¹⁰]nonadeca-5(10),6,8-triene-7,15-diol, is a synthetic estrogen that was the subject of research in the 1990s. As a derivative of estradiol (B170435), it exhibits potent estrogenic activity. This document provides detailed protocols for the laboratory synthesis of this compound, based on established patent literature. The procedures outlined below are intended for qualified researchers in a laboratory setting.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available steroid precursors. The following protocol is adapted from the patent literature describing the synthesis of 14α,17α-ethano-estratrienes.

Materials and Equipment:

  • Glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers and heating mantles

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnels, rotary evaporator)

  • Chromatography equipment (silica gel for column chromatography)

  • Analytical instruments for characterization (Melting point apparatus, NMR, Mass Spectrometer - data to be compared with literature values)

  • All solvents should be of appropriate grade and dried where necessary.

  • All reagents should be of high purity.

Protocol 1: Synthesis of 3-Methoxy-14α,17α-ethanoestra-1,3,5(10)-trien-17β-ol

This protocol describes the key reduction step to form the diol core of a this compound analog. The synthesis of the precursor, 3-Methoxy-14α,17α-ethanoestra-1,3,5(10)-triene-17-one, is a prerequisite and can be achieved through established methods of steroid chemistry involving the formation of the ethano bridge on a suitable estrone (B1671321) derivative.

Reaction Scheme:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2.0 g (5.42 mmol) of 3-Methoxy-14α,17α-ethanoestra-1,3,5(10)-triene-17-one.

  • Add 100 mL of anhydrous toluene (B28343) to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 76.0 mL (91.4 mmol) of diisobutylaluminum hydride (DIBAL-H, 1.2 M in toluene) to the stirred solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 5.5 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 200 mL of ice and 50 mL of dilute acetic acid to quench the excess DIBAL-H.

  • Add solid sodium chloride to the mixture to aid in layer separation.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

  • Combine the organic phases and wash with saturated sodium hydrogen carbonate solution (100 mL) followed by water (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude solid (1.71 g) is obtained.

  • Recrystallize the crude product from a mixture of acetone (B3395972) and hexane (B92381) to yield 610 mg of pure 3-Methoxy-14α,17α-ethanoestra-1,3,5(10)-trien-17β-ol.

Protocol 2: Demethylation to Yield this compound

The final step in the synthesis of this compound involves the demethylation of the 3-methoxy group to the free phenol. This is a standard procedure in steroid synthesis.

Procedure:

  • To a solution of 3-Methoxy-14α,17α-ethanoestra-1,3,5(10)-trien-17β-ol in a suitable solvent such as dichloromethane, add a demethylating agent (e.g., boron tribromide or pyridine (B92270) hydrochloride).

  • Stir the reaction at an appropriate temperature (ranging from -78 °C to reflux, depending on the reagent) until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction, typically with methanol (B129727) or water.

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data

The following table summarizes the quantitative data obtained from the synthesis described in Protocol 1.

StepStarting MaterialProductReagentsYieldMelting Point (°C)Optical Rotation [α]
13-Methoxy-14α,17α-ethanoestra-1,3,5(10)-triene-17-one3-Methoxy-14α,17α-ethanoestra-1,3,5(10)-trien-17β-olDiisobutylaluminum hydride36.4% (after recrystallization)264-265+30.4° (c 0.105 in CHCl₃)

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow start Estrone Derivative step1 Formation of Ethano Bridge start->step1 intermediate1 17-Keto Intermediate step1->intermediate1 step2 Reduction of Ketone (DIBAL-H) intermediate1->step2 intermediate2 3-Methoxy-Cyclodiol step2->intermediate2 step3 Demethylation intermediate2->step3 product This compound step3->product

Caption: General synthetic workflow for this compound.

Estrogen Signaling Pathway

This compound, as an estradiol analog, is expected to exert its biological effects through the estrogen receptor signaling pathway. The diagram below provides a simplified overview of this pathway.

Estrogen_Signaling cluster_cell Target Cell This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation Dimer ER Dimerization ER->Dimer ERE Estrogen Response Element (in DNA) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Simplified estrogen receptor signaling pathway.

Application Note: Characterizing Cyclodiol Binding to the Estrogen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing a competitive binding assay to determine the binding affinity of Cyclodiol to the estrogen receptor (ER). It includes methodologies, data presentation, and diagrams of the associated biological pathways and experimental workflows.

Introduction

This compound, also known by its developmental code name ZK-115194, is a synthetic steroidal estrogen that was investigated in the 1990s.[1] It is a derivative of estradiol, featuring a 14α,17α-ethano bridge.[1] Characterizing the interaction of synthetic steroids like this compound with estrogen receptors (ERα and ERβ) is a critical step in drug discovery and endocrinology research. This interaction is the initial event that triggers a cascade of genomic and non-genomic signaling pathways.[2][3]

Competitive binding assays are a fundamental tool for quantifying the affinity of a test compound (the "competitor") for a receptor by measuring its ability to displace a known radiolabeled ligand. This application note details a robust protocol for an ER competitive binding assay using rat uterine cytosol as a source of estrogen receptors to characterize the binding properties of this compound.[4]

Principle of the Competitive Binding Assay

The assay operates on the principle of competition between a fixed concentration of radiolabeled 17β-estradiol ([³H]-E2) and varying concentrations of an unlabeled competitor compound (this compound) for a limited number of estrogen receptors.[4][5] The reaction is allowed to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the free, unbound radioligand. The amount of radioactivity in the bound fraction is then measured. A high binding affinity of this compound will result in significant displacement of [³H]-E2, leading to a low radioactive signal. The concentration of this compound that displaces 50% of the bound [³H]-E2 is known as the IC50 (Inhibitory Concentration 50%), which is a quantitative measure of its binding affinity.[4]

Quantitative Binding Affinity Data

The binding affinity of this compound for the human estrogen receptor alpha (ERα) has been shown to be equivalent to that of the endogenous ligand, 17β-estradiol.[1]

CompoundReceptor SubtypeRelative Binding Affinity (RBA) (%)
17β-Estradiol ERα100 (Reference)
This compound ERα100[1]

Table 1: Relative binding affinity of this compound compared to 17β-Estradiol for the human estrogen receptor alpha (ERα). RBA is calculated as [(IC50 of Estradiol / IC50 of this compound) x 100].

Experimental Protocols

This protocol is adapted from the established method for an Estrogen Receptor Competitive Binding Assay using rat uterine cytosol.[4][6]

Required Materials and Reagents
  • Test Compound: this compound (unlabeled)

  • Reference Compound: 17β-Estradiol (unlabeled)

  • Radioligand: [2,3,6,7,16,17-³H(N)]-estradiol ([³H]-E2)

  • Receptor Source: Rat uterine cytosol, prepared from immature or ovariectomized adult rats.

  • Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4. (DTT should be added just prior to use).[4]

  • Separation Agent: Hydroxylapatite (HAP) slurry.

  • Wash Buffer: Buffer used for washing the HAP pellet.

  • Extraction Solvent: Ethanol (B145695) or similar organic solvent.

  • Scintillation Cocktail: For liquid scintillation counting.

  • Equipment: Centrifuge, ultracentrifuge, liquid scintillation counter, multi-well plates or tubes.

Preparation of Rat Uterine Cytosol
  • Excise uteri from rats and place them in ice-cold TEDG buffer.

  • Homogenize the tissue in pre-cooled TEDG buffer.

  • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[4]

  • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 105,000 x g for 60 minutes at 4°C.[4]

  • The resulting supernatant is the cytosol containing the estrogen receptors. Aliquot and store at -80°C until use. Avoid repeated freeze-thaw cycles.[4]

  • Determine the protein concentration of the cytosol (e.g., via Bradford or BCA assay). A typical starting point is 50-100 µg of protein per assay tube.[4]

Competitive Binding Assay Procedure
  • Prepare Competitor Dilutions: Prepare a serial dilution of unlabeled this compound and 17β-Estradiol (for the standard curve) in the assay buffer. Concentrations should typically span from 10⁻¹² M to 10⁻⁵ M.

  • Set up Assay Tubes: For each concentration, set up triplicate tubes. Include tubes for total binding (no competitor) and non-specific binding (a 100-fold excess of unlabeled estradiol).[4]

  • Incubation:

    • To each tube, add the appropriate concentration of unlabeled competitor (this compound or Estradiol) or buffer.

    • Add a fixed concentration of [³H]-E2 (typically 0.5 - 1.0 nM) to all tubes.[4]

    • Add the rat uterine cytosol preparation to initiate the binding reaction.

    • Incubate the mixture, typically overnight (18-24 hours) at 4°C, to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate on ice for 15-20 minutes with intermittent vortexing.

    • Centrifuge to pellet the HAP.

    • Aspirate the supernatant containing the free [³H]-E2.

    • Wash the HAP pellet multiple times with cold wash buffer, centrifuging and aspirating between each wash.

  • Measurement:

    • After the final wash, add ethanol to the HAP pellet to extract the bound [³H]-E2.

    • Transfer the ethanol extract to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the average counts per minute (CPM) for each set of triplicates.

  • Subtract the non-specific binding CPM from all other measurements to get specific binding.

  • Normalize the data by expressing the specific binding at each competitor concentration as a percentage of the maximum specific binding (total binding).

  • Plot the percent specific binding against the log concentration of the competitor (this compound).

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.[4]

Diagrams and Workflows

Experimental Workflow

ER_Binding_Assay_Workflow start_end start_end process process decision decision output output A Prepare Reagents (Cytosol, [3H]E2, this compound) B Incubate ER + [3H]E2 + Competitor A->B C Add HAP Slurry (Adsorb Receptor Complex) B->C D Separate Bound/Free (Centrifuge & Wash) C->D E Measure Radioactivity (Scintillation Counting) D->E F Analyze Data (Generate Curve & IC50) E->F

Caption: Workflow for the competitive estrogen receptor radioligand binding assay.

Estrogen Receptor Signaling Pathways

Estrogens, and their mimetics like this compound, exert their effects through complex signaling mechanisms that involve both nuclear and membrane-initiated events.[2][7]

  • Genomic Signaling: This is the classical mechanism where the estrogen-ER complex acts as a transcription factor. It can either bind directly to Estrogen Response Elements (EREs) on DNA or indirectly by "tethering" to other transcription factors like AP-1 or Sp1, thereby regulating the expression of target genes.[3][8]

  • Non-Genomic Signaling: This rapid signaling is initiated by a subpopulation of ERs located at the cell membrane.[2] Activation of these receptors can trigger intracellular kinase cascades, such as the MAPK and PI3K/AKT pathways, which in turn can influence cellular processes and even modulate the activity of nuclear transcription factors.[7][8]

Estrogen_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus memER Membrane ER Kinase Kinase Cascades (MAPK, PI3K/AKT) memER->Kinase activates Estrogen Estrogen (e.g., this compound) Estrogen->memER binds ER Cytoplasmic ER Estrogen->ER binds Dimer ER Dimer ER->Dimer dimerizes & translocates Kinase->Dimer modulates ERE ERE Dimer->ERE Direct Binding TF Other TFs (AP-1, Sp1) Dimer->TF Tethering Gene Target Gene Transcription ERE->Gene TF->Gene

Caption: Simplified overview of genomic and non-genomic estrogen receptor signaling pathways.

References

Application of Cyclodiol in Competitive Binding Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodiol (developmental code name ZK-115194) is a synthetic estrogen that serves as a valuable tool in competitive binding studies for the investigation of the estrogen receptor (ER).[1][2] As a derivative of estradiol (B170435), it exhibits a high binding affinity for the human estrogen receptor alpha (ERα), making it an effective competitor for radiolabeled estrogens.[2] This property allows for the determination of the binding affinities of other compounds for the ER, a critical step in the development of new therapeutics targeting the estrogen signaling pathway. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in competitive binding assays.

Principle of Competitive Binding Assays

Competitive binding assays are a fundamental technique in pharmacology and drug discovery used to measure the affinity of a ligand (the "competitor," in this case, a test compound) for a receptor by measuring its ability to displace a labeled reference ligand (e.g., radiolabeled estradiol) from the receptor.[3][4] The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value.[3][5] This value can then be used to determine the equilibrium dissociation constant (Ki) of the competitor, providing a quantitative measure of its binding affinity.[3][6]

This compound in Estrogen Receptor Binding

This compound is a potent competitor in ER binding assays due to its high affinity for ERα, which is reported to be 100% of the relative binding affinity of estradiol.[2] Its stable chemical structure and predictable binding characteristics make it a reliable reference compound. By competing with a radiolabeled estrogen, such as [³H]-estradiol, for binding to ER, this compound allows for the characterization of test compounds as potential ER ligands.

Signaling Pathways Involving the Estrogen Receptor

The estrogen receptor, upon ligand binding, can initiate signaling through both genomic and non-genomic pathways. Understanding these pathways is crucial for interpreting the results of binding studies and predicting the downstream effects of a test compound.

  • Genomic Pathway: The classical pathway involves the binding of the estrogen-ER complex to estrogen response elements (EREs) in the DNA, leading to the regulation of gene transcription.[7] This process influences cell proliferation, differentiation, and other physiological functions.

  • Non-Genomic Pathways: Estrogens can also elicit rapid cellular responses that are independent of gene transcription.[7] These pathways can involve the activation of protein kinases such as protein kinase C (PKC-alpha) and extracellular signal-regulated kinase (ERK), which in turn can influence cellular processes like DNA synthesis.[7]

Estrogen_Signaling_Pathways cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E2 Estrogen (e.g., this compound) ER Estrogen Receptor (ER) E2->ER Binds Membrane_ER Membrane-associated ER E2->Membrane_ER Binds E2_ER E2-ER Complex ER->E2_ER Nucleus Nucleus E2_ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) E2_ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Biological_Response_Genomic Biological Response (e.g., Proliferation) Gene_Transcription->Biological_Response_Genomic PKC PKC-alpha Membrane_ER->PKC Activates ERK ERK Membrane_ER->ERK Activates Downstream_Signaling Downstream Signaling PKC->Downstream_Signaling ERK->Downstream_Signaling Biological_Response_Nongenomic Rapid Biological Response Downstream_Signaling->Biological_Response_Nongenomic

Caption: Estrogen signaling pathways initiated by ligand binding.

Quantitative Data Summary

The following table summarizes the key binding affinity data for this compound. This information is essential for designing and interpreting competitive binding experiments.

CompoundReceptorRelative Binding Affinity (RBA) vs. EstradiolReference
This compound (ZK-115194)Human ERα100%[2]

Experimental Protocols

Protocol 1: Preparation of Rat Uterine Cytosol for ER Binding Assay

This protocol is adapted from established methods for preparing a source of estrogen receptors for in vitro binding assays.[8]

Materials:

  • Uteri from female rats (ovariectomized 7-10 days prior)

  • TEDG Buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Pre-cooled centrifuge tubes

Procedure:

  • Excise uteri and trim away fat and mesentery.

  • Weigh the uteri and record the weight.

  • Homogenize the uterine tissue in ice-cold TEDG buffer.

  • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.

  • Transfer the supernatant to pre-cooled ultracentrifuge tubes.

  • Centrifuge the supernatant at 105,000 x g for 60 minutes at 4°C.

  • The resulting supernatant is the cytosol containing the estrogen receptors.

  • Use the cytosol immediately or aliquot and store at -80°C for up to one month. Do not freeze-thaw.

Protocol 2: Competitive Radioligand Binding Assay for the Estrogen Receptor

This protocol describes a competitive binding assay to determine the IC50 and subsequently the Ki of a test compound using this compound as a reference competitor and [³H]-estradiol as the radioligand.[3][4][9]

Materials:

  • Rat uterine cytosol (prepared as in Protocol 1)

  • [³H]-estradiol (Radioligand)

  • Unlabeled estradiol (for non-specific binding determination)

  • This compound (Reference competitor)

  • Test compound(s)

  • Assay buffer (e.g., TEDG buffer)

  • 96-well plates or microcentrifuge tubes

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: Perform the assay in triplicate in a total volume of 0.5 mL per tube/well.

  • Total Binding: Add assay buffer, [³H]-estradiol (at a concentration near its Kd, e.g., 0.5-1.0 nM), and uterine cytosol (50-100 µg protein).

  • Non-specific Binding: Add assay buffer, [³H]-estradiol, a high concentration of unlabeled estradiol (e.g., 100-fold excess), and uterine cytosol.

  • Competitive Binding (Test Compound): Add assay buffer, [³H]-estradiol, uterine cytosol, and serial dilutions of the test compound. Suggested concentration range for high-affinity compounds: 1 x 10⁻¹¹ to 1 x 10⁻⁷ M.

  • Competitive Binding (this compound - Reference): Add assay buffer, [³H]-estradiol, uterine cytosol, and serial dilutions of this compound (use a similar concentration range as the test compound).

  • Incubation: Incubate all tubes/plates at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification: Add the bound fraction to scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (test compound and this compound).

    • Determine the IC50 value for each competitor using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Prepare_Cytosol Prepare Receptor Source (e.g., Rat Uterine Cytosol) Total_Binding Total Binding: Receptor + Radioligand Prepare_Cytosol->Total_Binding NSB Non-Specific Binding: Receptor + Radioligand + Excess Unlabeled Ligand Prepare_Cytosol->NSB Competition Competition: Receptor + Radioligand + Serial Dilutions of Competitor Prepare_Cytosol->Competition Prepare_Reagents Prepare Radioligand, Competitors, and Buffers Prepare_Reagents->Total_Binding Prepare_Reagents->NSB Prepare_Reagents->Competition Incubate Incubate to Equilibrium Total_Binding->Incubate NSB->Incubate Competition->Incubate Separate Separate Bound from Free Radioligand Incubate->Separate Count Quantify Bound Radioactivity Separate->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Data Presentation

All quantitative data from competitive binding studies should be summarized in a clear and structured table for easy comparison.

Example Data Table:

CompetitorIC50 (nM)Ki (nM)n (replicates)
This compound (Reference) [Experimental Value][Calculated Value]3
Test Compound A [Experimental Value][Calculated Value]3
Test Compound B [Experimental Value][Calculated Value]3

Conclusion

This compound is a valuable tool for researchers studying the estrogen receptor. Its high binding affinity and stable nature make it an excellent reference compound in competitive binding assays. The protocols and guidelines provided in these application notes offer a framework for the effective use of this compound in the characterization of potential estrogen receptor modulators, contributing to the advancement of drug discovery and development in related therapeutic areas.

References

Unraveling the In Vitro Applications of Cyclodiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the in vitro behavior of novel compounds is paramount. This document provides detailed application notes and protocols for in vitro experiments involving "Cyclodiol," a term that may encompass a variety of structurally related compounds. Due to the potential ambiguity of the common name "this compound," this guide will focus on generalizable protocols for compounds exhibiting similar activities, such as certain steroidal and diterpene compounds, while highlighting the critical need for compound-specific optimization.

Quantitative Data Summary

The efficacy of any compound is fundamentally measured by its quantitative effects on biological systems. For compounds structurally related to or potentially classified under the umbrella of "this compound," such as certain antiestrogenic and cytotoxic agents, the half-maximal inhibitory concentration (IC50) is a key parameter. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

It is crucial to note that IC50 values are not absolute and can vary significantly based on a multitude of factors including the specific cell line used, the purity of the compound, and the experimental conditions such as incubation time and culture media.[1][2] Therefore, the following table represents a generalized summary of potential IC50 ranges observed for similar compounds against various cancer cell lines.

Cell LineCompound TypeReported IC50 Range (µM)Reference
HTB-26 (Breast Cancer)Oleoyl-hybrid10 - 50[3]
PC-3 (Prostate Cancer)Oleoyl-hybrid10 - 50[3]
HepG2 (Hepatocellular Carcinoma)Oleoyl-hybrid10 - 50[3]
HCT116 (Colorectal Carcinoma)Oleoyl-hybrid0.34 - 22.4[3]
HeLa (Cervical Cancer)Combretastatin analogue1.2[4]
MCF-7 (Breast Cancer)Not Specified< 10[5]

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of reliable in vitro research. Below are methodologies for key experiments commonly employed to characterize the bioactivity of compounds like this compound.

Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)

Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value. These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.[7]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[7]

  • MTT/MTS Addition:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[7][8] Subsequently, dissolve the formazan (B1609692) crystals with 100 µL of a solubilization solution (e.g., DMSO).[6][7]

    • For MTS Assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours.[6][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm for MTT assay[7][9] or 490 nm for MTS assay[6] using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis (programmed cell death). This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.[10][11][12]

Protocol:

  • Cell Treatment: Treat cells with this compound for a specific duration.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[7]

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.[7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[7]

Western Blotting

Objective: To detect and quantify the expression of specific proteins involved in signaling pathways affected by this compound.

Protocol:

  • Protein Extraction: Lyse the treated cells using a suitable lysis buffer (e.g., RIPA buffer) to extract total protein.[13]

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).[14]

  • SDS-PAGE: Separate the proteins based on their molecular weight by running them on a polyacrylamide gel.[15][16][17]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15][16][17]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.[14][15][16]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[14][15]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[13][16]

Quantitative PCR (qPCR)

Objective: To measure changes in the gene expression of target genes in response to this compound treatment.

Protocol:

  • RNA Extraction: Isolate total RNA from treated cells.[14]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.[14]

  • qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene.[14]

Visualizing Molecular Interactions and Workflows

To better illustrate the processes involved in this compound research, the following diagrams have been generated using the DOT language.

cluster_workflow General In Vitro Experimental Workflow A Cell Culture & Seeding B This compound Treatment (Dose-Response & Time-Course) A->B C Cell Viability Assay (e.g., MTT, MTS) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Cell Cycle Analysis B->E F Molecular Analysis (Western Blot, qPCR) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: A generalized workflow for in vitro experiments with this compound.

cluster_pathway Potential this compound Signaling Pathway This compound This compound Receptor Cell Surface or Nuclear Receptor This compound->Receptor Binds to Signal_Transduction Signal Transduction Cascade (e.g., Kinases, Second Messengers) Receptor->Signal_Transduction Activates Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cellular Response (Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Response Leads to

Caption: A hypothetical signaling pathway for this compound's mechanism of action.

Disclaimer: The information provided in this document is intended for general guidance and informational purposes only. Researchers should critically evaluate and optimize these protocols for their specific compound of interest and experimental setup. The name "this compound" is not definitively linked to a single, well-characterized chemical entity in the provided search results, and therefore, the presented data and pathways are illustrative of similar compounds. It is imperative to identify the precise chemical structure and properties of the "this compound" being investigated to ensure the relevance and accuracy of any experimental approach.

References

Cyclodiol: A Potent Estradiol Analog for Investigating ERα Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Research Use Only.

Introduction

Cyclodiol (developmental code name: ZK-115194) is a synthetic steroidal estrogen that serves as a valuable tool compound for researchers investigating the biology of Estrogen Receptor Alpha (ERα).[1] As a derivative of estradiol (B170435), this compound exhibits a high binding affinity for ERα, comparable to that of the endogenous ligand, 17β-estradiol.[1] Its potent agonist activity and similar transactivational capacity to estradiol make it an effective probe for elucidating ERα-mediated signaling pathways and gene regulation.[1] These application notes provide an overview of this compound's utility in ERα research and detailed protocols for its application in key in vitro assays.

Physicochemical and Pharmacological Properties

This compound, also known as 14α,17α-ethano-17β-estradiol, is a synthetic estrogen developed in the 1990s. While it was never marketed for clinical use, its well-defined pharmacological profile makes it a useful tool for basic research.

PropertyDataReference
Synonyms ZK-115194, Cycloestradiol[1]
Molecular Formula C₂₀H₂₆O₂
Molecular Weight 298.42 g/mol
ERα Relative Binding Affinity ~100% (compared to 17β-estradiol)[1]
ERα Agonist Activity Potent Agonist[1]
Transactivational Capacity Similar to 17β-estradiol[1]
ERα Binding Affinity (Ki) Data not publicly available
ERα Reporter Assay (EC₅₀) Data not publicly available
Cell Proliferation Assay (EC₅₀) Data not publicly available

Applications in ERα Research

This compound is an ideal tool for a variety of in vitro studies aimed at understanding the role of ERα in normal physiology and disease. Its high potency and specificity for ERα allow for the precise modulation of ERα-dependent signaling pathways.

  • Elucidating ERα-mediated signaling: this compound can be used to stimulate ERα and trace the downstream signaling cascades, including both genomic and non-genomic pathways.

  • Investigating gene regulation: As a potent agonist, this compound can be used to study the recruitment of co-activators to ERα and the subsequent regulation of target gene expression.

  • High-throughput screening: this compound can serve as a reference agonist in high-throughput screening assays designed to identify novel ERα modulators.

  • Structure-activity relationship (SAR) studies: The unique bridged structure of this compound can provide insights into the ligand-binding domain of ERα.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound as a tool compound. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

ERα Competitive Binding Assay

Objective: To determine the binding affinity of test compounds for ERα by measuring their ability to displace a radiolabeled or fluorescently labeled estrogen, with this compound used as a reference compound.

Materials:

  • Recombinant human ERα protein

  • Radiolabeled estradiol (e.g., [³H]-17β-estradiol) or a fluorescent ERα ligand

  • This compound

  • Test compounds

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxyapatite (B223615) slurry or scintillation proximity assay (SPA) beads

  • Scintillation vials and fluid (for radiolabeled assays)

  • Multi-well plates (e.g., 96-well)

  • Plate reader (scintillation counter or fluorescence plate reader)

Procedure:

  • Prepare a dilution series of unlabeled this compound and test compounds in the assay buffer.

  • In a multi-well plate, add a fixed concentration of radiolabeled or fluorescently labeled estradiol.

  • Add the diluted this compound or test compounds to the wells.

  • Add a constant amount of recombinant ERα protein to each well.

  • Incubate the plate at 4°C for 16-24 hours to reach equilibrium.

  • To separate bound from free ligand, add hydroxyapatite slurry and incubate for 15 minutes at 4°C. Centrifuge the plate and wash the pellets. For SPA, add the beads and proceed to reading.

  • For radiolabeled assays, resuspend the pellets in scintillation fluid and measure radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence polarization or intensity.

  • Plot the percentage of bound ligand against the log concentration of the competitor.

  • Calculate the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the labeled ligand.

  • The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

ERα Reporter Gene Assay

Objective: To measure the ability of this compound and test compounds to activate ERα-mediated gene transcription.

Materials:

  • ERα-positive cell line (e.g., MCF-7, T47D) stably or transiently transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid.

  • Cell culture medium (e.g., phenol (B47542) red-free DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (CS-FBS).

  • This compound

  • Test compounds

  • Luciferase assay reagent

  • White, opaque multi-well plates (e.g., 96-well)

  • Luminometer

Procedure:

  • Seed the transfected cells in a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.

  • Starve the cells in a serum-free, phenol red-free medium for 24 hours.

  • Prepare a dilution series of this compound and test compounds in the assay medium.

  • Treat the cells with the compounds and incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the log concentration of the compound.

  • Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.

Cell Proliferation Assay

Objective: To assess the effect of this compound and test compounds on the proliferation of ERα-positive breast cancer cells.

Materials:

  • ERα-positive breast cancer cell line (e.g., MCF-7, T47D)

  • Cell culture medium (e.g., phenol red-free DMEM/F12) supplemented with CS-FBS.

  • This compound

  • Test compounds

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT)

  • Multi-well plates (e.g., 96-well)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a low density and allow them to attach overnight.

  • Starve the cells in a serum-free, phenol red-free medium for 24 hours.

  • Prepare a dilution series of this compound and test compounds in the assay medium.

  • Treat the cells with the compounds and incubate for 3-7 days at 37°C in a CO₂ incubator, replacing the medium with fresh compounds every 2-3 days.

  • At the end of the incubation period, add the cell proliferation assay reagent according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a microplate reader.

  • Plot the cell viability or number against the log concentration of the compound.

  • Calculate the EC₅₀ value.

Western Blotting for ERα Target Gene Expression

Objective: To detect changes in the protein levels of ERα target genes (e.g., pS2/TFF1, GREB1) in response to this compound treatment.

Materials:

  • ERα-positive cell line (e.g., MCF-7)

  • Cell culture medium (e.g., phenol red-free DMEM/F12) supplemented with CS-FBS.

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein (e.g., pS2) and a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate the cells and starve them as described in the previous protocols.

  • Treat the cells with this compound at various concentrations or for different time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize them to the loading control.

Visualizations

ERa_Signaling_Pathway cluster_nucleus This compound This compound ERa_inactive Inactive ERα (in cytoplasm) This compound->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Conformational Change Nucleus Nucleus ERa_active->Nucleus Translocation ERE Estrogen Response Element (ERE) Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Proliferation) Protein->Cellular_Response

Caption: Classical ERα genomic signaling pathway activated by this compound.

Experimental_Workflow Start Start: Prepare ERα-positive cells Starvation Serum Starvation (Phenol red-free media) Start->Starvation Treatment Treat with this compound (Dose-response or time-course) Starvation->Treatment Assay Perform Assay Treatment->Assay Binding_Assay Binding Assay Assay->Binding_Assay Reporter_Assay Reporter Gene Assay Assay->Reporter_Assay Proliferation_Assay Cell Proliferation Assay Assay->Proliferation_Assay Western_Blot Western Blot Assay->Western_Blot Data_Analysis Data Analysis (IC₅₀/EC₅₀, Protein Quantification) Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for characterizing this compound's effects on ERα.

References

Application Notes and Protocols for Studying Cyclodiol's Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for investigating the effects of Cyclodiol, a synthetic estrogen, on gene expression.[1] Given that this compound exhibits high binding affinity and transactivational capacity for the human estrogen receptor α (ERα), comparable to estradiol, the experimental design is centered around its action as an estrogen agonist.[1] This guide furnishes detailed protocols for essential preliminary assays, large-scale transcriptomic analysis using RNA-Sequencing (RNA-Seq), and subsequent validation by quantitative PCR (qPCR). The objective is to equip researchers with the necessary methodologies to elucidate this compound's molecular mechanism of action and identify its downstream genetic targets.

Part 1: Preliminary Assays - Determining Optimal Treatment Conditions

Before undertaking a full-scale gene expression analysis, it is crucial to determine the optimal concentration and duration of this compound treatment. The primary goal is to identify a concentration range that elicits a biological response without causing widespread cell death, which could confound gene expression results. A cell viability assay is the standard method for this purpose.[2][3]

Data Presentation: Cell Viability after this compound Treatment

The following table illustrates hypothetical data from an MTT assay on an estrogen receptor-positive breast cancer cell line (e.g., MCF-7) after 48 hours of treatment with this compound. This data is used to calculate the half-maximal inhibitory concentration (IC50).

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.1
0.0198.2 ± 4.8
0.195.5 ± 5.3
188.1 ± 4.9
1072.4 ± 6.2
2551.3 ± 5.5
5028.7 ± 4.1
10015.9 ± 3.8

Table 1: Illustrative cell viability data for determining this compound's IC50 value in MCF-7 cells. For gene expression studies, concentrations well below the IC50 (e.g., 1 µM and 10 µM) are recommended to minimize cytotoxicity-related artifacts.

Experimental Protocol: MTT Cell Viability Assay

This protocol measures cellular metabolic activity as an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[4]

Materials:

  • ER-positive cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Part 2: Global Gene Expression Profiling with RNA-Sequencing (RNA-Seq)

RNA-Seq is a powerful high-throughput sequencing method used to profile the entire transcriptome, making it ideal for discovering gene expression changes induced by a drug.[6][7][8] This allows for an unbiased identification of affected genes and pathways.

Experimental Design for RNA-Seq

A robust experimental design is critical for the success of an RNA-Seq study.[6]

  • Model System: Use an estrogen-responsive cell line, such as MCF-7 (breast cancer) or Ishikawa (endometrial cancer), which expresses high levels of ERα.

  • Treatment Conditions:

    • This compound: Treat cells with at least two non-cytotoxic concentrations (e.g., 1 µM and 10 µM, based on preliminary assays).

    • Controls: Include a Vehicle Control (e.g., DMSO) and a Positive Control (e.g., 10 nM Estradiol) to compare this compound's effects to a known estrogen.

    • Time Points: A time-course experiment (e.g., 6, 12, and 24 hours) is recommended to distinguish between primary (direct) and secondary (downstream) gene expression changes.[8][9]

  • Replicates: Use a minimum of three biological replicates for each condition to ensure statistical power and reproducibility.[6]

G cluster_prep Preparation cluster_treatment Treatment (n=3 replicates) cluster_processing Sample Processing & Sequencing cluster_analysis Bioinformatics Analysis culture Cell Culture (e.g., MCF-7) vehicle Vehicle Control (DMSO) estradiol Positive Control (Estradiol) cyclo_low This compound (Low Conc.) cyclo_high This compound (High Conc.) rna_extraction RNA Extraction & QC vehicle->rna_extraction estradiol->rna_extraction cyclo_low->rna_extraction cyclo_high->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing RNA-Sequencing library_prep->sequencing data_qc Data Quality Control sequencing->data_qc alignment Read Alignment data_qc->alignment diff_exp Differential Expression Analysis alignment->diff_exp pathway Pathway & Functional Enrichment Analysis diff_exp->pathway

Caption: Experimental workflow for RNA-Seq analysis of this compound's effects.
Experimental Protocol: RNA-Seq

1. Cell Culture and Treatment:

  • Culture MCF-7 cells in 6-well plates until they reach 70-80% confluency.

  • Treat the cells with the vehicle, Estradiol, or this compound at the selected concentrations and time points.

2. RNA Extraction and Quality Control:

  • Lyse the cells directly in the wells using a lysis buffer (e.g., from a Qiagen RNeasy Kit).

  • Extract total RNA according to the manufacturer's protocol, including an on-column DNase digestion step.

  • Assess RNA quality and quantity. The RNA Integrity Number (RIN) should be ≥ 8.0, and the 260/280 and 260/230 ratios should be ~2.0.[10]

3. Library Preparation and Sequencing:

  • Prepare RNA-Seq libraries from 100-1000 ng of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Perform quality control on the final libraries.

  • Sequence the libraries on an Illumina platform (e.g., NextSeq or NovaSeq), aiming for a sequencing depth of 20-30 million reads per sample for standard differential gene expression analysis.[6]

4. Bioinformatic Data Analysis:

  • Quality Control: Use tools like FastQC to check the raw sequencing read quality.

  • Alignment: Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Expression: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in this compound-treated samples compared to vehicle controls.

  • Functional Analysis: Perform pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed genes (DEGs) to identify perturbed biological pathways.

Data Presentation: Differentially Expressed Genes

The following table shows a hypothetical list of top DEGs in MCF-7 cells after 24 hours of treatment with 10 µM this compound.

Gene SymbolGene Namelog2(Fold Change)p-valueRegulation
TFF1Trefoil factor 14.51.2e-50Up
GREB1Growth regulation by estrogen in breast cancer 13.83.4e-45Up
PGRProgesterone Receptor3.25.1e-42Up
CCND1Cyclin D12.18.9e-30Up
MYCMYC Proto-Oncogene1.81.5e-25Up
BCL2BCL2 Apoptosis Regulator1.52.0e-22Up
CASP9Caspase 9-1.74.3e-24Down
CDKN1ACyclin Dependent Kinase Inhibitor 1A-2.06.7e-28Down

Table 2: Example of a differentially expressed gene list from RNA-Seq analysis. Known estrogen-responsive genes like TFF1, GREB1, and PGR are expected to be upregulated.

Part 3: Validation of RNA-Seq Results with Quantitative PCR (qPCR)

qPCR is a targeted technique used to validate the expression changes of a subset of genes identified by RNA-Seq.[10][11] This independent verification increases confidence in the transcriptomic data.[11][12]

G cluster_pathway Estrogen Receptor Signaling Pathway This compound This compound ER ERα (Inactive) This compound->ER Binds & Activates ER_active ERα (Active Dimer) ER->ER_active Dimerization Nucleus Nucleus ER_active->Nucleus Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binds to Transcription Transcription of Target Genes (e.g., TFF1, GREB1) ERE->Transcription Initiates

References

Analytical Techniques for the Detection of Cyclodiol in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodiol (developmental code name: ZK-115194) is a synthetic estrogen that has been evaluated in pharmacokinetic studies. Accurate and reliable quantification of this compound in biological matrices such as plasma, urine, and hair is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes and protocols for the detection of this compound using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassay methods are also discussed as a potential screening tool.

I. Overview of Analytical Methodologies

The selection of an appropriate analytical method for this compound detection depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. Chromatographic methods coupled with mass spectrometry are considered the gold standard for their high specificity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for a wide range of compounds and is often preferred for its ability to analyze non-volatile and thermally labile molecules without derivatization. It has become a cornerstone in bioanalytical chemistry.[1]

  • Immunoassays: These methods are based on antigen-antibody reactions and can be used for high-throughput screening. However, they may be susceptible to cross-reactivity with structurally related compounds and generally offer lower specificity compared to chromatographic methods.[2]

II. Sample Preparation: A Critical Step

Effective sample preparation is essential to remove interfering substances from the biological matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.[3][4] The choice of sample preparation technique depends on the biological fluid being analyzed.

A. Plasma and Serum

For the analysis of this compound in plasma or serum, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common and effective techniques.

1. Liquid-Liquid Extraction (LLE): This technique partitions the analyte from the aqueous biological fluid into an immiscible organic solvent.

2. Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while interfering components are washed away. This technique is highly efficient and can be easily automated for high-throughput applications.

B. Urine

Urine samples typically require a clean-up step to remove salts and other matrix components. SPE is a widely used method for extracting steroids and their metabolites from urine.[5][6] For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is often necessary prior to extraction.

C. Hair

Hair analysis provides a long-term record of substance exposure. The sample preparation for hair is more extensive and involves decontamination, pulverization, and extraction.[7][8][9]

III. Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the quantification of steroids and related compounds. Due to the low volatility of this compound, a derivatization step is mandatory.

A. Derivatization

Silylation is a common derivatization technique where active hydrogen atoms in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte.[10][11] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating reagent.[10]

B. GC-MS Protocol for this compound Analysis in Plasma

This protocol is adapted from methodologies used for the analysis of similar steroidal compounds.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
  • Add 5 mL of a mixture of n-hexane and diethyl ether (1:1, v/v).
  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of BSTFA and 50 µL of anhydrous pyridine.[12]
  • Cap the vial tightly and heat at 65°C for 30 minutes to ensure complete derivatization.[12]
  • Cool the sample to room temperature before injection.

3. GC-MS Conditions:

  • GC Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 280°C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, then ramp to 290°C at 20°C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 290°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions to be monitored would be determined from the mass spectrum of the derivatized this compound standard.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap add_bstfa Add BSTFA + Pyridine evap->add_bstfa heat Heat at 65°C add_bstfa->heat gc_ms GC-MS Injection heat->gc_ms data Data Acquisition (SIM) gc_ms->data quant Quantification data->quant

Caption: General workflow for the GC-MS analysis of this compound in plasma.

IV. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization for compounds like this compound.

A. LC-MS/MS Protocol for this compound Analysis in Plasma

This protocol is based on the validated method used in the pharmacokinetic studies of this compound (ZK 115194).

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 2 mL of methanol (B129727) followed by 2 mL of water.
  • Dilute 0.5 mL of plasma with 0.5 mL of water and add the internal standard.
  • Load the diluted plasma onto the SPE cartridge.
  • Wash the cartridge with 2 mL of 10% methanol in water.
  • Elute the analyte with 2 mL of methanol.
  • Evaporate the eluate to dryness under nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • Injection Volume: 10 µL.
  • Ion Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard need to be determined by infusing the standard compounds.

Workflow for LC-MS/MS Analysis of this compound

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc_ms LC-MS/MS Injection recon->lc_ms data Data Acquisition (MRM) lc_ms->data quant Quantification data->quant Immunoassay cluster_components Assay Components cluster_reaction Competitive Binding cluster_detection Detection Ab Anti-Cyclodiol Antibody Well Antibody-Coated Well This compound This compound in Sample Incubation Incubation This compound->Incubation Labeled_this compound Labeled this compound Labeled_this compound->Incubation Wash Wash Step Incubation->Wash Signal Signal Measurement Wash->Signal Result Result (Inverse Relationship) Signal->Result

References

Application Notes and Protocols for Cyclodiol Analysis Using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodiol, a diol compound of interest in various fields of research and development, requires sensitive and reliable analytical methods for its quantification in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound using two common liquid chromatography techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Given the limited availability of specific validated methods for this compound, this document presents protocols adapted from well-established and validated methods for estradiol (B170435), a structurally related diol steroid. These methods provide a strong foundation for the development and validation of a robust analytical procedure for this compound. Researchers should perform in-house validation to ensure the methods meet the specific requirements of their studies.

I. LC-MS/MS Method for this compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying low concentrations of analytes in complex biological matrices. The following method is adapted from a validated protocol for estradiol analysis in human plasma.

Data Presentation: LC-MS/MS Method Performance (Adapted from Estradiol Analysis)
ParameterResultCitation
Lower Limit of Quantification (LLOQ) 0.5 pg/mL[1]
Linearity Range 5–5000 pg/mL[2]
Accuracy 80-122%[3]
Precision (RSD) <10%[2]
Recovery >75%[2]
Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: Supported Liquid Extraction (SLE) from Human Serum [2][4]

This protocol describes the extraction of this compound from human serum using a supported liquid extraction plate, which offers high analyte recovery and reduced sample handling compared to traditional liquid-liquid extraction.

  • Sample Pre-treatment:

    • To 300 µL of serum sample, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Allow the sample to equilibrate for 5 minutes.[2]

  • Sample Loading:

    • Load the pre-treated sample into the wells of an ISOLUTE® SLE+ 400 µL Supported Liquid Extraction plate.[2]

    • Apply a brief pulse of positive pressure (2–5 psi) to initiate the flow of the sample onto the sorbent.[2]

    • Allow the sample to absorb for 5 minutes.[2]

  • Analyte Extraction:

    • Add 500 µL of ethyl acetate (B1210297) to each well and allow it to flow under gravity for 5 minutes.[2]

    • Repeat the previous step with a second 500 µL aliquot of ethyl acetate.[2]

    • Apply a short pulse of positive pressure (5–10 seconds) to elute any remaining solvent.[2]

  • Post Elution and Reconstitution:

    • Evaporate the collected eluate to dryness under a stream of nitrogen at 40 °C.[2]

    • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 v/v mobile phase A: mobile phase B).[2]

    • Vortex the sample to ensure complete dissolution.

2. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity LC system or equivalent.[5]

  • Column: Agilent InfinityLab Poroshell HPH-C8 (2.1 × 50 mm, 2.7 µm) or equivalent C18 column.[5]

  • Mobile Phase A: 1 mM ammonium (B1175870) fluoride (B91410) in water.[5]

  • Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727).

  • Gradient: A gradient elution should be optimized to ensure sufficient separation of this compound from matrix components.

  • Flow Rate: 0.5 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Column Temperature: 30 °C.

3. Mass Spectrometer Conditions

  • Mass Spectrometer: SCIEX 7500 Triple Quad™ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be optimized for this compound.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for this compound and its internal standard must be determined by direct infusion. For estradiol, a representative transition is monitored.[6]

Workflow Diagram: LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample add_is Add Internal Standard serum->add_is load_sle Load onto SLE Plate add_is->load_sle extract Extract with Ethyl Acetate load_sle->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound analysis by LC-MS/MS.

II. HPLC-UV Method for this compound Analysis

Data Presentation: HPLC-UV Method Performance (Adapted from Estradiol Analysis)
ParameterResultCitation
Limit of Detection (LOD) 0.05 ng/mL[7][8]
Limit of Quantification (LOQ) 0.18 ng/mL[7][8]
Linearity Range 2.5 - 1000 ng/mL[7][8]
Recovery 82.3 - 99.84 %[7][8]
Precision (RSD) 1.373 - 3.668 %[7][8]
Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation: Solid-Phase Extraction (SPE) from Serum [5][9]

This protocol details the extraction and concentration of this compound from serum using a solid-phase extraction cartridge.

  • Sample Pre-treatment:

    • To 100 µL of serum, add 400 µL of 0.5% formic acid in water.[5]

    • Add an appropriate internal standard.

    • Vortex and centrifuge the sample to precipitate proteins.[9]

  • SPE Cartridge Conditioning:

    • Condition a Bond Elut Plexa SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.[5]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution:

    • Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[5]

    • Reconstitute the residue in 100 µL of the mobile phase.[5]

2. Chromatographic Conditions [8]

  • HPLC System: Shimadzu 20AD or equivalent with a UV detector.[8]

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). The optimal ratio should be determined experimentally.[8]

  • Flow Rate: 0.7 mL/min.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 35 °C.[8]

  • UV Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined. For estradiol, detection is often performed at 230 nm.[8] A wavelength of 280 nm has also been reported.[10]

Workflow Diagram: HPLC-UV Analysis of this compound

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis serum Serum Sample precipitate Protein Precipitation serum->precipitate load_spe Load Sample precipitate->load_spe condition_spe Condition SPE Cartridge condition_spe->load_spe wash_spe Wash Cartridge load_spe->wash_spe elute_spe Elute Analyte wash_spe->elute_spe evaporate Evaporate to Dryness elute_spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound analysis by HPLC-UV.

III. Method Validation Considerations

It is crucial to validate the chosen analytical method for its intended purpose. Key validation parameters include:

  • Specificity and Selectivity: Ensure the method can differentiate this compound from other matrix components.

  • Linearity: Establish the concentration range over which the method is accurate.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.

  • Recovery: Determine the efficiency of the extraction process.

  • Stability: Assess the stability of this compound in the biological matrix and during the analytical process.

Conclusion

The LC-MS/MS and HPLC-UV methods outlined in this document provide a comprehensive starting point for the quantitative analysis of this compound in biological samples. The provided protocols, adapted from validated methods for the structurally similar compound estradiol, offer robust and reliable procedures for sample preparation and analysis. Researchers are strongly encouraged to perform a full method validation to ensure the chosen method is fit for their specific application and to establish the performance characteristics for this compound analysis.

References

Application Notes and Protocols for Cyclodiol in Cell Culture Studies of Estrogen Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodiol, also known as ZK-115194, is a synthetic steroidal estrogen that was developed in the 1990s.[1] It is a derivative of estradiol (B170435), characterized by an ethano bridge between the C14α and C17α positions.[1] this compound exhibits a high affinity for the human estrogen receptor alpha (ERα), with a relative binding affinity that is 100% of that of estradiol.[1] Furthermore, it demonstrates a transactivational capacity similar to estradiol, indicating its potent estrogenic activity.[1] These properties make this compound a valuable tool for in vitro studies of estrogen signaling pathways, particularly in research focused on hormone-dependent cancers, endocrinology, and drug discovery.

This document provides detailed application notes and generalized protocols for the use of this compound in cell culture experiments designed to investigate its effects on estrogen signaling.

Mechanism of Action

This compound exerts its biological effects primarily through binding to and activating estrogen receptors (ERs), which are ligand-activated transcription factors. The primary mechanism of action is expected to follow the classical genomic estrogen signaling pathway:

  • Cellular Entry: Being a steroid, this compound is lipophilic and can readily diffuse across the cell membrane into the cytoplasm.

  • Receptor Binding: In the cytoplasm or nucleus, this compound binds to estrogen receptors, primarily ERα.

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the ER, causing the dissociation of heat shock proteins and promoting the formation of receptor homodimers (ERα/ERα) or heterodimers (ERα/ERβ).

  • Nuclear Translocation: The this compound-ER complex translocates to the nucleus if it is not already there.

  • DNA Binding and Gene Transcription: The dimerized receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activators or co-repressors, leading to the modulation of gene transcription. This results in the up- or down-regulation of genes involved in cellular processes such as proliferation, differentiation, and apoptosis.

Additionally, like estradiol, this compound may also be capable of initiating rapid, non-genomic signaling cascades through membrane-associated estrogen receptors (mERs).

Data Presentation

The available quantitative data for this compound is limited. The following table summarizes the key reported values. Researchers should generate dose-response curves for their specific cell line and endpoint to determine the optimal working concentrations.

ParameterValueReference
Relative Binding Affinity (RBA) for human ERα 100% (relative to Estradiol)[1]
Transactivational Capacity Similar to Estradiol[1]
EC50 Not available in public literature
Optimal Cell Culture Concentration To be determined experimentally (start with a range similar to Estradiol, e.g., 10⁻¹² M to 10⁻⁸ M)

Experimental Protocols

The following are generalized protocols for studying the effects of this compound in cell culture. It is crucial to note that these protocols are based on standard procedures for studying estrogens like estradiol and should be optimized for your specific cell line and experimental conditions.

Cell Culture and Maintenance

This protocol is based on the culture of MCF-7 human breast cancer cells, a common model for studying estrogen receptor-positive breast cancer.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose, without phenol (B47542) red

  • Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

Procedure:

  • Media Preparation:

    • Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Experimental Medium (Hormone-depleted): DMEM (phenol red-free) supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin. The absence of phenol red is important as it has weak estrogenic activity.

  • Cell Maintenance:

    • Culture MCF-7 cells in growth medium in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells when they reach 70-80% confluency.

  • Hormone Deprivation for Experiments:

    • To study the effects of this compound, it is essential to remove endogenous estrogens from the culture medium.

    • Plate cells at the desired density.

    • The following day, wash the cells twice with sterile PBS and replace the growth medium with experimental medium.

    • Incubate the cells in experimental medium for at least 48-72 hours before treatment.

Preparation of this compound Stock and Working Solutions

Procedure:

  • Stock Solution (e.g., 10 mM):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve in an appropriate volume of sterile DMSO to achieve a 10 mM stock solution.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of this compound in the experimental medium to achieve the desired final concentrations for your dose-response experiments (e.g., ranging from 1 pM to 100 nM).

    • Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment (typically ≤ 0.1%).

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Hormone-deprived cells in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well in growth medium. Allow cells to attach overnight.

  • Hormone Deprivation: Wash cells with PBS and switch to experimental medium for 48-72 hours.

  • Treatment: Replace the medium with 100 µL of fresh experimental medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation. Plot the results as a dose-response curve to determine the EC50.

Estrogen Response Element (ERE) Reporter Gene Assay

This assay measures the ability of this compound to activate the transcription of a reporter gene (e.g., luciferase) under the control of an ERE.

Materials:

  • ER-positive cells (e.g., MCF-7 or T47D)

  • ERE-luciferase reporter plasmid

  • A control plasmid for normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • Luciferase assay system

Procedure:

  • Cell Seeding: Seed cells in a 24- or 48-well plate.

  • Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Hormone Deprivation: After 24 hours of transfection, replace the medium with experimental medium and incubate for a further 24-48 hours.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the assay kit's instructions.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold induction relative to the vehicle control.

Gene Expression Analysis by RT-qPCR

This method quantifies the mRNA levels of known estrogen-responsive genes (e.g., TFF1 (pS2), GREB1, PGR) following treatment with this compound.

Materials:

  • Hormone-deprived cells in 6-well plates

  • This compound working solutions

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target and housekeeping genes (e.g., ACTB, GAPDH)

Procedure:

  • Cell Seeding and Treatment: Seed and hormone-deprive cells as described above. Treat with this compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.

  • qPCR: Perform qPCR using primers for your target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protein Expression Analysis by Western Blotting

This technique is used to detect changes in the protein levels of estrogen-regulated proteins (e.g., Progesterone Receptor, ERα itself) or signaling molecules.

Materials:

  • Hormone-deprived cells in 6- or 12-well plates

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. After treatment, wash with ice-cold PBS and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of this compound

Cyclodiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) + HSP This compound->ER Binds Cyclodiol_ER This compound-ER Complex ER->Cyclodiol_ER HSP HSP ER->HSP Dissociation Dimer Dimerized This compound-ER Complex Cyclodiol_ER->Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Activates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation

Caption: Genomic signaling pathway of this compound.

Experimental Workflow for Studying this compound

Experimental_Workflow cluster_assays Downstream Assays start Start: ER+ Cell Line (e.g., MCF-7) culture Cell Culture & Hormone Deprivation start->culture treatment Treatment with this compound (Dose-Response & Time-Course) culture->treatment proliferation Cell Proliferation (MTT Assay) treatment->proliferation reporter Gene Reporter (ERE-Luciferase) treatment->reporter gene_exp Gene Expression (RT-qPCR) treatment->gene_exp protein_exp Protein Expression (Western Blot) treatment->protein_exp analysis Data Analysis & Interpretation proliferation->analysis reporter->analysis gene_exp->analysis protein_exp->analysis end Conclusion analysis->end

Caption: General workflow for in vitro analysis of this compound.

References

"application of Cyclodiol in studying non-genomic estrogen actions"

Author: BenchChem Technical Support Team. Date: December 2025

Application of Cyclodiol in Studying Non-Genomic Estrogen Actions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen signaling is critical in a myriad of physiological and pathological processes. While the classical genomic pathway, involving the regulation of gene transcription by nuclear estrogen receptors (ERs), has been extensively studied, there is a growing body of evidence for rapid, non-genomic estrogen actions.[1][2][3] These effects are initiated at the cell membrane or in the cytoplasm and involve the activation of various signaling cascades, independent of gene transcription.[2][3][4] Non-genomic signaling is often associated with a subpopulation of ERs, such as ERα and ERβ, localized to the plasma membrane, as well as the G protein-coupled estrogen receptor (GPER).[2][5] The study of these rapid signaling events is crucial for a comprehensive understanding of estrogen biology and for the development of novel therapeutics.

This compound (ZK-115194) is a synthetic estradiol (B170435) derivative characterized by a rigid bridged structure.[6] Its high binding affinity for the human estrogen receptor alpha (ERα), which is comparable to that of estradiol, makes it a potent tool for investigating estrogen-mediated signaling pathways.[6] This document provides detailed application notes and protocols for utilizing this compound to specifically investigate the non-genomic actions of estrogens.

Data Presentation

Table 1: Pharmacokinetic and Binding Properties of this compound

PropertyValueSpeciesReference
Relative Binding Affinity for ERα 100% (compared to estradiol)Human[6]
Transactivational Capacity at ERα Similar to estradiol-[6]
Absolute Bioavailability 33 ± 19%Human (women)[6]
Elimination Half-life 28.7 hoursHuman (women)[6]

Key Non-Genomic Estrogen Signaling Pathways

Non-genomic estrogen signaling involves the rapid activation of various protein kinase cascades.[2] A subset of ERα located at the plasma membrane can form complexes with signaling molecules like Src and the p85 subunit of PI3K, leading to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.[1][4] GPER activation can also stimulate adenylate cyclase and the production of cAMP.[2]

Experimental Protocols

The following protocols are foundational for investigating the non-genomic effects of this compound.

Protocol 1: Assessment of Rapid ERK1/2 Phosphorylation

This protocol is designed to determine if this compound can induce the rapid, non-genomic activation of the MAPK/ERK signaling pathway.

1. Cell Culture and Treatment:

  • Plate estrogen-responsive cells (e.g., MCF-7 breast cancer cells) in appropriate media.
  • Prior to the experiment, starve the cells in a serum-free and phenol (B47542) red-free medium for 24 hours to reduce basal signaling.
  • Treat the cells with varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M) for short time intervals (e.g., 0, 2, 5, 10, 15, and 30 minutes).

2. Protein Extraction:

  • After treatment, immediately place the culture plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
  • Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant containing the protein extracts.

3. Western Blotting:

  • Determine the protein concentration of each lysate using a BCA protein assay.
  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

Protocol 2: Measurement of Intracellular Calcium Mobilization

This protocol assesses the ability of this compound to induce rapid changes in intracellular calcium levels, a hallmark of G protein-coupled receptor activation.

1. Cell Preparation:

  • Seed cells in a black, clear-bottom 96-well plate.
  • Culture the cells to a confluent monolayer.

2. Calcium Assay:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a serum-free medium for 30-60 minutes at 37°C.
  • Wash the cells with a buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove excess dye.
  • Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
  • Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time (typically every few seconds for several minutes).
  • As a positive control, use a known calcium ionophore like ionomycin.

3. Data Analysis:

  • Calculate the change in fluorescence intensity relative to the baseline to determine the extent of calcium mobilization.

Protocol 3: Proximity Ligation Assay (PLA) for ERα-Src Interaction

This protocol can be used to visualize and quantify the this compound-induced interaction between ERα and the signaling protein Src in situ, a key event in non-genomic estrogen signaling.[1]

1. Cell Culture and Fixation:

  • Grow cells on coverslips.
  • Treat the cells with this compound for a short duration (e.g., 10 minutes).
  • Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with a blocking solution.

2. Antibody Incubation:

  • Incubate the cells with primary antibodies raised in different species against ERα and Src.
  • Wash the cells and incubate with secondary antibodies conjugated with PLA probes.

3. Ligation and Amplification:

  • Add the ligation solution to join the two PLA probes, forming a circular DNA template when the proteins are in close proximity.
  • Add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides to amplify the circular DNA template.

4. Imaging and Analysis:

  • Mount the coverslips on microscope slides.
  • Visualize the PLA signals as fluorescent spots using a fluorescence microscope.
  • Quantify the number of spots per cell to determine the extent of the ERα-Src interaction.

Visualizations

Signaling Pathways and Experimental Workflows

non_genomic_estrogen_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound mERa mERα This compound->mERa binds GPER GPER This compound->GPER binds Src Src mERa->Src activates PI3K PI3K mERa->PI3K activates AC Adenylyl Cyclase GPER->AC activates ERK ERK Src->ERK activates Akt Akt PI3K->Akt activates cAMP cAMP AC->cAMP produces Downstream Downstream Cellular Responses ERK->Downstream Akt->Downstream cAMP->Downstream

Caption: Non-genomic signaling pathways activated by this compound.

erk_workflow cluster_workflow ERK Phosphorylation Workflow A Cell Culture & Serum Starvation B This compound Treatment (Time Course) A->B C Protein Extraction B->C D Western Blotting C->D E p-ERK Detection D->E F Total ERK Detection (Loading Control) E->F

Caption: Experimental workflow for assessing ERK phosphorylation.

pla_workflow cluster_pla Proximity Ligation Assay Workflow Start Cell Culture on Coverslips Treat This compound Treatment Start->Treat Fix Fixation & Permeabilization Treat->Fix Ab1 Primary Antibody Incubation (anti-ERα & anti-Src) Fix->Ab1 Ab2 PLA Probe (Secondary Ab) Incubation Ab1->Ab2 Ligate Ligation Ab2->Ligate Amplify Amplification with Fluorescent Oligos Ligate->Amplify Image Fluorescence Microscopy & Quantification Amplify->Image

Caption: Proximity Ligation Assay workflow for ERα-Src interaction.

References

Application Notes and Protocols for Assessing the Genotoxicity of Cyclodiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive framework for evaluating the genotoxic potential of a novel compound, designated here as Cyclodiol. Genotoxicity assessment is a critical component of preclinical safety evaluation for new chemical entities, as compounds that induce genetic damage may pose a risk of carcinogenicity or heritable diseases.[1][2] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), require a battery of genotoxicity tests to support the safety profile of new drugs before clinical trials.[1][2][3]

The recommended approach involves a standard battery of in vitro and in vivo tests designed to detect a wide range of genetic damage, including gene mutations and chromosomal aberrations.[3][4] This document outlines the detailed protocols for the most common and regulatory-accepted assays for the genotoxicity assessment of this compound.

Standard Genotoxicity Test Battery

A standard battery of tests is recommended to ensure the detection of a broad spectrum of genotoxic events.[1][4] The core in vitro tests typically include a bacterial reverse mutation assay and an in vitro mammalian cell assay for chromosomal damage.[5][6] If a positive result is observed in vitro, an in vivo test is necessary to determine if the genotoxic activity is expressed in a whole animal system.[7][8][9]

Core Test Battery:

  • In Vitro Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations.[4][5]

  • In Vitro Mammalian Cell Micronucleus Assay: To detect both clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects.[3][10]

  • In Vivo Rodent Bone Marrow Micronucleus Assay: To assess chromosomal damage in a whole animal model.[3][4]

Data Presentation

Quantitative data from each assay should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for data presentation.

Table 1: Ames Test - Revertant Colonies per Plate

This compound Concentration (µ g/plate )Strain TA98 (-S9)Strain TA98 (+S9)Strain TA100 (-S9)Strain TA100 (+S9)Strain TA1535 (-S9)Strain TA1535 (+S9)Strain TA1537 (-S9)Strain TA1537 (+S9)
Vehicle Control
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control

(-S9: without metabolic activation; +S9: with metabolic activation)

Table 2: In Vitro Micronucleus Assay - Frequency of Micronucleated Cells

This compound Concentration (µg/mL)% Cytotoxicity% Micronucleated Binucleated Cells (-S9)% Micronucleated Binucleated Cells (+S9)
Vehicle Control
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Positive Control

(-S9: without metabolic activation; +S9: with metabolic activation)

Table 3: In Vivo Micronucleus Assay - Frequency of Micronucleated Polychromatic Erythrocytes (PCEs)

Treatment Group (mg/kg)% PCEs of Total Erythrocytes% Micronucleated PCEs (24h)% Micronucleated PCEs (48h)
Vehicle Control
Dose 1
Dose 2
Dose 3
Positive Control

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11][12]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[11] The test substance is incubated with the bacterial strains, and if it is a mutagen, it will cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[11]

Protocol:

  • Strain Selection: Use a minimum of four tester strains, including TA98, TA100, TA1535, and TA1537, to detect both frameshift and base-pair substitution mutations.[5]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[13][14]

  • Dose Selection: Use a preliminary range-finding test to determine the appropriate concentration range of this compound. The highest concentration should show evidence of toxicity but not be excessively bactericidal.[4] A minimum of five concentrations should be tested in the main experiment.[13]

  • Plate Incorporation Method:

    • To a tube containing 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (this compound at various concentrations), and 0.5 mL of S9 mix or buffer.[13][14]

    • Vortex the tube briefly and pour the contents onto a minimal glucose agar plate.[14]

    • Spread the top agar evenly and allow it to solidify.[15]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

  • Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

In Vitro Mammalian Cell Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.[10][16]

Principle: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.[16] The frequency of micronuclei in these binucleated cells is then scored. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[16]

Protocol:

  • Cell Line: Use a well-characterized cell line such as human peripheral blood lymphocytes, CHO, or TK6 cells.[17][18]

  • Metabolic Activation: Perform the assay with and without an S9 metabolic activation system.[4]

  • Dose Selection: Determine the concentration range of this compound in a preliminary cytotoxicity assay. The highest concentration tested should induce approximately 50-60% cytotoxicity.[19]

  • Treatment:

    • Seed cells in appropriate culture vessels and allow them to attach.

    • Treat the cells with various concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period.[20] A continuous treatment (e.g., 24 hours) without S9 should also be performed.[4]

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis and allow for the accumulation of binucleated cells.[16] The incubation time should be sufficient to allow for one to two cell divisions.

  • Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.[21]

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated cells.[19]

In Vivo Rodent Bone Marrow Micronucleus Assay

This assay evaluates the potential of a test substance to induce chromosomal damage in the bone marrow of rodents.[3]

Principle: Rodents are treated with the test substance. The compound is absorbed and distributed to the bone marrow, where it may induce chromosomal damage in the rapidly dividing erythroblasts. As these cells mature, the main nucleus is expelled, while any micronuclei formed remain in the cytoplasm of the resulting polychromatic erythrocytes (PCEs).[22] The frequency of micronucleated PCEs is then measured.

Protocol:

  • Animal Model: Use a suitable rodent species, typically mice or rats.[7]

  • Dose Selection: Determine the dose levels based on a preliminary acute toxicity study. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg). At least three dose levels should be used.

  • Administration: Administer this compound to the animals, typically via the intended clinical route or by oral gavage or intraperitoneal injection.

  • Sampling: Collect bone marrow at two time points, typically 24 and 48 hours after the final dose, to ensure the detection of compounds with different cell cycle kinetics.

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes, such as Giemsa or acridine (B1665455) orange.[21]

  • Scoring: Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes to assess bone marrow toxicity.

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

Visualization of Workflows and Pathways

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Ames Ames Test (Bacterial Reverse Mutation) Decision1 Positive Result? Ames->Decision1 MN_vitro In Vitro Micronucleus Assay (Mammalian Cells) MN_vitro->Decision1 MN_vivo In Vivo Micronucleus Assay (Rodent Bone Marrow) Decision2 Positive Result? MN_vivo->Decision2 Start Start: This compound Start->Ames Start->MN_vitro Decision1->MN_vivo Yes NonGenotoxic Conclusion: Non-Genotoxic Decision1->NonGenotoxic No Genotoxic Conclusion: Genotoxic Potential Decision2->Genotoxic Yes Decision2->NonGenotoxic No

Caption: Standard workflow for assessing the genotoxicity of a novel compound.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacteria Bacterial Strains (e.g., S. typhimurium his-) Mix Mix Bacteria, this compound, and S9/Buffer in Top Agar Bacteria->Mix This compound This compound Solutions This compound->Mix S9 S9 Mix (for +S9) S9->Mix Plate Pour onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data for Dose-Response Count->Analyze

Caption: Experimental workflow for the Ames Test.

Micronucleus_Assay_Workflow cluster_treatment Cell Treatment cluster_processing Cell Processing cluster_scoring Scoring and Analysis Cells Culture Mammalian Cells Treat Treat with this compound (± S9 for in vitro) Cells->Treat CytoB Add Cytochalasin B (for in vitro) Treat->CytoB Harvest Harvest Cells / Bone Marrow CytoB->Harvest Stain Prepare Slides and Stain Harvest->Stain Score Score Micronuclei in Binucleated Cells / PCEs Stain->Score Analyze Statistical Analysis Score->Analyze

Caption: General workflow for the Micronucleus Assay (in vitro/in vivo).

Genotoxic_Signaling_Pathway This compound This compound DNA_Damage DNA Damage (e.g., Strand Breaks, Adducts) This compound->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., ATM/ATR) DNA_Damage->Sensor_Proteins Transducers Transducer Kinases (e.g., Chk1/Chk2) Effectors Effector Proteins (e.g., p53) Transducers->Effectors Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis Mutation Mutation / Chromosomal Aberration DNA_Repair->Mutation If repair fails Sensor_proteins Sensor_proteins Sensor_proteins->Transducers

Caption: A generalized signaling pathway for a genotoxic compound.

References

Application Notes and Protocols for Cyclodiol (ZK-115194)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodiol, also known by its developmental code name ZK-115194, is a synthetic estrogen developed in the 1990s.[1] It is a derivative of estradiol, featuring a unique ethano bridge between the C14α and C17α positions.[1] this compound exhibits a high binding affinity for the human estrogen receptor alpha (ERα), with a potency comparable to estradiol, making it a valuable tool for studying estrogen-mediated signaling pathways and for research in endocrinology and drug development.[1] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.

Physicochemical and Pharmacokinetic Properties

Summarized below are the key chemical and pharmacokinetic properties of this compound.

PropertyValueSource
Molecular Formula C₂₀H₂₆O₂[2][3]
Molecular Weight 298.4 g/mol [2]
LogP (Octanol/Water) 4.1[2]
Synonyms ZK-115194, Cycloestradiol[1][2]
Bioavailability (Human) 33 ± 19%[1]
Elimination Half-life 28.7 hours[1]

Dissolution, Storage, and Handling

Application Note 1: Recommended Solvents and Storage Conditions

The stability of this compound is paramount for experimental success. As a steroid derivative, it is poorly soluble in aqueous solutions but soluble in organic solvents. The following table provides guidance on dissolution and storage, based on best practices for similar steroidal compounds.[4][5]

FormSolvent/ConditionStorage Temp.Recommended StabilitySource
Powder N/A-20°C≥ 3 years[4]
Stock Solution DMSO (e.g., 10 mM)-80°Cup to 1 year[4]
Stock Solution Anhydrous Ethanol-20°Cup to 6 months[6]

Note: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot stock solutions into single-use volumes.[5]

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution for use in in vitro experiments.

Materials:

  • This compound powder (MW: 298.4 g/mol )

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortexer and/or sonicator

Procedure:

  • Weighing: In a well-ventilated area or fume hood, accurately weigh out 2.98 mg of this compound powder.

  • Dissolving: Add 1 mL of anhydrous DMSO to the powder to achieve a 10 mM stock solution.

  • Solubilization: Cap the tube securely and vortex thoroughly. If the solid does not completely dissolve, sonicate the solution in a water bath or gently warm to 37°C until the solution is clear.[5]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store immediately at -80°C.

G cluster_prep Preparation Workflow weigh 1. Weigh 2.98 mg This compound Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Clear add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Application Note 2: Safety and Handling

When handling this compound powder or concentrated solutions, appropriate personal protective equipment (PPE) should be used to minimize exposure.

  • Gloves: Use chemical-resistant gloves (e.g., nitrile).

  • Lab Coat: A standard laboratory coat is required.

  • Eye Protection: Wear safety glasses with side shields or goggles.[5]

  • Respiratory Protection: Handle the powder in a chemical fume hood to avoid inhalation.[5]

Experimental Protocols

Protocol 2: General Protocol for In Vitro Cell Treatment

This protocol provides a general workflow for treating adherent cells with this compound.

Crucial Considerations:

  • Basal Media: To study estrogenic effects, use phenol (B47542) red-free cell culture medium, as phenol red is a weak estrogen mimic.[6]

  • Serum: Use charcoal-stripped serum to remove endogenous steroids that could confound results.[6]

  • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO or ethanol) to account for solvent effects. The final DMSO concentration should typically not exceed 0.1% to avoid cytotoxicity.[5]

Procedure:

  • Cell Plating: Plate cells at the desired density in phenol red-free medium with charcoal-stripped serum and allow them to adhere overnight.

  • Preparation of Working Solution: Thaw an aliquot of the 10 mM this compound stock solution. Perform serial dilutions in phenol red-free medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).

  • Cell Treatment: Carefully remove the old medium from the cells. Add the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • Downstream Analysis: Proceed with the planned downstream assay (e.g., cell proliferation assay, RNA/protein extraction).

G cluster_workflow Cell Treatment Workflow plate 1. Plate Cells in Phenol-Free Medium prepare 2. Prepare Working Dilutions & Vehicle Control plate->prepare treat 3. Replace Medium with Treatment/Vehicle prepare->treat incubate 4. Incubate for Desired Duration treat->incubate analyze 5. Perform Downstream Analysis incubate->analyze

Caption: General workflow for a cell-based this compound experiment.

Relevant Signaling Pathways

As an estrogen, this compound is expected to act through estrogen receptors (ERs) via two primary pathways: genomic and non-genomic signaling.

Application Note 3: Genomic Estrogen Signaling

The classical pathway involves the regulation of gene expression.

  • Binding: this compound diffuses across the cell membrane and binds to ER in the cytoplasm or nucleus.

  • Dimerization & Translocation: Upon binding, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus (if not already there).

  • Transcription Regulation: The this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.

G cluster_pathway Genomic Estrogen Signaling C This compound ER Estrogen Receptor (ER) C->ER Binding Complex This compound-ER Complex ER->Complex Dimer Dimerized Complex Complex->Dimer Dimerization ERE Binds to ERE on DNA Dimer->ERE Translocation Nucleus Nucleus Transcription Modulation of Gene Transcription ERE->Transcription

Caption: The classical genomic signaling pathway for estrogens.

Application Note 4: Non-Genomic Estrogen Signaling

Estrogens can also elicit rapid cellular responses through pathways initiated at the cell membrane. These actions are mediated by a subpopulation of ERs located at or near the plasma membrane.

  • Membrane ER Activation: this compound binds to membrane-associated ER.

  • Kinase Cascade: This binding rapidly activates intracellular signaling cascades, such as Protein Kinase C (PKC) and the Extracellular signal-Regulated Kinase (ERK/MAPK) pathway.[7]

  • Downstream Effects: These activated kinases phosphorylate various target proteins, leading to rapid cellular responses like cell cycle progression, independent of direct gene transcription by the ER.[7] For instance, the ERK cascade is strongly involved in both G1-S progression and cyclin D1 gene transcription.[7]

G cluster_pathway Non-Genomic Estrogen Signaling C This compound mER Membrane ER C->mER Binding PKC PKCα mER->PKC ERK ERK/MAPK Cascade mER->ERK Proliferation Cell Cycle Progression (G1-S) PKC->Proliferation ERK->Proliferation CyclinD1 Cyclin D1 Transcription ERK->CyclinD1

Caption: Rapid non-genomic signaling via kinase cascades.[7]

References

Application Notes and Protocols for In Vivo Administration of Cyclodiol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo administration protocols and comprehensive quantitative data for Cyclodiol (also known as ZK-115194; 14α,17α-ethano-17β-estradiol) in animal models are limited in publicly available literature. This compound is a synthetic estrogen that exhibits a high binding affinity for the human estrogen receptor α (ERα), comparable to that of estradiol (B170435), and demonstrates similar transactivational capacity.[1] Given these properties, the following application notes and protocols have been developed based on established methodologies for estradiol, a structurally and functionally related compound. Researchers should use this information as a guide and optimize protocols for their specific experimental needs, taking into account the distinct pharmacokinetic properties of this compound. A study in women showed this compound to have an absolute bioavailability of 33 ± 19% and an elimination half-life of 28.7 hours.[1]

Introduction

This compound is a synthetic steroidal estrogen with potent activity at the estrogen receptor. Its investigation in animal models is crucial for understanding its pharmacological effects, pharmacokinetic profile, and toxicological properties. This document provides detailed protocols for the preparation and administration of this compound to rodent models, leveraging established methods for the well-characterized endogenous estrogen, 17β-estradiol. The protocols outlined below cover various administration routes and are intended to serve as a starting point for in vivo studies.

Data Presentation: Quantitative Data for Estradiol in Rodent Models

The following tables summarize quantitative data from in vivo studies using estradiol in mice and rats. This information can be used to guide dose selection for this compound, bearing in mind that potency may vary.

Table 1: Pharmacokinetic Parameters of Estradiol in Rodents

ParameterMouseRatAdministration RouteReference
Physiological Serum Concentration 5-35 pg/mL5-140 pg/mLEndogenous[2]
Elimination Half-life (t½) ~1-2 hours~2-4 hoursIntravenous
Oral Bioavailability Low (<5%)Low (<5%)Oral Gavage[3]
Subcutaneous Administration Produces stable, decreasing serum concentrations over weeks (from ~90 pg/mL to 25 pg/mL over 35 days with silastic capsules)Produces stable, decreasing serum concentrations over weeks (from ~40 pg/mL to 10 pg/mL over 35 days with silastic capsules)Subcutaneous (silastic capsules)[2]

Table 2: Toxicological Data for Estradiol and Ethinyl Estradiol in Rodents

CompoundAnimal ModelLD50 (Oral)NOAEL/LOAELObserved EffectsReference(s)
EstradiolRat> 2,000 mg/kgLOAEL: 0.1 mg/kg/day (fertility effects)Effects on fertility[4][5]
Ethinyl EstradiolRat> 1,000 µg/kgLOAEL: 2 ppb in feedMammary gland hyperplasia, kidney tubule mineralization[6][7]
Ethinyl EstradiolMouse-LOAEL: 0.1 mg/kg/day (fertility effects)Effects on fertility[4][5]

Note: NOAEL (No Observed Adverse Effect Level), LOAEL (Lowest Observed Adverse Effect Level).

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution or suspension of this compound suitable for administration to animal models.

Materials:

  • This compound powder

  • Sterile vehicle:

    • Sesame oil or corn oil (for subcutaneous or intramuscular injection)

    • 0.9% sterile saline with a co-solvent (e.g., ethanol (B145695), DMSO) for intraperitoneal or intravenous injection

    • 0.5% carboxymethylcellulose (CMC) in water for oral gavage[1]

  • Sterile glass vials

  • Sterile syringes and needles (27-30 gauge for mice, 25-27 gauge for rats)

  • Vortex mixer

  • Sterile filter (0.22 µm), if necessary

Procedure:

  • Under sterile conditions, accurately weigh the required amount of this compound powder.

  • For oil-based vehicles, gently warm the oil to aid dissolution. Add the this compound powder and vortex until fully dissolved.

  • For aqueous-based vehicles, first dissolve the this compound in a minimal amount of a suitable co-solvent (e.g., ethanol or DMSO). Then, slowly add the sterile saline or CMC solution while vortexing to create a uniform suspension or solution. Note: The final concentration of the co-solvent should be minimized and tested for vehicle-induced effects.

  • If preparing a solution for intravenous administration, sterile filter the final preparation using a 0.22 µm filter.

  • Store the prepared formulation in sterile, light-protected vials. Oil-based solutions are generally stable at 4°C for a limited period. Aqueous preparations should ideally be made fresh on the day of use.[1]

Protocol 2: Administration of this compound to Rodent Models

Objective: To administer this compound to mice or rats via subcutaneous, intraperitoneal, or oral gavage routes.

Animal Models:

  • Mice (e.g., C57BL/6, BALB/c), 8-12 weeks old. Ovariectomized females are often used to eliminate the influence of endogenous estrogens.

  • Rats (e.g., Sprague-Dawley, Wistar), 8-12 weeks old. Ovariectomized models are recommended for studying estrogenic effects.

A. Subcutaneous (SC) Injection

Dosage: Based on studies with estradiol, a starting dose range of 0.05 µg to 10 µg per mouse/day can be considered for physiological effects.[8] For pharmacological studies, higher doses may be required. Procedure:

  • Properly restrain the animal.

  • Lift the loose skin between the shoulder blades to form a "tent".[1]

  • Insert a 27-30 gauge needle into the base of the skin tent, parallel to the spine.[1]

  • Gently aspirate to ensure the needle is not in a blood vessel.[1]

  • Slowly inject the this compound solution/suspension.[1]

  • Withdraw the needle and gently massage the injection site.

B. Intraperitoneal (IP) Injection

Dosage: Doses are often similar to or slightly higher than SC administration. A dose of 0.2 mg/kg of 17β-estradiol has been used in mice to study effects on memory consolidation.[9] Procedure:

  • Securely restrain the animal, tilting its head downwards.

  • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Aspirate to check for the presence of urine or intestinal contents.

  • Inject the solution.

C. Oral Gavage

Dosage: Oral administration typically requires higher doses due to first-pass metabolism. Doses for estradiol in mice have ranged from 0.2 mg/kg to 2.5 mg/kg.[10][11] Procedure:

  • Measure the correct length of the gavage needle (from the tip of the animal's nose to the last rib).

  • Securely restrain the animal, keeping the head and body in a straight line.

  • Gently insert the ball-tipped gavage needle into the mouth, advancing it along the palate and into the esophagus. The animal should swallow as the tube passes. Do not force the needle.

  • Once in the stomach, slowly administer the solution.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of respiratory distress.

Mandatory Visualizations

Signaling Pathway

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound/ Estradiol ER Estrogen Receptor (ERα) (inactive, bound to HSPs) This compound->ER Binds ER_active Activated ERα (dimerized) ER->ER_active Dimerization & Activation HSP Heat Shock Proteins (HSPs) HSP->ER Dissociates ERE Estrogen Response Element (ERE) ER_active->ERE Translocates & Binds Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins Translation CellularResponse Cellular Response (e.g., proliferation, differentiation) Proteins->CellularResponse

Experimental Workflow

InVivoWorkflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis AnimalAcclimatization Animal Acclimatization (e.g., 1 week) Ovariectomy Ovariectomy (optional) + Recovery (1-2 weeks) AnimalAcclimatization->Ovariectomy Dosing This compound Administration (e.g., SC, IP, Oral) + Vehicle Control Ovariectomy->Dosing Formulation This compound Formulation Preparation Formulation->Dosing Monitoring Daily Monitoring (Health, Body Weight) Dosing->Monitoring TissueCollection Tissue/Blood Collection (at specific time points) Monitoring->TissueCollection PK_Analysis Pharmacokinetic Analysis (e.g., LC-MS/MS) TissueCollection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Uterine Weight Assay) TissueCollection->PD_Analysis Tox_Analysis Toxicology Assessment (Histopathology, Clinical Chemistry) TissueCollection->Tox_Analysis

References

Application Notes and Protocols for Measuring the Pharmacokinetic Parameters of Cyclodiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodiol (developmental code name: ZK-115194) is a synthetic estrogen and a derivative of estradiol (B170435), characterized by an ethano bridge between the C14α and C17α positions.[1] Investigated in the 1990s, it never reached the market.[1] As with any drug candidate, understanding its pharmacokinetic (PK) profile is crucial for evaluating its efficacy and safety. This document provides detailed application notes and protocols for measuring the key pharmacokinetic parameters of this compound. These protocols are also applicable to similar synthetic and endogenous estrogens.

The primary objectives of a pharmacokinetic study of this compound are to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include:

  • Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Elimination Half-Life (t½) : The time required for the concentration of the drug in the body to decrease by half.

  • Maximum Concentration (Cmax) : The highest concentration of the drug observed in the plasma after administration.

  • Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.

  • Area Under the Curve (AUC) : The integral of the drug concentration-time curve, which reflects the total drug exposure over time.

  • Clearance (CL) : The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd) : The apparent volume into which the drug is distributed in the body to produce the observed plasma concentration.

Published Pharmacokinetic Data of this compound and Related Estrogens

A summary of the known pharmacokinetic parameters for this compound and the related estrogens, Estradiol and Ethinylestradiol, is presented below for comparative purposes.

ParameterThis compoundEstradiol (Oral)Ethinylestradiol (Oral)
Absolute Bioavailability (F%) 33 ± 19%[1]~5% (highly variable)[2][3]~45%[4]
Elimination Half-Life (t½) 28.7 hours[1]13–20 hours[2][3]2.5 to over 30 hours (highly variable)[5]
Protein Binding Not specified>95% (to SHBG and albumin)[2][3]Highly bound to albumin
Primary Metabolism Predicted to be similar to EstradiolHepatic (CYP3A4, CYP1A2), conjugation[2][6]Intestinal and hepatic, 2-hydroxylation (CYP3A4)[7]

Experimental Protocols

In Vivo Pharmacokinetic Study in Human Subjects

This protocol outlines a single-dose, crossover study to determine the pharmacokinetic profile of orally administered this compound.

3.1.1. Study Design

  • Subjects : Healthy postmenopausal female volunteers (n=12-24), aged 45-65 years. Subjects should be in good health as determined by a medical history, physical examination, and clinical laboratory tests.

  • Design : A randomized, single-dose, two-period, two-sequence crossover study with a washout period of at least 14 days between doses.

  • Treatment :

    • Test Product : A single oral dose of this compound (e.g., 1 mg).

    • Reference Product : A single intravenous (IV) dose of this compound (e.g., 0.1 mg) to determine absolute bioavailability.

  • Blood Sampling : Venous blood samples (approximately 5 mL) will be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.

  • Sample Processing : Plasma will be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.

3.1.2. Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying low concentrations of steroids in biological matrices.

3.1.2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid and ammonium (B1175870) hydroxide

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Human plasma (for calibration standards and quality controls)

3.1.2.2. Sample Preparation

  • Thawing : Thaw plasma samples, calibration standards, and quality controls at room temperature.

  • Spiking : To 200 µL of plasma, add 20 µL of the internal standard working solution.

  • Protein Precipitation (Optional but recommended) : Add 600 µL of cold acetonitrile containing 1% formic acid to precipitate plasma proteins. Vortex and then centrifuge. The supernatant can be directly injected or further purified.

  • Solid-Phase Extraction (SPE) :

    • Condition the SPE cartridge with methanol followed by water.

    • Load the pre-treated plasma sample.

    • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water).

3.1.2.3. LC-MS/MS Conditions

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive or negative ion mode, to be optimized for this compound.

  • Detection : Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and its SIL-IS.

3.1.3. Pharmacokinetic Data Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data for each subject. Software such as WinNonlin® or similar can be used for these calculations.

Visualization of Pathways and Workflows

Estrogen Receptor Signaling Pathway

As a synthetic estrogen, this compound is expected to exert its biological effects through the estrogen receptor (ER) signaling pathway. This pathway has both genomic and non-genomic actions.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound (E2) mER Membrane ER This compound->mER Non-Genomic Pathway GPER GPER This compound->GPER ER Estrogen Receptor (ER) This compound->ER Genomic Pathway MAPK MAPK Pathway mER->MAPK PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt HSP HSP ER->HSP ER_Dimer ER Dimer ER->ER_Dimer Gene_Transcription Gene Transcription PI3K_Akt->Gene_Transcription MAPK->Gene_Transcription ERE Estrogen Response Element (ERE) ER_Dimer->ERE ERE->Gene_Transcription

Caption: Estrogen receptor signaling pathway for this compound.

Predicted Metabolic Pathway of this compound

Based on the metabolism of its parent compound, estradiol, this compound is predicted to undergo Phase I and Phase II metabolism in the liver.

Cyclodiol_Metabolism cluster_phase2 Phase II Metabolism (Liver) This compound This compound Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Oxidation Conjugated Glucuronide and Sulfate Conjugates Hydroxylated->Conjugated Conjugation CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP1A2) Excretion Excretion (Urine and Feces) Conjugated->Excretion UGTs_SULTs UGTs and SULTs

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for Pharmacokinetic Analysis

The overall workflow for determining the pharmacokinetic parameters of this compound is depicted below.

PK_Workflow Dosing Drug Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Extraction Sample Preparation (e.g., SPE) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis Reporting Reporting and Interpretation PK_Analysis->Reporting

Caption: Experimental workflow for pharmacokinetic analysis.

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of a Target Cyclodiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of complex cyclodiols. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these intricate molecules. The term "Cyclodiol" can refer to a wide range of cyclic molecules containing two hydroxyl groups. For the purposes of this guide, we will address challenges common to the synthesis of a representative complex polycyclic diol, focusing on key transformations like cycloadditions, stereoselective reductions, and carbon-carbon bond formations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Section 1: Early Stage Challenges - Cycloaddition Reactions

Question 1: I am experiencing a low yield in my Diels-Alder reaction to form the initial carbocyclic framework. What are the common causes and solutions?

Answer: Low yields in Diels-Alder reactions are a frequent issue.[1] The causes can be multifaceted, ranging from reagent quality to unfavorable electronic or steric factors.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or carefully increasing the temperature, though the latter might negatively impact stereoselectivity.[2]

  • Side Reactions: Polymerization of the diene can be a significant competing reaction.[2] Using a freshly purified diene and maintaining strict temperature control can mitigate this issue.[2]

  • Poor Electronic Compatibility: A classic Diels-Alder reaction is most efficient with an electron-rich diene and an electron-poor dienophile. If both your diene and dienophile have electron-withdrawing groups, the reaction rate can be significantly reduced due to electronic repulsion.[1] In such cases, a Lewis acid catalyst may be required to lower the LUMO of the dienophile and accelerate the reaction.

  • Thermodynamic vs. Kinetic Control: At lower temperatures, the kinetically favored endo product is typically formed faster. At higher temperatures, the reaction can become reversible, allowing for equilibration to the more thermodynamically stable exo product.[3] If the desired isomer is the endo product, running the reaction at the lowest feasible temperature is recommended.

Question 2: My Diels-Alder reaction is producing a mixture of endo and exo stereoisomers. How can I improve the stereoselectivity?

Answer: Controlling stereoselectivity is a critical challenge in forming complex cyclic systems.[3]

  • Temperature Control: As mentioned, lower temperatures favor the kinetic endo product due to stabilizing secondary orbital interactions in the transition state.[3] Conversely, higher temperatures can favor the thermodynamic exo product.[3]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can enhance the stereoselectivity of the reaction, often increasing the preference for the endo adduct. The catalyst coordinates to the dienophile, exaggerating the differences in the transition state energies.

  • Solvent Effects: The choice of solvent can influence selectivity. While reactions in organic solvents like dichloromethane (B109758) or toluene (B28343) are common, performing the reaction in sustainable media like water or glycerol (B35011) can sometimes lead to improved yields and selectivity.[4]

Section 2: Intermediate Stage Challenges - Stereoselective Reductions

Question 3: I am reducing a cyclic ketone to a hydroxyl group, but I'm getting a mixture of diastereomers. How can I control the stereochemistry of the alcohol?

Answer: Achieving high diastereoselectivity during the reduction of a cyclic ketone is crucial and depends heavily on the steric and electronic environment around the carbonyl group.[2]

  • Steric-Controlled Reduction: Bulky reducing agents, such as L-Selectride®, will preferentially attack the carbonyl from the less sterically hindered face.[5] This is a common strategy to produce the thermodynamically more stable equatorial alcohol in a substituted cyclohexane (B81311) system.

  • Chelation-Controlled Reduction: If there is a nearby directing group (like an ether or another hydroxyl), using a reducing agent in the presence of a Lewis acid like Cerium(III) chloride (a Luche reduction) can lead to a chelation-controlled delivery of the hydride.[2][5] This often results in the formation of the otherwise sterically disfavored diastereomer.[2][5]

  • Reagent and Temperature: The choice of reducing agent and temperature are critical. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent, while Lithium aluminum hydride (LiAlH₄) is much more reactive. Precise control of the reaction temperature (e.g., -78 °C) is essential to minimize side reactions and improve selectivity.[2]

Data Presentation: Comparison of Reducing Agents

The following table summarizes the effects of different reducing agents on the diastereoselectivity of a hypothetical cyclic ketone reduction.

Reagent/ConditionControl TypeTypical OutcomeDiastereomeric Ratio (A:B)*
NaBH₄, Methanol (B129727)StericFavors attack from the less hindered face5:1 to 10:1
L-Selectride®, THF, -78 °CSteric (Bulky Reagent)High selectivity for the less hindered face attack>20:1
NaBH₄, CeCl₃, Methanol (Luche)ChelationFavors hydride delivery syn to directing group>15:1 (product B)
DIBAL-H, Toluene, -78 °CSteric/ElectronicCan show variable selectivity based on substrateSubstrate Dependent

*Note: Ratios are illustrative and highly dependent on the specific substrate.

Section 3: Late-Stage Challenges - C-C Bond Formation & Purification

Question 4: My Grignard reaction to form a tertiary alcohol is failing or giving low yields. What should I troubleshoot?

Answer: Grignard reactions are notoriously sensitive to reaction conditions.[6][7]

  • Initiation Failure: A common issue is the failure of the Grignard reagent to form.[6] This is often due to a passivating magnesium oxide layer. Gently crushing the magnesium turnings in the flask with a dry stir rod can expose a fresh surface and help initiate the reaction.[6] Chemical activation with a small crystal of iodine or 1,2-dibromoethane (B42909) is also effective.

  • Moisture and Air: Grignard reagents are strong bases and nucleophiles and will react readily with water and oxygen. All glassware must be rigorously flame-dried under an inert atmosphere (Nitrogen or Argon), and all solvents must be anhydrous.[6]

  • Side Reactions: A common side reaction is the formation of a biphenyl-type byproduct, which is favored at higher temperatures.[6] It is crucial to maintain a moderate temperature during reagent formation and to add the electrophile (ketone/ester) slowly at a low temperature (e.g., 0 °C) to control the exotherm.[6]

Question 5: I have successfully synthesized my this compound, but I am struggling to separate the final diastereomers. What are my options?

Answer: The separation of diastereomers can be a significant purification challenge due to their similar physical properties.[8]

  • Flash Chromatography: This is the most common method. Success depends on finding the right solvent system. It may require screening multiple solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) and using high-performance silica. Sometimes, stacking columns can improve resolution.[8]

  • Preparative HPLC/SFC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on either normal or reverse-phase columns can provide the necessary resolution.[9][10] SFC can be particularly effective for separating stereoisomers.[10]

  • Derivatization: If the diastereomers are inseparable, a potential strategy is to derivatize one or both of the hydroxyl groups with a chiral auxiliary, such as Mosher's acid.[11] The resulting diastereomeric esters often have different chromatographic properties, making them easier to separate.[9] After separation, the auxiliary can be cleaved to yield the pure diastereomers.

  • Recrystallization: If the product is a solid, careful recrystallization from a suitable solvent system can sometimes enrich one diastereomer.

Experimental Protocols

Protocol 1: Luche Reduction for Diastereoselective Ketone Reduction

This protocol describes a general procedure for the chelation-controlled reduction of a cyclic ketone bearing a directing group.

Materials:

  • Cyclic ketone (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.2 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)[2]

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • To the flask, add the cyclic ketone and anhydrous methanol (approx. 0.1 M concentration).

  • Add CeCl₃·7H₂O to the solution and stir until it dissolves completely.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add NaBH₄ in small portions over 15 minutes, ensuring the internal temperature remains low.[2]

  • Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

  • Quench the reaction by the slow addition of water, followed by saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by flash column chromatography.

Visualizations: Workflows and Logic Diagrams

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the multi-step synthesis of a target this compound, highlighting critical stages where challenges often arise.

G start_end start_end process process critical critical purify purify fail fail A Starting Materials B Step 1: Cycloaddition (e.g., Diels-Alder) A->B C Purification 1 B->C Check Yield & Stereoselectivity D Step 2: Functional Group Manipulation (FGI) C->D E Step 3: Stereoselective Reduction D->E F Purification 2 E->F Check Diastereomeric Ratio (dr) G Step 4: C-C Bond Formation (e.g., Grignard) F->G H Work-up & Purification 3 G->H Check for Side Products I Final Product: This compound H->I

Generalized workflow for this compound synthesis.
Troubleshooting Logic: Low Yield in a Key Step

This decision tree provides a logical approach to troubleshooting a low-yield reaction.

G question question cause cause solution solution start start Start Low Yield Reported Q1 Is Starting Material (SM) Consumed? Start->Q1 Cause1 Incomplete Reaction or Reagent Decomposition Q1->Cause1 No Q2 Major Side Products Observed? Q1->Q2 Yes Sol1a Extend Reaction Time or Increase Temp. Cause1->Sol1a Sol1b Check Reagent Purity/ Activity & Re-run Cause1->Sol1b Cause2 Side Reactions (e.g., Polymerization) Q2->Cause2 Yes Cause3 Product Loss During Work-up/Purification Q2->Cause3 No Sol2a Re-purify Reagents Cause2->Sol2a Sol2b Optimize Temp & Concentration Cause2->Sol2b Sol3a Optimize Extraction pH Cause3->Sol3a Sol3b Re-evaluate Chromatography Conditions Cause3->Sol3b

Decision tree for troubleshooting low reaction yields.

References

Cyclodiol Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of cyclodiols. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during cyclodiol synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My reaction is resulting in a very low yield or no desired this compound. What are the common causes and how can I improve this?

    A: Low yields in this compound synthesis can stem from several factors, from reagent quality to reaction conditions. Here are some primary areas to investigate:

    • Inactive Base or Catalyst: The activity of bases or catalysts can diminish with improper storage.[1]

      • Solution: Use a fresh, properly stored base or catalyst. For instance, hygroscopic reagents like sodium hydroxide (B78521) should be weighed quickly to avoid absorbing atmospheric moisture.[1] Optimizing the catalyst loading is also critical; in some cases, a lower loading can prevent side reactions and improve yield.[1][2]

    • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity.

      • Solution: Experiment with a range of temperatures. Lower temperatures may favor the desired kinetic product, while higher temperatures can sometimes lead to the more stable thermodynamic product or, conversely, decomposition.[1]

    • Insufficient Reaction Time: The reaction may not have proceeded to completion.

      • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Extend the reaction time if starting materials are still present.

Issue 2: Formation of Stereoisomers (e.g., endo and exo products)

  • Q: My synthesis is producing a mixture of stereoisomers. How can I improve the stereoselectivity?

    A: The formation of stereoisomers is a common challenge, especially in reactions like the Diels-Alder cycloaddition followed by dihydroxylation.[3]

    • Kinetic vs. Thermodynamic Control: The endo product is often favored under kinetic control (lower temperatures) due to stabilizing secondary orbital interactions in the transition state. The exo product is typically more thermodynamically stable and is favored at higher temperatures where the reaction can equilibrate.[3]

      • Solution: To favor the endo isomer, run the reaction at a lower temperature for a longer duration. For the exo isomer, a higher temperature may be beneficial, assuming the product is stable under those conditions.[3]

Issue 3: Difficulty in Product Purification

  • Q: I am having trouble purifying my this compound from the reaction mixture. What are the best approaches?

    A: Purification of diols can be challenging due to their polarity and potential for forming complex mixtures.

    • Removal of Linear Diol Impurities: If your synthesis produces linear diol contaminants, they can sometimes be difficult to separate by standard distillation due to close boiling points.

      • Solution: One method involves treating the mixture with an acidic resin. This can convert the cyclic diol into a compound with a significantly different boiling point, allowing for easier separation by distillation.[4][5]

    • General Purification Strategies:

      • Crystallization: If the this compound is a solid, crystallization is often an effective method for purification, especially on a larger scale.[6]

      • Column Chromatography: For small-scale reactions or when dealing with oils, column chromatography is a reliable method.[6]

      • Distillation: This is a viable option for thermally stable, lower molecular weight cyclodiols.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound synthesis and related reactions to aid in experimental design and optimization.

Table 1: Catalyst Loading and Temperature Effects on Yield

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
H₃PW₁₂O₄₀0.1100398[2]
H-ZSM-5 ZeoliteN/AMild ConditionsN/A88.6[7]
Ru/Al₂O₃N/AN/AN/A55.3 (selectivity)[8]
RANEY® NiN/AN/AN/A86.5[8]

Table 2: Comparison of Purification Methods for Diols

Purification MethodScaleCompound StateKey AdvantageReference
CrystallizationMulti-gramSolidGood for large quantities[6]
DistillationMulti-gramOil (MW <350)Efficient for thermally stable compounds[6]
Column Chromatography< 1 gramOil or SolidHigh resolution for complex mixtures[6]
Acidic Resin TreatmentN/AMixture with linear diolsConverts cyclic diol for easier separation[4][5]

Experimental Protocols

Protocol 1: General Procedure for syn-Dihydroxylation of an Alkene to a this compound

This protocol describes a common method for synthesizing 1,2-diols from an alkene precursor.[9]

Materials:

  • Alkene starting material

  • Osmium tetroxide (OsO₄) solution (catalytic amount)

  • N-Methylmorpholine N-oxide (NMO) as a co-oxidant

  • Solvent (e.g., acetone (B3395972), THF)

  • Water

  • Sodium sulfite (B76179) or sodium bisulfite solution (for quenching)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Dissolve the alkene starting material in a suitable solvent (e.g., a mixture of acetone and water) in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Methylmorpholine N-oxide (NMO) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a catalytic amount of osmium tetroxide solution to the stirred mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite.

  • Stir vigorously for 30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Visualizations

Below are diagrams illustrating key workflows and relationships in this compound synthesis.

SynthesisWorkflow Start Alkene Starting Material Reaction Dihydroxylation (e.g., OsO4/NMO) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of a this compound from an alkene.

TroubleshootingYield Start Low Yield Observed CheckReagents Check Reagent Quality (Base, Catalyst, Solvents) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Concentration) Start->OptimizeConditions CheckPurity Analyze Purity of Starting Material Start->CheckPurity SideReactions Investigate Potential Side Reactions Start->SideReactions SolutionReagents Use Fresh Reagents CheckReagents->SolutionReagents SolutionConditions Systematically Vary Conditions OptimizeConditions->SolutionConditions SolutionPurity Purify Starting Material CheckPurity->SolutionPurity SolutionSideReactions Modify Conditions to Minimize Byproducts SideReactions->SolutionSideReactions

Caption: Troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Optimizing Cyclodiol Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cyclodiol concentration for their in vitro experiments.

Disclaimer: Specific experimental data on this compound (also known as ZK-115194 or 14α,17α-ethano-17β-estradiol) in in vitro assays is limited in publicly available literature. Therefore, this guide is based on the known properties of this compound as a synthetic estrogen and general principles for working with steroidal compounds in cell culture. The provided concentration ranges and protocols should be considered as starting points for your own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic estrogen that was studied in the 1990s.[1][2] Its primary mechanism of action is as an agonist for the human estrogen receptor α (ERα). It exhibits a high relative binding affinity for ERα, comparable to that of estradiol (B170435).[1] This binding initiates a signaling cascade that can influence gene expression and cellular processes such as proliferation.

Q2: What is a recommended starting concentration range for this compound in in vitro assays?

Due to the lack of specific data for this compound, a good starting point is to perform a dose-response experiment over a wide range of concentrations. Based on the potency of similar estrogens like 17β-estradiol, a range of 1 pM to 10 µM is recommended for initial screening.[3][4] It is crucial to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

This compound is a steroidal compound and is likely to have low aqueous solubility. It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential cytotoxic effects of this compound?

Like estradiol, this compound has been shown to have genotoxic potential.[1] At high concentrations, it may induce cytotoxicity or have inhibitory effects on cell growth.[4] It is essential to perform a cytotoxicity assay to determine the concentration range that is non-toxic to your cells.

Troubleshooting Guides

Issue 1: No observable effect of this compound in my assay.

Possible Cause Troubleshooting Step
Sub-optimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 pM to 100 µM).
Low Estrogen Receptor Expression Confirm that your cell line expresses the estrogen receptor (ERα). Use a positive control cell line known to be responsive to estrogens (e.g., MCF-7).
Compound Inactivity Ensure the proper storage of your this compound stock solution to prevent degradation. Test a fresh aliquot.
Assay Sensitivity Increase the incubation time of your assay or use a more sensitive detection method.
Serum Component Interference Estrogens can bind to proteins in fetal bovine serum (FBS). Consider using charcoal-stripped FBS to remove endogenous steroids.

Issue 2: High background or inconsistent results.

Possible Cause Troubleshooting Step
Solvent (DMSO) Cytotoxicity Ensure the final DMSO concentration in all wells, including controls, is consistent and below the cytotoxic threshold for your cell line (typically <0.5%).
Cell Seeding Density Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Contamination Check for microbial contamination in your cell cultures.
Assay Variability Ensure proper mixing of reagents and consistent incubation times across all plates.

Issue 3: Unexpected inhibitory effects at high concentrations.

Possible Cause Troubleshooting Step
Cytotoxicity Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assay to identify the cytotoxic concentration range.
Receptor Downregulation Prolonged exposure to high concentrations of an agonist can lead to receptor downregulation. Consider shorter incubation times.
Off-target Effects At high concentrations, compounds may exhibit non-specific or off-target effects.

Data Presentation

Table 1: Properties of this compound

PropertyDescriptionReference
Chemical Name 14α,17α-Ethano-17β-estradiol[1]
Developmental Code ZK-115194[2]
Mechanism of Action Estrogen Receptor α (ERα) Agonist[1]
Relative Binding Affinity to ERα 100% (compared to estradiol)[1]
Known In Vitro Effects Genotoxicity similar to estradiol[1]

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

Assay TypeSuggested Starting Concentration RangeNotes
Cell Proliferation (e.g., MCF-7 cells) 1 pM - 10 nMMaximal stimulation is often observed in this range for estrogens.[3][4]
Gene Expression (e.g., qPCR for ER target genes) 0.1 nM - 100 nMA higher concentration may be needed to elicit a robust transcriptional response.
Cytotoxicity (e.g., MTT or LDH assay) 10 nM - 100 µMIt is important to identify the upper limit of non-toxic concentrations.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Cell Proliferation Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Culture medium with charcoal-stripped fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Hormone Deprivation: Replace the medium with a medium containing charcoal-stripped FBS and incubate for 24-48 hours to reduce the influence of endogenous hormones.

  • Treatment: Prepare serial dilutions of this compound in the charcoal-stripped FBS medium. The final concentrations should span the desired range (e.g., 1 pM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Remove the hormone-deprivation medium and add the this compound-containing medium to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 (half-maximal effective concentration).

Mandatory Visualizations

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_HSP ER-HSP Complex This compound->ER_HSP ER_this compound ER-Cyclodiol Complex ER Estrogen Receptor (ER) ER->ER_this compound Binding HSP Heat Shock Proteins (HSP) HSP->ER_HSP ER_HSP->ER Dissociation ER_this compound->ER_this compound ERE Estrogen Response Element (ERE) ER_this compound->ERE Translocation Transcription Gene Transcription ERE->Transcription Activation

Caption: Simplified Estrogen Receptor Signaling Pathway.

OptimizationWorkflow A 1. Prepare this compound Stock (e.g., 10 mM in DMSO) C 3. Perform Dose-Response Assay (e.g., 1 pM to 10 µM) A->C B 2. Determine Cell Seeding Density B->C E 5. Analyze Data (Determine EC50 and Toxic Range) C->E D 4. Perform Cytotoxicity Assay (e.g., MTT, LDH) D->E F 6. Select Optimal Concentration Range for Functional Assays E->F G 7. Perform Functional Assays F->G

Caption: Experimental Workflow for Optimizing this compound Concentration.

References

Technical Support Center: Addressing Poor Aqueous Solubility of Cyclodiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Cyclodiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a synthetic estrogen, structurally a derivative of estradiol.[1] Its chemical structure lends it a lipophilic nature, indicated by a high calculated XLogP3 value of 4.1, which predicts poor water solubility.[2] This low aqueous solubility can significantly hinder its use in various experimental settings and preclinical studies, leading to challenges in achieving desired concentrations for in vitro assays and limiting its bioavailability in in vivo models.

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several established techniques can be employed to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) like this compound. The most common and effective methods include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin molecule to form a more water-soluble inclusion complex.

  • Nanosuspension Formulation: Reducing the particle size of this compound to the nanometer range, which increases the surface area and dissolution velocity.

  • Solid Dispersion Technology: Dispersing this compound in an inert hydrophilic carrier at the solid state to improve its wettability and dissolution rate.

  • pH Modification: For ionizable compounds, adjusting the pH of the aqueous solution can significantly increase solubility. As this compound possesses hydroxyl groups, its solubility may be enhanced in slightly alkaline conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the implementation of solubility enhancement techniques for this compound.

Cyclodextrin Complexation
Problem Potential Cause Suggested Solution
Low Yield of Inclusion Complex Mismatch between the size of the this compound molecule and the cyclodextrin cavity.Select a cyclodextrin with an appropriate cavity size. For steroidal molecules, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often suitable.[3]
Inefficient complexation method.Optimize the preparation method. Kneading and freeze-drying often provide higher yields compared to simple physical mixing.[4][5]
Poor solubility of this compound or cyclodextrin in the chosen solvent.Water is the preferred solvent for complexation due to the hydrophobic effect. If a co-solvent is necessary to dissolve this compound, use the minimum amount required.[3]
Inclusion complex does not significantly improve solubility. Incomplete formation of the inclusion complex.Confirm complex formation using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
The complex has precipitated out of solution.The solubility of the complex itself can be limited. Using more soluble cyclodextrin derivatives like HP-β-CD can mitigate this. Consider adjusting the pH or adding hydrophilic polymers to the formulation.[3]
Variability in experimental results. Inconsistent stoichiometry of the complex.The molar ratio of this compound to cyclodextrin can influence the properties of the complex. A 1:1 molar ratio is most common for steroids.[4] Determine the optimal stoichiometry through phase solubility studies.
Nanosuspension Formulation
Problem Potential Cause Suggested Solution
Particle aggregation and sedimentation. Inadequate stabilization of the nanoparticles.The choice and concentration of stabilizers (surfactants and polymers) are critical. A combination of stabilizers, such as a cellulosic polymer and a non-ionic surfactant, can provide both steric and electrostatic stabilization.[6][7]
Ostwald ripening (growth of larger particles at the expense of smaller ones).Use a stabilizer that effectively wets the drug particles and creates a barrier to prevent particle growth. The stabilizer should have a minimal effect on the drug's solubility to avoid this phenomenon.[8]
Change in crystalline state of the drug. High energy input during processing (e.g., high-pressure homogenization or milling).This can lead to the formation of an amorphous state, which may be less stable. Optimize the processing parameters (e.g., pressure, temperature, milling time) to minimize this effect. Using a jacketed mill can help control the temperature.[6]
Difficulty in achieving the desired particle size. Inefficient particle size reduction method.For top-down methods like wet media milling, the choice of milling media, milling speed, and duration are important parameters to optimize. For bottom-up methods like precipitation, controlling the rate of addition of the drug solution to the anti-solvent is crucial.[9]
Solid Dispersion Technology
Problem Potential Cause Suggested Solution
Drug recrystallization during storage. The amorphous form of the drug is thermodynamically unstable.The choice of carrier is critical. Polymers with a high glass transition temperature (Tg) can help to immobilize the drug and prevent recrystallization. The drug-to-carrier ratio should also be optimized.
Presence of moisture.Store the solid dispersion in a desiccated environment to prevent moisture-induced crystallization.
Incomplete amorphization of the drug. Inefficient preparation method.The solvent evaporation method requires complete dissolution of both the drug and the carrier in a common solvent. For the fusion (melting) method, ensure that the drug and carrier are fully miscible in the molten state.[10]
Poor dissolution of the solid dispersion. The carrier itself has poor solubility or the drug has a high drug loading.Select a highly water-soluble carrier such as polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP).[11] Optimize the drug-to-carrier ratio to ensure the drug is molecularly dispersed.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

Objective: To prepare a solid inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Drying oven or vacuum desiccator

  • Analytical balance

  • Sieve (e.g., 100 mesh)

Procedure:

  • Molar Ratio Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio.

  • Wetting the Cyclodextrin: Place the accurately weighed HP-β-CD into a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a homogeneous paste.

  • Incorporation of this compound: Gradually add the accurately weighed this compound to the HP-β-CD paste.

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. The mixture should maintain a paste-like consistency. If necessary, add a few more drops of water to prevent it from drying out.

  • Drying: Spread the resulting paste as a thin layer on a glass plate and dry in an oven at 40-50°C until a constant weight is achieved, or dry in a vacuum desiccator at room temperature.

  • Sizing: Pulverize the dried complex using the mortar and pestle and pass it through a sieve to obtain a fine, uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRPD, or FTIR spectroscopy.

  • Solubility Determination: Evaluate the aqueous solubility of the prepared complex in comparison to pure this compound.

Protocol 2: Preparation of this compound Nanosuspension by Wet Media Milling

Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Tween 80 in deionized water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Planetary ball mill or a similar high-energy mill

  • Milling jars

  • Particle size analyzer

  • Analytical balance

Procedure:

  • Preparation of the Suspension: Prepare the stabilizer solution. Disperse the accurately weighed this compound in the stabilizer solution to create a pre-suspension.

  • Milling: Transfer the pre-suspension and the milling media into the milling jar. The volume of the milling media should be optimized (typically around 50-60% of the jar volume).

  • Milling Process: Mill the suspension at a high speed (e.g., 500-600 rpm) for a predetermined duration (e.g., several hours). The milling time needs to be optimized to achieve the desired particle size.

  • Separation: After milling, separate the nanosuspension from the milling media by decantation or sieving.

  • Particle Size Analysis: Measure the particle size distribution and zeta potential of the nanosuspension using a suitable particle size analyzer. The target is typically a mean particle size below 500 nm with a narrow distribution.

  • Stability Assessment: Store the nanosuspension at different temperatures (e.g., 4°C and 25°C) and monitor the particle size over time to assess its physical stability.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Common solvent (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

  • Analytical balance

  • Mortar and pestle

  • Sieve

Procedure:

  • Dissolution: Accurately weigh this compound and the hydrophilic carrier (e.g., in a 1:5 drug-to-carrier ratio). Dissolve both components in a suitable volume of the common solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: A solid film or mass will be formed on the inner wall of the flask. Further dry the solid mass in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Sizing: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for its amorphous nature and absence of crystalline drug using DSC and XRPD.

  • Dissolution Study: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of pure this compound.

Visualizations

experimental_workflow_cyclodextrin_complexation cluster_start Preparation cluster_process Complexation cluster_finish Final Product weigh Weigh this compound & HP-β-CD (1:1 Molar Ratio) prepare_paste Prepare HP-β-CD Paste with Water weigh->prepare_paste add_drug Add this compound to Paste prepare_paste->add_drug knead Knead for 45-60 min add_drug->knead dry Dry the Complex knead->dry size Pulverize and Sieve dry->size characterize Characterize (DSC, XRPD) size->characterize analyze Analyze Solubility characterize->analyze

Caption: Workflow for Cyclodextrin Inclusion Complexation of this compound.

experimental_workflow_nanosuspension cluster_prep Preparation cluster_milling Milling cluster_analysis Analysis prep_stabilizer Prepare Stabilizer Solution disperse_drug Disperse this compound in Solution prep_stabilizer->disperse_drug add_to_jar Add Suspension & Milling Media to Jar disperse_drug->add_to_jar mill Wet Media Milling add_to_jar->mill separate Separate Nanosuspension mill->separate analyze_size Analyze Particle Size & Zeta Potential separate->analyze_size assess_stability Assess Stability analyze_size->assess_stability

Caption: Workflow for Nanosuspension Preparation of this compound.

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_process Processing cluster_final Final Product weigh Weigh this compound & Carrier dissolve Dissolve in Common Solvent weigh->dissolve evaporate Solvent Evaporation (Rotovap) dissolve->evaporate dry Vacuum Drying evaporate->dry size Pulverize and Sieve dry->size characterize Characterize (DSC, XRPD) size->characterize analyze Analyze Dissolution characterize->analyze

Caption: Workflow for Solid Dispersion Preparation of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Cyclodiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Cyclodiol (ZK-115194) in experimental settings. Given that this compound is a synthetic estrogen, this guide focuses on best practices for steroid hormone research to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as ZK-115194) is a synthetic estrogen developed in the 1990s but never marketed.[1] As a derivative of estradiol (B170435), its primary mechanism of action is to bind to and activate estrogen receptors (ERs), primarily ERα and ERβ, thereby mimicking the effects of endogenous estrogens.[1]

Q2: What are the known on-target effects of this compound?

A2: this compound has a high affinity for the human estrogen receptor α (ERα), with a relative binding affinity that is 100% of that of estradiol.[1] It also possesses a transactivational capacity similar to estradiol, meaning it can effectively initiate gene transcription through estrogen response elements (EREs).[1]

Q3: Are there known off-target effects of this compound?

A3: Specific off-target effects of this compound are not well-documented in publicly available literature, largely because the compound was never commercialized. However, like other steroid hormones, it has the potential to interact with other steroid receptors (e.g., progesterone, androgen receptors) or other cellular targets, especially at higher concentrations. Genotoxicity similar to estradiol has been reported.[1] Researchers should proactively assess for off-target effects in their experimental systems.

Q4: How can I minimize the potential for off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Selectivity Profiling: Test this compound against a panel of other steroid hormone receptors and relevant off-target proteins to understand its selectivity profile.

  • Use of Controls: Employ appropriate controls, such as ER antagonists (e.g., Fulvestrant/ICI 182,780), to confirm that the observed effects are mediated through the estrogen receptor.

  • Orthogonal Approaches: Use complementary methods to validate findings. For example, use siRNA or CRISPR to knock down the estrogen receptor and observe if the effect of this compound is abolished.

  • Sample Purity: Ensure the purity of the this compound sample to avoid confounding results from contaminants.

Q5: What are the recommended concentration ranges for in vitro and in vivo experiments?

A5: Optimal concentrations should be determined empirically for each specific cell type or animal model.

  • In Vitro : Start with a concentration range that brackets the binding affinity. Since this compound's affinity for ERα is similar to estradiol, a starting point could be in the low nanomolar to picomolar range. A typical approach is to test concentrations 20- to 200-fold higher than the human plasma Cmax, though this should be adjusted based on experimental results.

  • In Vivo : Pharmacokinetic data in women showed an absolute bioavailability of 33 ± 19% and an elimination half-life of 28.7 hours.[1] Dosing will depend on the animal model, route of administration, and desired physiological effect. It is crucial to perform pilot studies to establish a dose that achieves the desired on-target engagement without causing overt toxicity.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and other synthetic estrogens.

Issue Potential Cause Troubleshooting Steps
High variability between experimental replicates. Inconsistent cell culture conditions, passage number, or serum batch. Pipetting errors. Instability of this compound in media.Standardize cell culture protocols, including seeding density and serum source. Use low-passage number cells. Prepare fresh this compound solutions for each experiment. Verify pipette accuracy.
No observable effect at expected concentrations. Low or absent estrogen receptor expression in the cell line. Degraded this compound stock solution. Inappropriate assay endpoint.Confirm ERα and ERβ expression in your cell line using qPCR or Western blotting. Use a fresh, validated stock of this compound. Ensure the chosen assay is sensitive to estrogenic responses (e.g., ERE-luciferase reporter assay, cell proliferation of ER+ cells).
Effect is not blocked by ER antagonists. The observed effect is due to off-target binding. The antagonist concentration is too low.Perform a counter-screen in an ER-negative cell line. If the effect persists, it is likely off-target. Conduct a dose-response experiment with the antagonist to ensure complete blockade of ER signaling.
Unexpected toxicity or cell death. Off-target toxicity. On-target toxicity due to supraphysiological estrogenic signaling.Perform a dose-response for cytotoxicity (e.g., MTT or LDH assay). Compare the toxic concentration to the effective concentration for your desired on-target effect. If toxicity occurs at concentrations that also produce the on-target effect, consider if the on-target effect itself is toxic to the cells.

Quantitative Data Summary

Parameter Value Receptor Species Reference
Relative Binding Affinity (RBA) 100% (relative to estradiol)Estrogen Receptor α (ERα)Human[1]
Absolute Bioavailability 33 ± 19%N/AHuman (women)[1]
Elimination Half-life 28.7 hoursN/AHuman (women)[1]

Key Experimental Protocols

Protocol 1: In Vitro Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for the estrogen receptor.

Methodology:

  • ER Source: Prepare a cytosolic extract from uteri of ovariectomized Sprague-Dawley rats or use purified recombinant human ERα.

  • Competitive Binding: Incubate a constant concentration of [³H]-estradiol with increasing concentrations of unlabeled this compound and the ER preparation.

  • Separation: Separate receptor-bound from free [³H]-estradiol using a method like hydroxylapatite or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound [³H]-estradiol against the logarithm of the this compound concentration. Calculate the IC50 (the concentration of this compound that inhibits 50% of [³H]-estradiol binding). The Relative Binding Affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.[2]

Protocol 2: ERE-Luciferase Reporter Gene Assay

Objective: To measure the estrogenic activity of this compound by quantifying the transcriptional activation of the estrogen receptor.

Methodology:

  • Cell Culture: Use a cell line that expresses ER (e.g., MCF-7, T47D) and is stably or transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene.

  • Treatment: Seed cells in a multi-well plate and treat with a range of this compound concentrations for 18-24 hours. Include a vehicle control and an estradiol positive control.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50.

Protocol 3: Off-Target Selectivity Screening (Counter-Screening)

Objective: To assess if the observed effects of this compound are independent of the estrogen receptor.

Methodology:

  • Cell Lines: Use a pair of cell lines, one that is ER-positive (e.g., MCF-7) and one that is ER-negative (e.g., MDA-MB-231).

  • Assay: Choose an assay that measures a relevant cellular phenotype (e.g., cell proliferation, apoptosis, or a specific signaling pathway activation).

  • Treatment: Treat both cell lines with the same dose range of this compound.

  • Measurement: Measure the chosen endpoint in both cell lines.

  • Analysis: If this compound elicits a similar response in both the ER-positive and ER-negative cell lines, it suggests an off-target effect. If the effect is only observed in the ER-positive cells, it is likely on-target.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Activation

Caption: Canonical signaling pathway of this compound via estrogen receptor activation.

Experimental Workflow for Assessing Off-Target Effects

OffTargetWorkflow start Start: Hypothesis of This compound's Biological Effect dose_response 1. Dose-Response Curve in ER+ Cell Line start->dose_response determine_ec50 Determine Lowest Effective Concentration (EC50) dose_response->determine_ec50 er_antagonist 2. Co-treatment with ER Antagonist determine_ec50->er_antagonist effect_blocked Effect Blocked? er_antagonist->effect_blocked on_target Conclusion: Effect is Likely On-Target (ER-mediated) effect_blocked->on_target Yes off_target_path Effect Not Blocked effect_blocked->off_target_path No counter_screen 3. Counter-screen in ER- Cell Line off_target_path->counter_screen effect_present Effect Present in ER- Cells? counter_screen->effect_present effect_present->on_target No off_target_conclusion Conclusion: Effect is Likely Off-Target effect_present->off_target_conclusion Yes selectivity_profiling 4. Broad Selectivity Profiling (e.g., Receptor Panel Screen) off_target_conclusion->selectivity_profiling

Caption: A logical workflow to distinguish on-target from off-target effects of this compound.

References

"interpreting unexpected results in Cyclodiol studies"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Cyclodiol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My in-vitro assay with this compound shows inconsistent results between experiments. What are the potential causes?

A1: Inconsistent results in in-vitro assays are a common challenge. Several factors could be contributing to this variability:

  • Reagent Quality and Preparation: Ensure that all reagents, including this compound, are of high quality and have not degraded. It is crucial to use solvents and reagents from the same batch for a set of comparable experiments.[1]

  • Experimental Conditions: Minor variations in reaction scale, temperature, incubation time, and mixing efficiency can significantly impact outcomes.[1] Always adhere strictly to the established protocol.

  • Cell Culture Conditions: If using cell-based assays, factors like cell passage number, confluency, and media composition can affect the cellular response to this compound.

  • Assay Interference: The assay itself might be susceptible to interference. For example, in immunoassays, substances in your sample or the this compound formulation could cross-react or be subject to interference from heterophile antibodies.[2][3]

Q2: I am observing a different cellular phenotype than what is described in the literature for similar compounds. How should I interpret this?

A2: A novel phenotype can be an exciting discovery. Here’s a systematic approach to understanding it:

  • Confirm the Identity and Purity of this compound: Use analytical methods like NMR or mass spectrometry to verify the chemical structure and purity of your this compound sample.

  • Rule out Off-Target Effects: The observed phenotype might be due to this compound interacting with unintended molecular targets.[4][5] Consider performing target deconvolution studies or using knockout/knockdown models of the intended target to see if the phenotype persists.

  • Investigate Downstream Signaling: The unexpected phenotype could be a result of this compound modulating a novel signaling pathway. Perform pathway analysis using techniques like RNA sequencing or proteomics to identify the affected cellular processes.

  • Consider "Quasi-Epigenetic" Effects: Some drugs can cause changes in gene expression through mechanisms that are not direct genetic mutations but rather alterations in how genes are read.[6]

Q3: My dose-response curve for this compound is non-monotonic (e.g., a U-shaped or inverted U-shaped curve). What does this signify?

A3: Non-monotonic dose-response curves are not uncommon in biological systems and can arise from several mechanisms:

  • Multiple Targets: this compound might interact with different targets at different concentrations, with opposing effects.

  • Receptor Desensitization: At high concentrations, the target receptor might become desensitized or downregulated, leading to a diminished response.

  • Feedback Loops: The signaling pathway activated by this compound could have negative feedback loops that are engaged at higher concentrations.

  • Toxicity: At high concentrations, off-target toxicity could be masking the specific effect of this compound, leading to a decrease in the measured response.[4]

Troubleshooting Guides

Guide 1: Low Bioavailability in Animal Studies

If you are observing lower than expected bioavailability of this compound in your animal models, consider the following troubleshooting steps.

Experimental Protocol: Formulation Development for Improved Bioavailability

  • Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable solvents and vehicles.[7]

  • Formulation Screening: Prepare a small batch of different formulations such as solutions, suspensions, or solid dispersions.[7][8]

  • In Vitro Dissolution Testing: Evaluate the dissolution rate of each formulation to predict its in vivo performance.

  • In Vivo Pharmacokinetic (PK) Study: Administer the most promising formulations to a small group of animals and measure the plasma concentration of this compound over time to determine key PK parameters.

Data Presentation: Example of Formulation Screening Data

Formulation IDFormulation TypeThis compound Concentration (mg/mL)In Vitro Dissolution (at 60 min)In Vivo AUC (ng*h/mL)
F1Aqueous Solution195%150
F2Suspension1040%300
F3Solid Dispersion2085%1200

Logical Relationship: Troubleshooting Low Bioavailability

G start Low Bioavailability Observed solubility Poor Aqueous Solubility? start->solubility formulation Suboptimal Formulation? solubility->formulation Yes permeability Low Membrane Permeability? solubility->permeability No solution Improve Formulation (e.g., solid dispersion) formulation->solution metabolism High First-Pass Metabolism? permeability->metabolism

Caption: Decision tree for troubleshooting low bioavailability.

Guide 2: Unexpected Toxicity in Cell-Based Assays

Unexpected cytotoxicity can confound your experimental results. This guide will help you determine if the toxicity is a specific effect of this compound or an artifact.

Experimental Protocol: Differentiating Specific vs. Off-Target Toxicity

  • Control Experiments: Include appropriate vehicle controls to ensure the solvent is not causing toxicity.

  • Target Engagement Assay: Confirm that this compound is interacting with its intended target at the concentrations where toxicity is observed.

  • Rescue Experiment: If the toxicity is on-target, overexpressing the target or supplementing with a downstream product of the pathway might rescue the cells.

  • Off-Target Profiling: Use computational or experimental methods to identify potential off-target interactions of this compound.[5]

Data Presentation: Example of Toxicity Profiling

Cell LineTarget ExpressionThis compound IC50 (µM)Vehicle Control ViabilityRescue Agent Effect
Wild-TypeHigh5>95%Partial Rescue
Target KnockoutNone>100>95%N/A
OverexpressingVery High25>95%Full Rescue

Signaling Pathway: Hypothetical this compound-Induced Apoptosis

G This compound This compound TargetReceptor Target Receptor This compound->TargetReceptor Caspase8 Caspase-8 TargetReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of this compound-induced apoptosis.

Guide 3: Immunoassay Interference

False positive or negative results in immunoassays can be misleading. This guide provides steps to identify and mitigate interference.

Experimental Protocol: Investigating Immunoassay Interference

  • Serial Dilution: Analyze serial dilutions of your sample. If interference is present, the results may not be linear.[9]

  • Spike and Recovery: Add a known amount of the analyte to your sample matrix and measure the recovery. Poor recovery suggests interference.

  • Alternative Assay: Measure the analyte using a different method that is less prone to the suspected interference (e.g., mass spectrometry).[9]

  • Heterophile Antibody Blocking: If heterophile antibody interference is suspected, re-run the assay with a blocking agent.[10]

Data Presentation: Example of Serial Dilution Analysis

Dilution FactorMeasured Concentration (ng/mL)Expected Concentration (ng/mL)Linearity
1100100-
26550Non-linear
44025Non-linear
81512.5Approaching Linearity

Experimental Workflow: Investigating Immunoassay Interference

G start Unexpected Immunoassay Result dilution Perform Serial Dilution start->dilution linearity Check for Linearity dilution->linearity interference Interference Suspected linearity->interference Non-linear confirm Confirm Result linearity->confirm Linear alternative Use Alternative Assay interference->alternative alternative->confirm

Caption: Workflow for troubleshooting immunoassay interference.

References

Technical Support Center: Overcoming Bioavailability Limitations of Cyclodiol in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of Cyclodiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known bioavailability limitations?

This compound, also known by its developmental code name ZK-115194 and as 14α,17α-ethano-17β-estradiol, is a synthetic estrogen that was investigated in the 1990s but never commercialized.[1][2] Pharmacokinetic studies in women have shown that this compound has a moderate and highly variable absolute oral bioavailability of 33 ± 19%.[1] This variability can pose significant challenges for achieving consistent therapeutic exposure in in vivo studies.

Q2: What are the likely causes of this compound's limited bioavailability?

Q3: What initial steps should I take to investigate the bioavailability issues of my this compound formulation?

A systematic approach to diagnosing the root cause of poor bioavailability is crucial. The following initial steps are recommended:

  • Physicochemical Characterization: If not already done, thoroughly characterize the physicochemical properties of your this compound batch, including its aqueous solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) and its permeability (e.g., using a Caco-2 cell monolayer assay).

  • In Vitro Dissolution Testing: Perform in vitro dissolution studies of your current formulation. It is advisable to use biorelevant dissolution media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), to better predict in vivo performance.

  • Examine the Impact of Excipients: Evaluate the solubility of this compound in a range of pharmaceutically acceptable excipients, including co-solvents, surfactants, and polymers, to identify potential solubilizing agents.

Q4: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the bioavailability limitations of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques include micronization and nanosizing.

  • Amorphous Solid Dispersions: Dispersing this compound in an amorphous state within a polymer carrier can significantly enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High variability in plasma concentrations between subjects. Poor and variable dissolution of this compound in the gastrointestinal tract.1. Improve the formulation to ensure more consistent dissolution. Consider amorphous solid dispersions or lipid-based formulations. 2. Control for factors that can influence gastrointestinal physiology, such as food intake (administer to fasted animals).
Low overall exposure (low AUC) despite adequate dosing. Low aqueous solubility limiting the dissolution rate and extent of absorption.1. Implement a solubility-enhancement strategy. See the comparison of formulation strategies in Table 2. 2. Consider particle size reduction to increase the surface area for dissolution.
Good in vitro dissolution but poor in vivo correlation. 1. In vitro dissolution conditions are not representative of the in vivo environment. 2. Permeability across the intestinal epithelium is the rate-limiting step, not dissolution.1. Utilize biorelevant dissolution media (FaSSIF, FeSSIF) in your in vitro assays. 2. Conduct in vitro permeability assays (e.g., Caco-2) to assess the intrinsic permeability of this compound. If permeability is low, formulation strategies that can enhance permeability, such as some lipid-based systems or the inclusion of permeation enhancers, may be necessary.
Drug precipitation observed upon dilution of a liquid formulation in aqueous media. The formulation is not robust to the dilution experienced in the gastrointestinal tract, leading to the drug crashing out of solution.1. For lipid-based formulations, incorporate polymers that can act as precipitation inhibitors to maintain a supersaturated state. 2. For co-solvent systems, ensure the concentration of the co-solvent is sufficient to maintain solubility upon dilution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC20H26O2[3][4]
Molecular Weight298.4 g/mol [3]
Calculated LogP4.1[3][4]
Absolute Bioavailability33 ± 19%[1]
Elimination Half-life28.7 hours[1]

Table 2: Comparison of Formulation Strategies to Enhance this compound Bioavailability

StrategyPrincipleAdvantagesDisadvantages
Micronization/ Nanosizing Increases surface area for faster dissolution.Simple, well-established technique.May not be sufficient for very poorly soluble compounds; potential for particle agglomeration.
Amorphous Solid Dispersions The drug is molecularly dispersed in a polymer carrier, enhancing solubility and dissolution.Significant improvement in solubility and bioavailability.Can be physically unstable and may recrystallize over time.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the gut, facilitating absorption.Can significantly enhance the absorption of lipophilic drugs.Potential for in vivo drug precipitation upon dispersion.
Cyclodextrin Complexation The hydrophobic this compound molecule is encapsulated within the lipophilic cavity of a cyclodextrin, increasing its apparent water solubility.Can significantly increase aqueous solubility.The complexation efficiency can be drug-dependent, and high concentrations of cyclodextrins may be required.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation

  • Dissolution: Dissolve both this compound and a suitable polymer carrier (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and physical form (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus II, and X-ray Diffraction (XRD).

Protocol 2: Formulation and Characterization of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable components.

  • Formulation: Based on the solubility data, select an oil, a surfactant, and a co-surfactant. Prepare various ratios of these components and dissolve this compound in each mixture to its maximum solubility.

  • Emulsification Study: Add a small volume of each formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.

  • Characterization: Visually assess the spontaneity of emulsification and the appearance of the resulting emulsion. Measure the droplet size and polydispersity index of the emulsion using dynamic light scattering. Determine the drug content in the formulation.

  • In Vitro Dissolution: Perform in vitro dissolution testing of the optimized SEDDS formulation in comparison to unformulated this compound.

Visualizations

G cluster_0 Factors Limiting this compound Bioavailability Poor_Solubility Poor Aqueous Solubility (High Lipophilicity, LogP ~4.1) Slow_Dissolution Slow Dissolution Rate in GI Fluids Poor_Solubility->Slow_Dissolution Incomplete_Absorption Incomplete Absorption Across Gut Wall Slow_Dissolution->Incomplete_Absorption Variable_Bioavailability Low and Variable Oral Bioavailability (33 ± 19%) Incomplete_Absorption->Variable_Bioavailability

Caption: Key factors contributing to the limited oral bioavailability of this compound.

G cluster_1 Experimental Workflow for Improving this compound Bioavailability Start Start: this compound with Poor Bioavailability Physicochem Physicochemical Characterization (Solubility, Permeability) Start->Physicochem Formulation Select Formulation Strategy Physicochem->Formulation PSD Particle Size Reduction Formulation->PSD Option 1 ASD Amorphous Solid Dispersion Formulation->ASD Option 2 Lipid Lipid-Based Formulation Formulation->Lipid Option 3 CD Cyclodextrin Complexation Formulation->CD Option 4 InVitro In Vitro Evaluation (Dissolution, Stability) PSD->InVitro ASD->InVitro Lipid->InVitro CD->InVitro InVivo In Vivo Pharmacokinetic Study in Animal Model InVitro->InVivo End End: Optimized Formulation with Enhanced Bioavailability InVivo->End

Caption: A systematic workflow for the development and evaluation of enabling formulations for this compound.

References

Technical Support Center: Refining Analytical Methods for Sensitive Cyclodiol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Cyclodiols. The content is designed to directly address specific issues encountered during experimental analysis, with a focus on mass spectrometry and liquid chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What are Cyclodiols and why is their sensitive detection important?

A1: Cyclodiols, particularly vicinal diols (hydroxyl groups on adjacent carbons), are crucial functional groups in many biologically significant molecules. They serve as key intermediates in the biosynthesis of steroid hormones and are involved in various metabolic and signaling pathways.[1] Sensitive detection is critical for understanding their roles in health and disease, monitoring therapeutic drug levels, and assessing exposure to certain environmental contaminants.

Q2: Which analytical techniques are most suitable for sensitive Cyclodiol detection?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of Cyclodiols.[2][3] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, often requiring derivatization to improve the volatility and thermal stability of the analytes.[4]

Q3: What is derivatization and when is it necessary for this compound analysis?

A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For Cyclodiols, which can have poor ionization efficiency, derivatization can significantly improve sensitivity in both LC-MS/MS and GC-MS.[4][5][6]

  • For GC-MS: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) are commonly used to increase volatility.[6]

  • For LC-MS/MS: Reagents like dansyl chloride or 2-bromopyridine-5-boronic acid (BPBA) can be used to improve ionization efficiency and achieve lower detection limits.[5]

Troubleshooting Guides

Mass Spectrometry (MS) Issues

Problem: Poor or No Signal Intensity for this compound

  • Possible Cause 1: Inefficient Ionization.

    • Solution: Cyclodiols often exhibit poor ionization in electrospray ionization (ESI). Consider using a derivatization agent to improve ionization efficiency.[5] For LC-MS, derivatization with reagents that introduce a readily ionizable group can significantly boost signal intensity.

  • Possible Cause 2: Incorrect MS Parameters.

    • Solution: Optimize MS source parameters, including ion source temperature and gas flows. Ensure the correct multiple reaction monitoring (MRM) transitions are being used for your specific this compound.[7][8] If you are developing a new method, perform a product ion scan to identify the most intense and specific fragment ions.

  • Possible Cause 3: Matrix Effects (Ion Suppression).

    • Solution: Matrix effects from co-eluting compounds in the sample can suppress the ionization of the target analyte. Improve sample preparation to remove interfering substances.[2] Modifying the chromatographic method to better separate the this compound from matrix components can also mitigate ion suppression.

Problem: Multiple Peaks Observed for a Single this compound Standard

  • Possible Cause 1: In-source Fragmentation.

    • Solution: High ion source temperatures can cause the analyte to fragment before mass analysis. Systematically lower the source temperature to find a balance between efficient desolvation and minimal fragmentation.

  • Possible Cause 2: Formation of Adducts.

    • Solution: The presence of salts in the mobile phase or sample can lead to the formation of adducts (e.g., [M+Na]⁺, [M+NH₄]⁺). Use high-purity solvents and consider using a lower salt concentration in your mobile phase buffers.

  • Possible Cause 3: Isomers.

    • Solution: If your this compound has stereoisomers, they may be separating chromatographically, resulting in multiple peaks. Ensure your chromatography is optimized to either separate or co-elute these isomers, depending on your analytical goal.

Liquid Chromatography (LC) Issues

Problem: Peak Tailing or Poor Peak Shape

  • Possible Cause 1: Secondary Interactions with the Column.

    • Solution: Residual silanols on silica-based columns can interact with the hydroxyl groups of Cyclodiols, causing peak tailing. Using an end-capped column or adding a small amount of a competitive agent like triethylamine (B128534) to the mobile phase can improve peak shape.

  • Possible Cause 2: Mismatched Injection Solvent.

    • Solution: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can lead to distorted peaks. Whenever possible, dissolve your sample in the initial mobile phase.

Problem: Retention Time Drifts

  • Possible Cause 1: Column Degradation.

    • Solution: Over time, the stationary phase of the column can degrade, leading to shifts in retention time. Use a guard column to protect the analytical column and replace the column when performance deteriorates.

  • Possible Cause 2: Inconsistent Mobile Phase Preparation.

    • Solution: Ensure consistent and accurate preparation of your mobile phases, especially the pH of buffered solutions. Small variations can lead to significant changes in retention time.

Quantitative Data Summary

The following tables provide representative quantitative data for the sensitive analysis of 17β-Estradiol, a steroid hormone with a diol functional group, which can serve as a proxy for other Cyclodiols.

Table 1: LC-MS/MS Performance Characteristics for 17β-Estradiol Analysis

Parameter Value Reference
Limit of Quantification (LOQ) 0.6 pmol/L (0.16 pg/mL) [3]
Limit of Detection (LOD) 0.15 pg/mL [9]
Linearity Range 1.7 - 153 pmol/L [3]
Intra-assay Precision (%CV) < 9.0% [3]
Inter-assay Precision (%CV) ≤ 7% [10]

| Accuracy (% Recovery) | 89 - 111% |[9] |

Table 2: Comparison of Detection Limits for Estrogen Analysis

Method Analyte Limit of Detection Reference
LC-MS/MS 17β-Estradiol 0.16 pg/mL (LOQ) [3]
GC-NCI-MS/MS Estradiol 0.15 pg/mL [9]
LC-MS/MS Estrone 0.07 pg/mL (LOQ) [3]

| RIA | 25OH-D | Not specified |[10] |

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Serum

This protocol is a general guideline for liquid-liquid extraction, a common technique for preparing biological samples for LC-MS/MS analysis.

  • Sample Collection: Collect 500 µL of serum.

  • Internal Standard Spiking: Add an appropriate deuterated internal standard to the serum sample to correct for extraction losses and matrix effects.

  • Protein Precipitation: Add a protein precipitation agent, such as acetonitrile, to the sample. Vortex thoroughly to ensure complete mixing.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex to extract the analytes into the organic phase.

  • Evaporation: Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase for the LC-MS/MS analysis.

Protocol 2: Ultrasensitive LC-MS/MS Method for 17β-Estradiol

This protocol is based on a validated method for the analysis of 17β-Estradiol and can be adapted for other Cyclodiols.[3]

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column suitable for steroid analysis.

    • Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same additive.

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B to elute the analyte.

    • Flow Rate: A flow rate compatible with the column dimensions and mass spectrometer interface.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 17β-Estradiol: Precursor ion (Q1) m/z 271.2 → Product ion (Q3) m/z 183.1

      • Internal Standard (d5-Estradiol): Precursor ion (Q1) m/z 276.2 → Product ion (Q3) m/z 188.1

    • Optimization: Optimize collision energy and other MS parameters for each transition to maximize signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample is Add Internal Standard serum->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge lle Liquid-Liquid Extraction centrifuge->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic start Poor Signal Intensity? cause1 Inefficient Ionization start->cause1 Yes cause2 Incorrect MS Parameters start->cause2 Yes cause3 Matrix Effects start->cause3 Yes solution1 Derivatization cause1->solution1 solution2 Optimize Source & MRM cause2->solution2 solution3 Improve Sample Prep & LC Sep. cause3->solution3

Caption: Troubleshooting logic for poor MS signal intensity.

steroid_biosynthesis cholesterol Cholesterol hydroxycholesterol 22R-Hydroxycholesterol cholesterol->hydroxycholesterol CYP450scc diol_intermediate 20α,22R-Dihydroxycholesterol (Vicinal Diol Intermediate) hydroxycholesterol->diol_intermediate CYP450scc pregnenolone Pregnenolone diol_intermediate->pregnenolone CYP450scc (Oxidative Cleavage) progesterone Progesterone pregnenolone->progesterone 3β-HSD other_steroids Other Steroid Hormones (Androgens, Estrogens, etc.) progesterone->other_steroids

Caption: Simplified steroid biosynthesis pathway.[1]

References

Technical Support Center: Protocol Adjustments for Discontinued Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with discontinued (B1498344) research compounds. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: The primary supplier for a critical compound in my assay has discontinued it. What are my immediate next steps?

A1: Your immediate focus should be on securing your existing supply and planning for a transition. First, conduct a thorough inventory of your remaining stock, noting lot numbers and expiration dates.[1] Implement strict inventory management to track usage.[1] Concurrently, begin the process of identifying and validating a suitable alternative compound by researching potential suppliers and alternative molecules with similar activity.[2]

Q2: I have a small amount of the discontinued compound left, but it is past its expiration date. Can I still use it?

A2: Using expired reagents is generally not recommended by manufacturers, but it may be feasible under certain circumstances.[1] The usability of an expired compound depends on its chemical stability, storage conditions, and the nature of your experiment.[1] Factors like exposure to light, temperature fluctuations, and humidity can significantly degrade a compound.[1][3] It is crucial to perform re-qualification tests to verify its potency and purity before use in critical experiments.[1]

Q3: What are the key factors to consider when selecting an alternative compound?

A3: When selecting an alternative, consider the following:

  • Purity and Quality: Ensure the new compound meets or exceeds the purity of the original. Sub-par research chemicals can compromise results and lead to increased costs and safety incidents.

  • Biological Activity: The mechanism of action and potency (e.g., IC50, EC50) should be as close as possible to the original compound.

  • Solubility and Formulation: The solvent and concentration compatibility with your existing protocols are important for a seamless transition.

  • Supplier Reliability: Choose a reputable supplier who can provide a certificate of analysis (CoA) and ensure a stable long-term supply.[4]

Q4: What is a "bridging study" and why is it necessary?

A4: A bridging study is a series of experiments designed to compare the performance of a new reagent (the alternative compound) with the old one (the discontinued compound).[5][6] This is essential to ensure that the data generated with the new compound is consistent and comparable to historical data.[6] These studies help validate that the change in reagent does not negatively impact the quality and reliability of your experimental results.[5]

Q5: How much validation is required for a new lot of a previously used alternative compound?

A5: Even different lots of the same reagent can introduce variability into your results.[5] While a full re-validation may not be necessary, it is best practice to perform a side-by-side comparison of the new lot with the previous lot to ensure consistency. This can often be a smaller-scale experiment, such as a dose-response curve, to confirm similar performance.

Troubleshooting Guides

Issue 1: Increased background signal or non-specific effects in a cell-based assay after switching to an alternative compound.

  • Possible Cause 1: Impurities in the new compound.

    • Troubleshooting Step: Request the certificate of analysis from the supplier to check for purity levels and any listed impurities. If possible, perform your own quality control check, such as HPLC or mass spectrometry.

  • Possible Cause 2: Different salt form or formulation of the new compound.

    • Troubleshooting Step: Review the manufacturer's instructions for the new compound, paying close attention to its formulation.[5] You may need to adjust the solvent or pH of your assay buffer.

  • Possible Cause 3: Off-target effects of the alternative compound.

    • Troubleshooting Step: Perform a dose-response curve with the new compound and compare it to the curve generated with the discontinued compound. A significant shift in potency or the shape of the curve may indicate off-target effects.

Issue 2: The expected biological effect is diminished or absent with the alternative compound.

  • Possible Cause 1: Degradation of the new compound.

    • Troubleshooting Step: Review the recommended storage conditions for the new compound. Improper storage, such as exposure to light or incorrect temperatures, can lead to degradation.[1][7]

  • Possible Cause 2: Incorrect concentration calculation.

    • Troubleshooting Step: Double-check your calculations, especially if the molecular weight or formulation of the new compound is different from the original.

  • Possible Cause 3: The new compound has a different mechanism of action.

    • Troubleshooting Step: Re-examine the literature for the alternative compound to ensure its reported mechanism of action aligns with the expected pathway in your experiment.

Issue 3: Inconsistent results between experiments using the remaining stock of the discontinued compound.

  • Possible Cause 1: Degradation of the expired compound.

    • Troubleshooting Step: The stability of the compound may have decreased over time.[1] Consider that each freeze-thaw cycle can degrade biological reagents.[7] It is advisable to aliquot the remaining stock to minimize handling.[8]

  • Possible Cause 2: Contamination of the stock solution.

    • Troubleshooting Step: Ensure proper sterile technique when handling the stock solution to prevent microbial or chemical contamination.[8] If contamination is suspected, the stock should be discarded.[9]

Data Presentation

Table 1: Factors Influencing the Stability of Research Compounds

FactorHigh Risk ConditionsMitigation Strategy
Temperature Fluctuations, storage above recommended temperatureStore at the manufacturer-recommended temperature; use calibrated thermometers.[1]
Light Exposure to direct sunlight or fluorescent lab lightingStore in amber vials or wrap containers in foil; keep in the dark.[1][7]
Humidity Storage in a humid environmentStore in a desiccator or a controlled-humidity cabinet.[3]
Oxygen Exposure to air, especially for oxygen-sensitive compoundsPurge vials with an inert gas (e.g., argon or nitrogen) before sealing.
pH Storage in a solution with a pH outside the optimal stability rangePrepare stock solutions in a buffer at the recommended pH.[10]
Freeze-Thaw Cycles Repeated freezing and thawing of stock solutionsPrepare single-use aliquots to minimize freeze-thaw cycles.[7]

Table 2: Checklist for Validating an Alternative Compound

Validation StepDiscontinued Compound (Control)Alternative Compound (Test)Acceptance Criteria
Purity Assessment (e.g., HPLC) >98%>98%Purity should be comparable or better.
Identity Confirmation (e.g., Mass Spec) ConfirmedConfirmedMolecular weight matches the expected value.
Dose-Response Assay (e.g., IC50) Record IC50 valueRecord IC50 valueIC50 values should be within an acceptable range (e.g., +/- 3-fold).
Maximum Effect (Emax) Record Emax valueRecord Emax valueEmax should be comparable to the control.
Negative Control (Vehicle only) No effectNo effectNo activity observed in the absence of the compound.
Solubility in Assay Buffer Soluble at highest concentrationSoluble at highest concentrationNo precipitation observed.

Experimental Protocols

Protocol 1: Stability Re-qualification of a Discontinued Compound

Objective: To determine if an expired lot of a discontinued compound retains sufficient purity and potency for experimental use.

Methodology:

  • Visual Inspection: Examine the solid compound for any changes in color or texture. For solutions, check for precipitation or discoloration.

  • Purity Analysis:

    • Prepare a fresh stock solution of the expired compound according to the original protocol.

    • Analyze the purity of the solution using High-Performance Liquid Chromatography (HPLC).

    • Compare the resulting chromatogram to a reference chromatogram (if available) or look for the presence of degradation peaks.

  • Potency Analysis:

    • Perform a functional assay that was previously well-characterized with this compound (e.g., an enzymatic assay or a cell-based reporter assay).

    • Run a full dose-response curve of the expired compound.

    • Compare the resulting EC50 or IC50 value to the historical range for this compound. A significant shift (>5-fold) may indicate degradation.

  • Decision: If the purity is acceptable (e.g., >95%) and the potency is within the historical range, the compound may be considered for non-critical experiments. It is recommended to run a fresh control with a newly sourced alternative in parallel if possible.

Protocol 2: Bridging Study for a Replacement Compound

Objective: To validate that a new alternative compound produces comparable results to the discontinued compound in a key assay.

Methodology:

  • Side-by-Side Comparison: In the same experiment, run a parallel analysis of the discontinued compound (if a small amount of qualified material is still available) and the new alternative compound.

  • Dose-Response Curves: Generate full dose-response curves for both compounds.

  • Data Analysis:

    • Calculate the key parameters for each curve, such as EC50/IC50, Emax, and the slope of the curve.

    • Statistically compare these parameters. The goal is to demonstrate non-inferiority or equivalence within a predefined acceptance range.

  • Specificity Controls: Include appropriate negative and positive controls in the assay to ensure the observed effects are specific to the compounds.

  • Documentation: Thoroughly document the results of the bridging study, including the lot numbers of both compounds and the statistical analysis performed. This documentation is crucial for ensuring the continuity and integrity of your research.[11]

Visualizations

G cluster_0 Decision-Making Workflow for Compound Replacement start Compound Discontinued inventory Inventory Check of Existing Stock start->inventory insufficient Stock Insufficient? inventory->insufficient Yes sufficient Use Remaining Stock (with caution) inventory->sufficient No identify Identify Potential Alternatives source Source Alternative Compound(s) identify->source validate Perform Validation Studies source->validate fail Validation Fails? validate->fail bridge Conduct Bridging Study implement Implement New Compound in Protocols bridge->implement insufficient->identify sufficient->identify fail->identify Yes fail->bridge No

Caption: A workflow for deciding on and implementing a replacement for a discontinued compound.

G cluster_1 Experimental Workflow for Validating an Alternative Compound start_val Receive Alternative Compound qc Quality Control (Purity, Identity) start_val->qc solubility Solubility & Solubility Testing qc->solubility assay Side-by-Side Assay vs. Original Compound solubility->assay data_analysis Analyze Dose-Response & Key Parameters assay->data_analysis compare Compare to Acceptance Criteria data_analysis->compare decision Pass? compare->decision pass Adopt for Future Experiments fail_val Troubleshoot or Source New Alternative decision->pass Yes decision->fail_val No

Caption: A stepwise experimental plan for the validation of a new research compound.

References

Technical Support Center: Optimization of Cell Lines for Studying Cyclodiol's Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Cyclodiol in cell line-based studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic estrogen, specifically a derivative of estradiol.[1][2] Its primary mechanism of action is through binding to estrogen receptors (ERs), particularly the human estrogen receptor α (ERα), for which it has a high relative binding affinity, comparable to estradiol.[1] This interaction triggers downstream signaling pathways typically associated with estrogens, influencing processes like cell proliferation and gene expression.[3]

Q2: Which cell lines are most suitable for studying the effects of this compound?

A2: The choice of cell line is critical and depends on the research question.

  • For studying estrogenic activity: Cell lines expressing high levels of estrogen receptor α (ERα) are recommended. Commonly used models include:

    • MCF-7 (breast cancer): A well-characterized ERα-positive cell line widely used in studies of estrogen signaling.[4][5]

    • T47D (breast cancer): Another ERα-positive breast cancer cell line responsive to estrogens.

    • BG-1 (ovarian cancer): An ovarian cancer cell line expressing both estrogen and progesterone (B1679170) receptors.

  • For studying off-target or ER-independent effects: It is advisable to include ERα-negative cell lines as controls, such as:

    • MDA-MB-231 (breast cancer): A triple-negative breast cancer cell line lacking ER, PR, and HER2 expression.[4]

    • HepG2 (liver cancer): While sometimes showing estrogen responsiveness, they can be used to study non-classical estrogen signaling pathways.[6]

  • For non-cancer-related studies: The choice will depend on the target tissue or pathway. For example, neuronal cell lines for neurobiology studies or immune cell lines like RAW 264.7 and J774A.1 for immunological research.[7]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution (e.g., 10 mM).[3] It is crucial to minimize the final concentration of the solvent in the cell culture medium (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For long-term experiments, it is advisable to prepare fresh dilutions from the stock solution for each experiment.[8]

Q4: What are the recommended starting concentrations for this compound in cell culture?

A4: As this compound has a potency comparable to estradiol, a wide range of concentrations should be tested to determine the optimal dose for your specific cell line and experimental endpoint.[1] A typical starting range for potent estrogens is from 10⁻¹² M to 10⁻⁶ M.[8] It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your desired effect.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
No observable effect of this compound 1. Inappropriate cell line: The chosen cell line may not express sufficient levels of the estrogen receptor.1. Cell line characterization: Confirm ERα expression in your cell line using qPCR or Western blotting. Select a cell line known to be responsive to estrogens, such as MCF-7.
2. Suboptimal concentration: The concentration of this compound may be too low to elicit a response.2. Dose-response experiment: Perform a dose-response study with a wide range of this compound concentrations (e.g., 1 pM to 10 µM) to identify the optimal working concentration.
3. Presence of endogenous hormones: Hormones present in the serum of the culture medium can mask the effects of this compound.3. Hormone-depleted medium: Culture cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) for at least 48-72 hours prior to and during the experiment to remove endogenous steroids.[8]
High background or inconsistent results 1. Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cells at the concentration used.1. Vehicle control: Always include a vehicle control group treated with the same concentration of the solvent as the experimental groups. Ensure the final solvent concentration is non-toxic (typically <0.1%).[3]
2. Assay variability: Inconsistent cell seeding density or reagent preparation can lead to variable results.2. Standardize protocols: Ensure consistent cell seeding density, incubation times, and reagent preparation. Use a positive control (e.g., 17β-estradiol) to validate assay performance.
Unexpected cytotoxicity 1. High concentration of this compound: Like estradiol, this compound can exhibit cytotoxic effects at high concentrations.1. Determine IC50: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range that is non-toxic to your cells.
2. Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.2. Test for contamination: Regularly test your cell lines for mycoplasma contamination.

Data Presentation

The following tables provide an illustrative summary of quantitative data that should be generated when optimizing a cell line for studying this compound. The values presented are hypothetical and should be determined experimentally for your specific cell line and conditions.

Table 1: Cell Viability (MTT Assay) of MCF-7 cells after 72h Treatment with this compound

This compound Concentration (nM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.01105 ± 4.8
0.1115 ± 6.1
1125 ± 7.3
10110 ± 5.9
10095 ± 4.5
100070 ± 8.2
1000045 ± 6.7

Table 2: Apoptosis Induction (Annexin V/PI Staining) in MDA-MB-231 cells after 48h Treatment with this compound

This compound Concentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Vehicle Control)3.2 ± 0.82.1 ± 0.5
14.5 ± 1.12.8 ± 0.7
1015.8 ± 2.58.9 ± 1.8
5035.2 ± 4.118.6 ± 3.2
10055.7 ± 5.825.4 ± 4.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

  • Selected cell line (e.g., MCF-7)

  • Complete cell culture medium (phenol red-free, with charcoal-stripped FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete, phenol red-free medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for another 24-48 hours.[3]

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Apoptosis Assessment using Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Selected cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated times. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Pellet all cells by centrifugation.

  • Washing: Wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualizations

Estrogen_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER ER_HSP ER-HSP Complex ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activation/Repression

Caption: Classical genomic signaling pathway of this compound via the Estrogen Receptor.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells hormone_deprive Hormone Deprivation (Charcoal-stripped FBS) seed_cells->hormone_deprive treat Treat with this compound (Dose-response) hormone_deprive->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance analyze Analyze Data (Calculate % Viability) read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for assessing cell viability using the MTT assay.

Troubleshooting_Logic issue Issue: No this compound Effect check_er Check ER Expression issue->check_er Is cell line appropriate? dose_response Perform Dose-Response issue->dose_response Is concentration optimal? hormone_depletion Use Hormone-Depleted Medium issue->hormone_depletion Is medium hormone-free? solution_er Solution: Use ER-positive cell line check_er->solution_er solution_dose Solution: Identify optimal concentration dose_response->solution_dose solution_medium Solution: Eliminate interference hormone_depletion->solution_medium

Caption: Troubleshooting logic for addressing a lack of this compound effect in experiments.

References

"how to account for the genotoxic potential of Cyclodiol in study design"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for designing studies to account for the genotoxic potential of Cyclodiol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's genotoxicity?

A1: this compound, a synthetic estrogen, is presumed to exhibit genotoxicity through a mechanism similar to that of endogenous estradiol (B170435).[1] The primary mechanism involves metabolic activation into reactive catechol estrogen metabolites. These catechols can be further oxidized to form quinones, which are highly reactive electrophiles. These quinone metabolites can then interact with DNA, leading to the formation of DNA adducts. The removal of these adducts can result in apurinic sites, which, if not repaired correctly, can lead to mutations.

Q2: Why is metabolic activation critical in assessing this compound's genotoxicity in vitro?

A2: The parent this compound molecule is not directly genotoxic. Its genotoxic potential is realized after it is metabolized by enzymes, primarily cytochrome P450 (CYP) enzymes, into reactive catechols and quinones. Therefore, in vitro genotoxicity assays must include a metabolic activation system, typically a rat liver S9 fraction, to mimic the metabolic processes that would occur in vivo and unmask the genotoxic potential of this compound's metabolites.

Q3: What is the standard battery of tests recommended for assessing the genotoxic potential of a new drug candidate like this compound?

A3: According to the ICH S2(R1) guideline, a standard battery of genotoxicity tests is recommended to assess the potential for a new pharmaceutical to cause genetic damage. This typically includes:

  • A test for gene mutation in bacteria (Ames test, OECD 471).

  • An in vitro mammalian cell assay for chromosomal damage (e.g., micronucleus test, OECD 487, or a chromosomal aberration assay).

  • An in vivo genotoxicity test, generally a test for chromosomal damage in rodent hematopoietic cells (e.g., micronucleus test).

Q4: My Ames test for this compound was negative, but the in vitro micronucleus test was positive. What does this mean?

A4: This is a common scenario for compounds like estrogens. The Ames test is designed to detect point mutations in bacteria, and many genotoxic agents that are not direct mutagens may yield a negative result. A positive in vitro micronucleus test suggests that this compound or its metabolites may be clastogenic (causing chromosome breaks) or aneugenic (causing chromosome loss or gain) in mammalian cells. This warrants further investigation with in vivo assays to determine if this effect is relevant in a whole-animal system.

Q5: How do I select the appropriate dose range for my in vivo genotoxicity study of this compound?

A5: Dose selection for in vivo studies should be based on data from acute or repeated-dose toxicity studies. The highest dose tested should ideally be the maximum tolerated dose (MTD), which is the dose that produces clear signs of toxicity without causing lethality or excessive suffering. At least two lower dose levels should also be included. It is also crucial to demonstrate systemic exposure to this compound and/or its metabolites in the test animals at the doses selected.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in in vitro assays with this compound.

  • Possible Cause: The concentrations of this compound being tested are too high, leading to cell death that can confound the interpretation of genotoxicity results.

  • Troubleshooting Steps:

    • Conduct a preliminary cytotoxicity assay: Before the main genotoxicity study, perform a dose-range finding study to determine the concentration of this compound that causes approximately 50% reduction in cell viability (IC50).

    • Adjust dose range: For the genotoxicity assay, the highest concentration tested should typically not exceed a certain level of cytotoxicity (e.g., 55±5% reduction in cell growth for the in vitro micronucleus assay).

    • Shorten exposure time: If high cytotoxicity is still observed, consider reducing the duration of exposure to this compound, especially in the absence of S9 metabolic activation.

Issue 2: Inconsistent results between replicate experiments in the Ames test.

  • Possible Cause: Variability in the metabolic activity of the S9 fraction, issues with the bacterial strains, or problems with the test compound's solubility.

  • Troubleshooting Steps:

    • Verify S9 activity: Ensure the S9 fraction is from a reliable source and has been properly stored and handled to maintain its enzymatic activity. Include positive controls that require metabolic activation to confirm S9 functionality.

    • Check bacterial strains: Confirm the genotypes of the bacterial strains (e.g., histidine or tryptophan auxotrophy, rfa mutation, uvrB deletion, presence of pKM101 plasmid) and their spontaneous reversion rates.

    • Ensure proper solubility: this compound is a lipophilic compound. Ensure it is completely dissolved in the chosen solvent (e.g., DMSO) and does not precipitate when added to the test medium.

Data Presentation

Table 1: Representative Quantitative Data from In Vitro Micronucleus Assay of Estradiol in Human Lymphocytes

Concentration (M)% Micronucleated Cells (Mean ± SD)Fold Increase over Control
0 (Control)1.2 ± 0.31.0
10⁻¹⁰1.3 ± 0.41.1
10⁻⁸1.5 ± 0.51.3
3.5 x 10⁻⁶1.8 ± 0.61.5
2.1 x 10⁻⁴3.0 ± 0.72.5[2]
0.7 x 10⁻⁴3.6 ± 0.83.0[2]

Note: This data for estradiol is presented as a surrogate for this compound due to the lack of publicly available quantitative genotoxicity data for this compound. The genotoxic potential of this compound is reported to be similar to that of estradiol.

Table 2: Representative Quantitative Data from Comet Assay of 4-Hydroxyestradiol (4-OHE2) in Peripheral Blood Lymphocytes

Treatment% Tail DNA (Mean ± SD)
Control (Healthy Women)22.3 ± 2.3
4-OHE2 (Endometrial Cancer Patients)32.0 ± 2.2[3]

Note: This data illustrates the DNA-damaging potential of a key genotoxic metabolite of estradiol and serves as a reference for the expected effects of this compound's metabolites.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Objective: To assess the potential of this compound and its metabolites to induce gene mutations in bacteria.

Methodology:

  • Bacterial Strains: Use at least five strains of bacteria, including four strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of Escherichia coli (e.g., WP2 uvrA pKM101), to detect different types of mutations.[4][5]

  • Metabolic Activation: Conduct the assay both with and without a rat liver S9 fraction to account for the metabolic activation of this compound.[6]

  • Dose Selection: Based on a preliminary toxicity test, select at least five different concentrations of this compound.

  • Plate Incorporation Method:

    • To molten top agar (B569324), add the bacterial culture, the test compound solution (or vehicle control), and either S9 mix or a buffer without S9.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-dependent increase in the number of revertants or a reproducible increase at one or more concentrations.[7]

In Vitro Mammalian Cell Micronucleus Test - OECD 487

Objective: To determine if this compound or its metabolites cause chromosomal damage (clastogenicity or aneugenicity) in mammalian cells.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).[8][9]

  • Metabolic Activation: Perform the assay with and without a rat liver S9 fraction.

  • Exposure:

    • Short treatment (with and without S9): Treat cells with this compound for 3-6 hours.

    • Extended treatment (without S9): Treat cells for 1.5-2 normal cell cycle lengths.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[10][11]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[9]

In Vivo Alkaline Comet Assay - OECD 489

Objective: To detect DNA strand breaks in various tissues of animals treated with this compound.

Methodology:

  • Animal Model: Use a rodent species, typically rats or mice.

  • Dose Administration: Administer this compound to the animals, usually by oral gavage or intraperitoneal injection, for at least two consecutive days. Include a vehicle control group and a positive control group.[12]

  • Tissue Collection: At a suitable time after the last dose, euthanize the animals and collect the tissues of interest (e.g., liver, bone marrow).

  • Cell/Nuclei Isolation: Prepare a single-cell or single-nuclei suspension from the collected tissues.

  • Comet Assay:

    • Embed the cells/nuclei in a low-melting-point agarose (B213101) on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

    • Subject the slides to electrophoresis under alkaline conditions (pH > 13).

    • Stain the DNA with a fluorescent dye.

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage. Measure parameters such as % tail DNA and tail moment using image analysis software.

  • Data Analysis: A statistically significant increase in DNA damage in the treated groups compared to the control group indicates a positive result.[13]

Mandatory Visualizations

Cyclodiol_Genotoxicity_Pathway cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage cluster_detoxification Detoxification This compound This compound Catechol_this compound Catechol-Cyclodiol (e.g., 4-hydroxy-Cyclodiol) This compound->Catechol_this compound CYP450 Cyclodiol_Quinone This compound-Quinone Catechol_this compound->Cyclodiol_Quinone Oxidation Methoxy_this compound Methoxy-Cyclodiol Catechol_this compound->Methoxy_this compound COMT DNA DNA Cyclodiol_Quinone->DNA Covalent Binding DNA_Adducts Depurinating DNA Adducts DNA->DNA_Adducts Apurinic_Sites Apurinic Sites DNA_Adducts->Apurinic_Sites Depurination Mutations Mutations Apurinic_Sites->Mutations Error-prone Repair

Caption: Metabolic activation pathway of this compound leading to DNA damage.

Genotoxicity_Testing_Workflow Start Start: New Compound (this compound) In_Vitro_Tests In Vitro Genotoxicity Battery Start->In_Vitro_Tests Ames Ames Test (OECD 471) In_Vitro_Tests->Ames Micronucleus_In_Vitro In Vitro Micronucleus (OECD 487) In_Vitro_Tests->Micronucleus_In_Vitro Evaluation1 Evaluate In Vitro Results Ames->Evaluation1 Micronucleus_In_Vitro->Evaluation1 In_Vivo_Tests In Vivo Genotoxicity Assay Evaluation1->In_Vivo_Tests Positive Result Negative Negative: Low Concern Evaluation1->Negative All Negative Comet Comet Assay (OECD 489) In_Vivo_Tests->Comet Risk_Assessment Genotoxic Potential Risk Assessment Comet->Risk_Assessment

Caption: Workflow for assessing the genotoxic potential of this compound.

References

Technical Support Center: Improving the Reproducibility of Cyclodiol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Cyclodiol (ZK-115194). This compound is a synthetic estrogen with a high binding affinity for the estrogen receptor α (ERα), comparable to 17β-estradiol.[1] Therefore, experimental considerations for this compound are similar to those for other potent estrogens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (developmental code name ZK-115194) is a synthetic steroidal estrogen.[1] Its primary mechanism of action is binding to and activating the estrogen receptor α (ERα), a nuclear hormone receptor that functions as a ligand-activated transcription factor. This interaction initiates a cascade of molecular events, leading to changes in gene expression and subsequent cellular responses. This compound has a relative binding affinity for the human ERα that is 100% of that of estradiol (B170435) and exhibits a similar transactivational capacity.[1]

Q2: Which cell lines are appropriate for this compound experiments?

A2: The choice of cell line is critical and depends on the research question. For studying estrogenic effects, cell lines endogenously expressing ERα are essential. Commonly used models include:

  • MCF-7: A human breast adenocarcinoma cell line that is ERα-positive and widely used for studying estrogen-dependent cell proliferation.

  • T47D: Another ERα-positive human ductal breast carcinoma cell line.

  • Ishikawa: A human endometrial adenocarcinoma cell line expressing ERα.

It is crucial to confirm ERα expression levels in your chosen cell line, as this can vary between different stocks and passage numbers.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability and reproducibility, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final solvent concentration in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q4: Why am I observing high variability between replicate wells in my cell-based assays?

A4: High variability can stem from several factors, including inconsistent cell seeding, edge effects in multi-well plates, and pipetting errors. To mitigate this:

  • Ensure a homogenous single-cell suspension before seeding.

  • Use a consistent and validated cell counting method.

  • To avoid edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Ensure proper and consistent pipetting technique, and regularly calibrate your pipettes.

Troubleshooting Guides

Guide 1: Inconsistent or No Cellular Response to this compound

If you are observing a weak, inconsistent, or complete lack of cellular response to this compound treatment, consider the following troubleshooting steps.

Logical Troubleshooting Workflow

A No or Inconsistent Cellular Response B 1. Verify Compound Integrity and Concentration A->B C 2. Assess Cell Health and ERα Expression B->C Compound OK G G B->G Compound Degraded/ Incorrect Concentration D 3. Optimize Assay Protocol and Parameters C->D Cells Healthy, ERα Expressed H H C->H Poor Cell Health/ Low ERα Expression E 4. Review Data Analysis and Interpretation D->E Protocol Optimized I I D->I Suboptimal Assay Conditions F F J J E->J Data Analysis Error

Caption: Troubleshooting workflow for lack of this compound response.

Potential Cause Troubleshooting Steps
Degraded this compound - Prepare a fresh stock solution of this compound. - Avoid multiple freeze-thaw cycles by using single-use aliquots. - Confirm proper storage conditions (-20°C or -80°C, protected from light).
Incorrect Concentration - Verify the initial weighing and calculations for the stock solution. - Perform a dose-response experiment to determine the optimal concentration range.
Low Estrogen Receptor (ERα) Expression - Confirm ERα expression in your cell line using qPCR or Western blot. - Use a positive control cell line known to have high ERα expression (e.g., MCF-7). - Avoid using high-passage number cells, as ERα expression can decrease over time.
Poor Cell Health - Regularly check for mycoplasma contamination. - Ensure cells are in the logarithmic growth phase at the time of the experiment. - Check for signs of stress or toxicity in vehicle-treated control cells.
Suboptimal Assay Conditions - Optimize incubation times for this compound treatment. - Ensure the use of phenol (B47542) red-free medium and charcoal-stripped serum to remove confounding estrogenic compounds. - Titrate assay reagents (e.g., antibodies, substrates) to find the optimal concentrations.
Guide 2: High Background Signal in Immunoassays (e.g., ELISA, Western Blot)

High background can mask the specific signal from your target protein. The following steps can help reduce non-specific binding.

Potential Cause Troubleshooting Steps
Insufficient Blocking - Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). - Try a different blocking agent (e.g., 5% non-fat dry milk, 3-5% bovine serum albumin, or a commercial blocking buffer).
Antibody Concentration Too High - Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing - Increase the number and duration of wash steps. - Add a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer.
Cross-Reactivity of Secondary Antibody - Use a secondary antibody that is pre-adsorbed against the species of your sample to minimize cross-reactivity. - Run a control with only the secondary antibody to check for non-specific binding.

Data Presentation

Table 1: Estrogen Receptor α (ERα) Binding Affinity

CompoundReceptorAssay TypeKi (nM)Relative Binding Affinity (%)
This compound (ZK-115194) Human ERαCompetitive BindingUser-defined100[1]
17β-Estradiol Human ERαCompetitive Binding~0.1 - 1.0100
Ethinylestradiol Human ERαCompetitive Binding~0.2 - 1.5~70-120
Tamoxifen Human ERαCompetitive Binding~2.0 - 10.0~1-5

Table 2: In Vitro Potency in Cell-Based Assays

CompoundCell LineAssay TypeEndpointEC50 / IC50 (nM)
This compound (ZK-115194) MCF-7Proliferation (e.g., MTT)Cell ViabilityUser-defined
17β-Estradiol MCF-7Proliferation (e.g., MTT)Cell Viability~0.01 - 0.1
This compound (ZK-115194) ERα-transfectedReporter Gene AssayLuciferase ActivityUser-defined
17β-Estradiol ERα-transfectedReporter Gene AssayLuciferase Activity~0.01 - 0.05

Experimental Protocols

Protocol 1: ERα Competitive Binding Assay

This protocol determines the relative binding affinity of this compound for ERα by measuring its ability to compete with radiolabeled estradiol.

Experimental Workflow

A Prepare ERα Source (e.g., uterine cytosol or recombinant protein) B Incubate ERα with a fixed concentration of radiolabeled estradiol (e.g., [3H]E2) and varying concentrations of this compound A->B C Separate Receptor-Bound and Unbound Radioligand (e.g., using hydroxylapatite) B->C D Quantify Receptor-Bound Radioactivity (Scintillation Counting) C->D E Plot % Inhibition vs. Log[this compound] and determine IC50 D->E

Caption: Workflow for ERα competitive binding assay.

Methodology:

  • Prepare ERα Source: Use either recombinant human ERα or cytosol preparations from estrogen-responsive tissues (e.g., rat uterus).

  • Incubation: In assay tubes, combine the ERα source, a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2), and a range of concentrations of unlabeled this compound or a reference compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation: Separate the receptor-bound from the free radioligand. A common method is the use of a hydroxylapatite slurry, which binds the receptor-ligand complex.

  • Quantification: After washing to remove unbound ligand, quantify the radioactivity in the hydroxylapatite pellet using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of inhibition of radioligand binding versus the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of ERα-positive cells.

Methodology:

  • Cell Seeding: Seed ERα-positive cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous estrogens. Allow cells to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 3-6 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the log concentration of this compound to determine the EC50 value.

Signaling Pathways

This compound, as an estrogen, is expected to activate the classical estrogen signaling pathway. It may also be involved in non-canonical signaling.

Classical (Genomic) Estrogen Signaling Pathway

cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound ERa ERα This compound->ERa Binds HSP HSP90 Dimer ERα Dimer ERa->Dimer Dimerization & HSP90 Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binds Transcription Transcription of Target Genes ERE->Transcription mRNA mRNA Transcription->mRNA Protein New Proteins mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Classical genomic estrogen signaling pathway initiated by this compound.

Potential Non-Canonical (Non-Genomic) Signaling

Estrogens can also elicit rapid cellular responses through non-canonical pathways, often initiated by a subpopulation of estrogen receptors located at the plasma membrane.

cluster_0 Plasma Membrane cluster_1 Cytoplasm This compound This compound mERa Membrane ERα This compound->mERa G_protein G-protein mERa->G_protein Src Src Kinase mERa->Src AC Adenylyl Cyclase G_protein->AC PI3K PI3K Src->PI3K MAPK_cascade MAPK Cascade (e.g., ERK) Src->MAPK_cascade cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Rapid Cellular Responses (e.g., Ion Flux, Kinase Activation) PKA->Response Akt Akt PI3K->Akt Akt->Response MAPK_cascade->Response

Caption: Potential non-canonical signaling pathways for this compound.

References

Navigating the Long-Term Viability of Cyclodiol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cyclodiol (ZK-115194), ensuring its long-term stability and integrity is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the best practices for storage, handling, and stability assessment of this compound, drawing upon available data and established principles for structurally related steroidal estrogens.

This compound, a synthetic estrogen also known as 14α,17α-ethano-17β-estradiol, possesses a unique bridged steroidal structure designed to enhance its metabolic stability. While specific long-term stability data for this compound is limited, its foundational structure as an estradiol (B170435) derivative allows for informed recommendations based on the well-documented behavior of similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, it is recommended to store this compound at -20°C . As a solid, crystalline compound, storing it at low temperatures minimizes the potential for chemical degradation. It is also advisable to protect it from light and moisture by storing it in a tightly sealed, opaque container.

Q2: How should I handle this compound upon receiving it and for routine use?

Upon receipt, confirm that the container is intact and properly sealed. For routine use, it is best to allow the container to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and potentially accelerate degradation. If preparing stock solutions, use high-purity solvents and store them at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

Based on the known degradation of estradiol and other steroidal estrogens, the primary degradation pathways for this compound are likely to be oxidation and hydrolysis . The phenolic A-ring is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. Hydrolysis of any ester functionalities, if present in a formulated product, can also occur, especially at non-neutral pH. The bridged structure of this compound is expected to confer significant resistance to metabolic degradation pathways that affect estradiol.

Q4: What are the signs of this compound degradation?

Visual signs of degradation in the solid form can include a change in color or the appearance of clumping, indicating moisture uptake. In solution, the appearance of precipitates or a change in color may suggest degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm stability.

Q5: How can I test the stability of my this compound samples?

A stability-indicating analytical method is essential for accurately assessing the purity and concentration of this compound over time. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and reliable method. A stability-indicating method is one that can separate the intact drug from its degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to lower potency.1. Confirm the storage conditions of your this compound stock. 2. Perform an analytical check (e.g., by HPLC) on your stock solution to verify its concentration and purity. 3. Prepare a fresh stock solution from solid material.
Precipitate observed in stock solution Poor solubility or degradation.1. Ensure the solvent is appropriate for this compound and of high purity. 2. Gently warm the solution to see if the precipitate redissolves. If it does not, it may be a degradation product. 3. Filter the solution before use and re-quantify the concentration. Consider preparing a fresh stock.
Discoloration of solid this compound Oxidation or contamination.1. Do not use the discolored material. 2. Review storage conditions to ensure protection from light and air. 3. Obtain a new batch of this compound.

Quantitative Data Summary

Condition Parameter Estradiol Stability (General Guideline)
Solid State TemperatureStable for years at -20°C. May be stable for months at room temperature if protected from light and moisture.
LightSusceptible to photodegradation. Store in the dark.
HumidityHygroscopic. Store in a desiccated environment.
Solution TemperatureStability is solvent and pH-dependent. Generally more stable at lower temperatures.
pHMore stable in neutral to slightly acidic conditions. Less stable in alkaline conditions.
Freeze-ThawRepeated freeze-thaw cycles should be avoided as they can lead to degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, based on methods used for estradiol and its derivatives.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid for pH control). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 280 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of the detector.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject this compound solutions to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid this compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent this compound peak.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Stability Evaluation A Weigh this compound B Dissolve in appropriate solvent A->B C Prepare stock and working solutions B->C D Acid Hydrolysis C->D Expose to stress E Base Hydrolysis C->E Expose to stress F Oxidation C->F Expose to stress G Thermal C->G Expose to stress H Photodegradation C->H Expose to stress I HPLC Analysis D->I E->I F->I G->I H->I J Peak Purity & Resolution Assessment I->J K Quantify Degradation J->K L Determine Degradation Pathway K->L M Establish Storage Conditions L->M

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (if applicable in formulation) This compound This compound (14α,17α-ethano-17β-estradiol) Oxidized_Products Oxidized Degradation Products (e.g., hydroxylated derivatives) This compound->Oxidized_Products Light, Heat, O₂ Hydrolyzed_Products Hydrolyzed Degradation Products This compound->Hydrolyzed_Products pH, H₂O

Validation & Comparative

Cyclodiol's Binding Affinity: A Comparative Look at Estrogen Receptors ERα and ERβ

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Quantitative Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in drug development and research, often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific Ki or IC50 values for Cyclodiol's binding to ERα and ERβ are not detailed in the available resources, its relative binding affinity (RBA) for ERα has been reported.

CompoundReceptorRelative Binding Affinity (RBA) (%) vs. Estradiol (B170435)Ki / IC50
This compound ERα100%Data not available
ERβData not availableData not available
Estradiol ERα100%~0.1 - 1 nM (Ki)
ERβ100%~0.1 - 1 nM (Ki)

Note: The RBA of 100% for this compound indicates that it is as potent as estradiol in binding to ERα. The Ki/IC50 values for estradiol are provided as a typical reference range.

Experimental Protocols: Validating Binding Affinity

To empirically determine and validate the binding affinity of this compound to both ERα and ERβ, a competitive radioligand binding assay is the standard method employed. This technique measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand from the receptor.

Competitive Radioligand Binding Assay Protocol

1. Reagents and Materials:

  • Receptor Preparations: Purified recombinant human ERα and ERβ.

  • Radioligand: [³H]-Estradiol (a high-affinity radiolabeled ligand for both receptors).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: Unlabeled Estradiol.

  • Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol).

  • Separation Medium: Hydroxylapatite slurry or charcoal-dextran suspension to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

2. Procedure:

  • Incubation: A constant concentration of the ERα or ERβ receptor preparation and the radioligand ([³H]-Estradiol, typically at a concentration close to its Kd) are incubated in the assay buffer.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) or the reference compound (unlabeled Estradiol) are added to the incubation mixture. A control group with no unlabeled ligand is included to determine total binding, and a set with a high concentration of unlabeled estradiol is used to determine non-specific binding.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation: The bound radioligand-receptor complexes are separated from the free radioligand using either hydroxylapatite or charcoal-dextran.

    • Hydroxylapatite method: The slurry is added, incubated, and then centrifuged. The pellet containing the bound complex is washed and then processed for counting.

    • Charcoal-dextran method: The suspension is added and centrifuged. The supernatant containing the bound complex is collected for counting.

  • Quantification: The amount of bound radioactivity in each sample is measured using a liquid scintillation counter.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

  • The IC50 value, the concentration of the competitor that displaces 50% of the specifically bound radioligand, is determined by non-linear regression analysis of the competition curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of this compound) x 100%.

Mandatory Visualizations

To further elucidate the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Reagents Receptor (ERα/ERβ) Radioligand ([³H]-Estradiol) Test Compound (this compound) Incubation Incubate Receptor, Radioligand, and Test Compound Reagents->Incubation Mix Separation Separate Bound from Free Radioligand (e.g., Hydroxylapatite) Incubation->Separation Equilibrate Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Calculate IC50 and Ki (Competition Curve) Quantification->Data_Analysis

Competitive Radioligand Binding Assay Workflow.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand This compound / Estrogen Receptor ERα / ERβ Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex Dimerization Dimerization Complex->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binding Transcription Gene Transcription ERE->Transcription Activation/ Repression Response Cellular Response Transcription->Response

Generalized Estrogen Receptor Signaling Pathway.

"comparative analysis of Cyclodiol and estradiol in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers

This guide provides a detailed in-vitro comparative analysis of the endogenous estrogen, 17β-estradiol, and the prominent phytoestrogen, Genistein. The comparison focuses on key performance metrics relevant to researchers in endocrinology, pharmacology, and drug development. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for reproducibility. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.

Receptor Binding Affinity

The binding affinity of a compound to estrogen receptors (ERα and ERβ) is a primary determinant of its estrogenic or anti-estrogenic potential. The following table summarizes the relative binding affinities (RBA) of estradiol (B170435) and Genistein for both ER subtypes. Estradiol's affinity is set as the benchmark at 100%.

CompoundReceptor SubtypeDissociation Constant (Kd)Relative Binding Affinity (RBA) (%)
17β-Estradiol ERα~0.1 nM[1][2]100
ERβ~0.4 nM[1][2]100
Genistein ERαVaries by study~4[1]
ERβVaries by study~87[1]

Note: Kd values can vary between different experimental setups. RBA provides a standardized measure for comparison. Genistein demonstrates a clear preferential binding to ERβ over ERα.

Transcriptional Activation (Transactivation)

The ability of a ligand to induce a conformational change in the estrogen receptor upon binding, leading to the activation or repression of target gene expression, is known as transactivation. This is often assessed using a luciferase reporter gene assay.

CompoundTarget ReceptorCell LineReporter SystemResult
17β-Estradiol ERα / ERβMCF-7, HEK293ERE-LuciferasePotent activation
Genistein ERα / ERβMCF-7ERE-LuciferaseWeaker activation than Estradiol, particularly at lower concentrations. Preferential activation via ERβ.[3]

Cell Proliferation

The effect of estrogenic compounds on cell proliferation is a critical indicator of their potential physiological and pathological effects. The MCF-7 human breast cancer cell line, which expresses endogenous ERα, is a standard model for this assay.

CompoundCell LineAssayResult
17β-Estradiol MCF-7MTT or BrdU AssayStimulates cell proliferation in a dose-dependent manner.[4][5]
Genistein MCF-7MTT or BrdU AssayBiphasic effect: stimulates proliferation at low concentrations and inhibits at high concentrations.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-17β-estradiol.

Materials:

  • Rat uterine cytosol (source of ER)

  • [3H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compound (e.g., Genistein)

  • Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[6]

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare rat uterine cytosol from ovariectomized rats.[6]

  • In assay tubes, add a fixed concentration of [3H]-17β-estradiol and increasing concentrations of either unlabeled 17β-estradiol or the test compound.

  • Add the cytosol preparation to each tube and incubate to allow for competitive binding.

  • Add HAP slurry to separate bound from unbound ligand.

  • Wash the HAP pellet to remove unbound ligand.

  • Resuspend the pellet in ethanol (B145695) and add scintillation fluid.

  • Measure radioactivity using a scintillation counter.

  • Plot the percentage of bound [3H]-17β-estradiol against the log concentration of the competitor.

  • Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate transcription from an estrogen response element (ERE).

Materials:

  • MCF-7 cells (or other suitable cell line)

  • ERE-luciferase reporter plasmid

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium without phenol (B47542) red and with charcoal-stripped serum

  • Test compounds (Estradiol, Genistein)

  • Luciferase assay reagent

Procedure:

  • Seed cells in multi-well plates.

  • Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid.[7]

  • After transfection, replace the medium with phenol red-free medium containing charcoal-stripped serum to remove any estrogenic compounds.

  • Treat the cells with various concentrations of the test compounds for 24 hours.[7]

  • Lyse the cells and measure the luciferase activity of both reporters using a luminometer.[8]

  • Normalize the ERE-luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number.

MCF-7 Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability and proliferation.

Materials:

  • MCF-7 cells

  • Cell culture medium without phenol red and with charcoal-stripped serum[9]

  • Test compounds (Estradiol, Genistein)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a low density.[9]

  • Allow cells to attach and then switch to phenol red-free medium with charcoal-stripped serum for a period of "starvation" to synchronize the cells.[10]

  • Treat the cells with various concentrations of the test compounds and incubate for several days (e.g., 5-6 days).[9]

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Experimental Workflow

G cluster_assays In Vitro Assays cluster_compounds Test Compounds cluster_endpoints Comparative Endpoints Binding Receptor Binding Assay RBA Relative Binding Affinity (RBA) Binding->RBA Transactivation Transactivation Assay EC50 Transcriptional Activity (EC50) Transactivation->EC50 Proliferation Cell Proliferation Assay Prolif Proliferative Effect Proliferation->Prolif Estradiol 17β-Estradiol Estradiol->Binding Estradiol->Transactivation Estradiol->Proliferation Genistein Genistein Genistein->Binding Genistein->Transactivation Genistein->Proliferation

Caption: Workflow for in-vitro comparison of estrogenic compounds.

Estrogen Signaling Pathway

G cluster_cell Target Cell E2 Estradiol / Genistein ER Estrogen Receptor (ERα/β) E2->ER Binding ER->ER Dimerization HSP HSP90 ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Nuclear Translocation & DNA Binding Gene Target Gene Transcription ERE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Classical genomic estrogen signaling pathway.

Conclusion

This guide provides a comparative framework for the in-vitro analysis of estradiol and Genistein. The data indicates that while both compounds interact with the estrogen receptor, they exhibit distinct profiles. Estradiol is a potent agonist for both ERα and ERβ, strongly inducing gene transcription and cell proliferation. Genistein, conversely, shows a preference for ERβ and can have biphasic effects on cell proliferation. These differences underscore the importance of comprehensive in-vitro profiling to understand the biological activities of potential endocrine-active compounds. The provided protocols offer standardized methods for researchers to conduct such comparative studies in their own laboratories.

References

A Comparative Guide to the Transactivational Capacity of Cyclodiol and Other Estrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro transactivational capacity of the synthetic estrogen Cyclodiol against the endogenous estrogens Estradiol (B170435) (E2), Estrone (E1), and Estriol (E3). The data presented is compiled from peer-reviewed studies and is intended to be a valuable resource for those involved in endocrinology research and the development of estrogenic compounds.

Data Presentation: Quantitative Comparison of Estrogenic Potency

The transactivational capacity of an estrogen is its ability to bind to an estrogen receptor (ER) and induce a cellular response, such as the transcription of target genes. This is a key measure of its biological potency. The following tables summarize the relative binding affinity and transactivational potency of this compound, Estradiol, Estrone, and Estriol for the estrogen receptor alpha (ERα), the primary mediator of estrogenic effects in many tissues.

Table 1: Relative Binding Affinity (RBA) to Estrogen Receptor Alpha (ERα)

CompoundChemical ClassRelative Binding Affinity (RBA) to ERα (%)
Estradiol (E2)Endogenous Estrogen100
This compoundSynthetic Estrogen100[1]
Estrone (E1)Endogenous Estrogen~11-50
Estriol (E3)Endogenous Estrogen~10-15

Note: RBA values are typically determined by competitive binding assays, where the ability of a test compound to displace radiolabeled Estradiol from the estrogen receptor is measured.

Table 2: Transactivational Potency in ERα-Mediated Reporter Gene Assays

CompoundAssay TypeCell LineEC50 (pM)Relative Potency (%)
Estradiol (E2)ERα CALUXU2OS16[2]100
This compound--Similar to Estradiol[1]~100
Estriol (E3)ERα CALUXU2OS120[2]13.3
Estrone (E1)ERα CALUXU2OS1000[2]1.6

Note: The half-maximal effective concentration (EC50) is the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a higher potency. The ERα CALUX (Chemically Activated LUciferase eXpression) assay is a well-established reporter gene assay for determining estrogenicity. The relative potency is calculated relative to Estradiol.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in these key experiments. Below are detailed protocols for the ERα CALUX reporter gene assay and the MCF-7 cell proliferation (E-SCREEN) assay, two common methods for assessing estrogenic activity.

ERα CALUX Reporter Gene Assay

The ERα CALUX assay is a highly sensitive and specific method for quantifying the estrogenic activity of compounds. It utilizes a human cell line (e.g., U2OS or T47D) that is stably transfected with a construct containing an estrogen-responsive element (ERE) linked to a luciferase reporter gene.[3]

Principle:

  • Estrogenic compounds bind to the endogenous ERα in the cells.

  • The ligand-receptor complex then binds to the EREs in the reporter construct.

  • This binding initiates the transcription of the luciferase gene.

  • The amount of luciferase produced is proportional to the estrogenic activity of the compound and is quantified by adding a substrate that produces light (luminescence).

Detailed Protocol:

  • Cell Culture: U2OS cells stably expressing ERα and the luciferase reporter construct are cultured in a suitable medium, typically DMEM/F12 supplemented with fetal bovine serum (FBS). Before the assay, cells are cultured in a medium containing charcoal-dextran stripped FBS to remove any endogenous estrogens.

  • Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: The cells are then treated with a range of concentrations of the test compounds (this compound, Estradiol, Estrone, Estriol) and a vehicle control (e.g., DMSO). 17β-Estradiol is used as a positive control and to generate a standard curve.

  • Incubation: The plates are incubated for 18-24 hours to allow for receptor binding and reporter gene expression.

  • Lysis and Luminescence Measurement: The cells are lysed to release the luciferase enzyme. A luciferase substrate is then added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence values are normalized to a measure of cell viability if necessary. A dose-response curve is generated by plotting the luminescence against the log of the compound concentration. The EC50 value is then determined from this curve.

MCF-7 Cell Proliferation (E-SCREEN) Assay

The E-SCREEN (Estrogen-SCREEN) assay is a cell-based bioassay that measures the ability of a compound to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

Principle:

MCF-7 cells are estrogen-responsive, meaning their proliferation is stimulated by estrogens. The E-SCREEN assay quantifies this proliferative effect as a measure of estrogenic activity.

Detailed Protocol:

  • Cell Culture: MCF-7 cells are maintained in a culture medium containing FBS. Prior to the assay, the cells are "starved" of estrogens by culturing them in a medium with charcoal-dextran stripped FBS for several days. This synchronizes the cells in the G0/G1 phase of the cell cycle.

  • Seeding: The estrogen-deprived cells are seeded into 96-well plates at a low density.

  • Treatment: The cells are then exposed to various concentrations of the test compounds, a vehicle control, and a positive control (17β-Estradiol).

  • Incubation: The plates are incubated for 6-8 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: The number of cells is quantified. Common methods include:

    • Sulphorhodamine B (SRB) assay: A colorimetric assay that stains total cellular protein.

    • MTS/MTT assay: A colorimetric assay that measures mitochondrial metabolic activity, which is proportional to the number of viable cells.

    • Direct cell counting: Using a cell counter or hemocytometer.

  • Data Analysis: A dose-response curve is constructed by plotting the measure of cell proliferation against the log of the compound concentration. The EC50 value, representing the concentration that causes 50% of the maximal proliferative response, is then calculated.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams illustrate the estrogen receptor signaling pathway and the experimental workflow for a typical reporter gene assay.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., this compound, E2, E1, E3) ER Estrogen Receptor (ERα) Estrogen->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene Target Gene ERE->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation

Caption: Estrogen Receptor Signaling Pathway.

ReporterGeneAssay cluster_workflow Reporter Gene Assay Workflow cluster_principle Principle A 1. Seed Cells (e.g., U2OS with ERE-Luciferase) B 2. Treat with Estrogens (this compound, E2, E1, E3) A->B C 3. Incubate (18-24 hours) B->C D 4. Cell Lysis C->D E 5. Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Dose-Response Curve & EC50) F->G Estrogen Estrogen ER ERα Estrogen->ER ERE ERE ER->ERE Luciferase Luciferase Gene ERE->Luciferase Activates Light Light Signal Luciferase->Light Produces

Caption: Reporter Gene Assay Workflow.

References

Cyclodiol's Estrogen Receptor Specificity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cyclodiol's specificity for the estrogen receptor (ER) against other selective estrogen receptor modulators (SERMs). The following sections present quantitative binding data, detailed experimental protocols for assessing receptor specificity, and visualizations of key pathways and workflows to offer a comprehensive overview for research and drug development professionals.

Estrogen Receptor Binding Affinity: A Comparative Landscape

The specificity of a compound for its target receptor is a critical determinant of its therapeutic efficacy and potential off-target effects. In the context of estrogen receptor modulators, specificity is often evaluated by comparing the binding affinity for the two main estrogen receptor subtypes, ERα and ERβ.

To provide a framework for evaluating this compound's specificity, the following table summarizes the binding affinities of several well-characterized SERMs for both ERα and ERβ. This data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a comparative assessment of receptor selectivity. A lower value indicates a higher binding affinity.

CompoundERα Binding AffinityERβ Binding AffinitySelectivity (ERα/ERβ Ratio)Reference(s)
Estradiol (B170435) Ki: ~0.1-0.2 nMKi: ~0.2-0.5 nM~0.5-1[2]
This compound RBA: 100% of EstradiolNot AvailableNot Available[1]
Tamoxifen IC50: ~2.1-15 nMIC50: ~1.7-20 nM~1-1.2[3]
4-Hydroxytamoxifen IC50: ~0.29 nMIC50: ~0.33 nM~0.88[3]
Raloxifene IC50: ~4.6-13.7 μMIC50: ~6.6-15.7 μM~0.7-0.87[3]
Lasofoxifene Ki: 0.51 nMKi: 1.36 nM~0.38[2]
Bazedoxifene IC50: 14 nMIC50: 40 nM~0.35
Idoxifene IC50: 6.5 μMNot AvailableNot Available[3]

Note: RBA stands for Relative Binding Affinity. IC50 and Ki values can vary depending on the specific assay conditions.

Key Signaling Pathways in Estrogen Receptor Action

The biological effects of estrogens and SERMs are mediated through complex signaling pathways. Understanding these pathways is crucial for interpreting the consequences of receptor binding and specificity.

EstrogenSignaling cluster_0 Genomic Pathway (Nuclear) cluster_1 Non-Genomic Pathway (Membrane) E2/SERM E2/SERM ER ER E2/SERM->ER Binding mER Membrane ER E2/SERM->mER Binding E2-ER Complex E2-ER Complex ER->E2-ER Complex Dimerization Dimerization E2-ER Complex->Dimerization ERE ERE Dimerization->ERE Binds to Gene Transcription Gene Transcription ERE->Gene Transcription G-protein G-protein mER->G-protein Activates Second Messengers Second Messengers G-protein->Second Messengers Kinase Cascades Kinase Cascades Second Messengers->Kinase Cascades Cellular Response Cellular Response Kinase Cascades->Cellular Response

Estrogen Receptor Signaling Pathways

Experimental Protocols for Specificity Validation

Validating the specificity of a compound like this compound for the estrogen receptor requires a multi-faceted approach employing various in vitro and cell-based assays.

Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-estradiol) for binding to the estrogen receptor.

Workflow:

CompetitiveBindingAssay ER Preparation Prepare ERα and ERβ Incubation Incubation ER Preparation->Incubation Radioligand [3H]Estradiol Radioligand->Incubation Test Compound This compound / SERMs (Varying Concentrations) Test Compound->Incubation Separation Separate bound from free radioligand Incubation->Separation Quantification Measure radioactivity of bound ligand Separation->Quantification Data Analysis Calculate IC50/Ki Quantification->Data Analysis

Competitive Binding Assay Workflow

Methodology:

  • Receptor Preparation: Isolate ERα and ERβ from recombinant sources or tissue homogenates.

  • Incubation: Incubate a fixed concentration of radiolabeled estradiol with the receptor in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or other SERMs).

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand using methods like filtration or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay assesses the functional consequence of ligand binding by measuring the transcriptional activity of the estrogen receptor.

Workflow:

ReporterGeneAssay Cell Transfection Transfect cells with: - ER expression vector - ERE-luciferase reporter Treatment Treat cells with This compound / SERMs Cell Transfection->Treatment Incubation Incubation Treatment->Incubation Cell Lysis Lyse cells Incubation->Cell Lysis Luciferase Assay Measure luciferase activity Cell Lysis->Luciferase Assay Data Analysis Determine EC50/IC50 Luciferase Assay->Data Analysis CoIP Cell Treatment Treat cells expressing ER and co-regulators with ligand Cell Lysis Lyse cells under non-denaturing conditions Cell Treatment->Cell Lysis Immunoprecipitation Incubate lysate with anti-ER antibody Cell Lysis->Immunoprecipitation Bead Capture Capture antibody-protein complexes with Protein A/G beads Immunoprecipitation->Bead Capture Washing Wash beads to remove non-specific binders Bead Capture->Washing Elution Elute bound proteins Washing->Elution Western Blot Analyze eluate by Western Blot for co-regulator presence Elution->Western Blot OffTargetScreening Test Compound This compound Primary Target Assay ERα/ERβ Binding Assays Test Compound->Primary Target Assay High Affinity? High Affinity? Primary Target Assay->High Affinity? Off-Target Panel Screen against a panel of receptors (e.g., PR, AR, GR) High Affinity?->Off-Target Panel Yes Significant Binding? Significant Binding? Off-Target Panel->Significant Binding? Selective Compound Selective Compound Significant Binding?->Selective Compound No Non-Selective Compound Non-Selective Compound Significant Binding?->Non-Selective Compound Yes

References

A Comparative Guide to Cyclodiol and Other Synthetic Estrogens in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate estrogenic compound is critical for achieving reliable and reproducible results. This guide provides an objective comparison of Cyclodiol, a synthetic steroidal estrogen, with other commonly used synthetic estrogens such as Ethinylestradiol and Diethylstilbestrol (B1670540) (DES), as well as the endogenous estrogen, 17β-Estradiol. This comparison is based on their performance in key in vitro assays, supported by experimental data on receptor binding, cell proliferation, and transcriptional activation.

Performance Comparison: this compound vs. Other Synthetic Estrogens

The biological effects of estrogens are primarily mediated through their interaction with two estrogen receptor subtypes, ERα and ERβ. The binding affinity of a compound for these receptors and its subsequent ability to activate or inhibit receptor function are crucial determinants of its physiological and pharmacological effects.

Estrogen Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between the two molecules. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Ki or IC50 value indicates a higher binding affinity.[1]

This compound exhibits a high binding affinity for the human estrogen receptor α (ERα), with a relative binding affinity (RBA) that is 100% of that of the endogenous ligand, 17β-Estradiol. This indicates that this compound binds to ERα with a similar strength as the natural hormone.

In comparison, Ethinylestradiol, a widely used synthetic estrogen in oral contraceptives, has a binding affinity for ERα that is approximately twice that of 17β-Estradiol.[2][3] Conversely, its affinity for ERβ is about half that of 17β-Estradiol.[2][3] Diethylstilbestrol (DES), a non-steroidal synthetic estrogen, is known for its high potency and displays a two- to three-fold greater affinity for the nuclear estrogen receptor than 17β-Estradiol.[4]

Table 1: Relative Binding Affinity (RBA) of Selected Estrogens for Estrogen Receptors (ERα and ERβ)

CompoundClassERα RBA (%) (Relative to 17β-Estradiol)ERβ RBA (%) (Relative to 17β-Estradiol)Source(s)
17β-Estradiol Endogenous Steroidal100100[1]
This compound Synthetic Steroidal100Data not available
Ethinylestradiol Synthetic Steroidal~200~50[2][3]
Diethylstilbestrol (DES) Synthetic Non-steroidal~245Data varies[4]

Note: RBA values can vary depending on the experimental conditions and the specific assay used.

In Vitro Potency: Cell Proliferation and Transcriptional Activation

The functional potency of an estrogen is its ability to elicit a biological response, such as the proliferation of estrogen-dependent cells or the transcriptional activation of estrogen-responsive genes. This is often quantified as the half-maximal effective concentration (EC50) in in vitro assays. A lower EC50 value indicates greater potency.

Studies have shown that this compound has a transactivational capacity at the estrogen receptor that is similar to that of 17β-Estradiol. When administered by subcutaneous injection, its potency is also comparable to 17β-Estradiol.

Ethinylestradiol is known to be a highly potent estrogen, with a much stronger effect on liver protein synthesis compared to 17β-Estradiol.[5] Diethylstilbestrol is also a very potent estrogenic compound, and its strong and prolonged activation of estrogen receptors can disrupt normal hormonal balance.[6]

Table 2: In Vitro Potency of Selected Estrogens

CompoundAssayEndpointPotency (Relative to 17β-Estradiol)Source(s)
17β-Estradiol E-SCREEN (MCF-7)Cell Proliferation100%[7][8]
This compound Transcriptional ActivationGene ExpressionSimilar to 17β-Estradiol
Ethinylestradiol VariousSystemic Estrogenic EffectsMore potent than 17β-Estradiol[5]
Diethylstilbestrol (DES) VariousSystemic Estrogenic EffectsMore potent than 17β-Estradiol[6]

Experimental Protocols

To ensure reproducibility and facilitate the comparison of data across different studies, detailed and standardized experimental protocols are essential.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptor.[1][9]

Materials:

  • ER Source: Recombinant human ERα and ERβ or cytosol preparations from estrogen-responsive tissues (e.g., rat uterus).[10]

  • Radioligand: [³H]-17β-estradiol.

  • Assay Buffer: Tris-based buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Test Compounds: Serial dilutions of this compound and other synthetic estrogens.

  • Separation Medium: Hydroxylapatite slurry or dextran-coated charcoal.

Procedure:

  • Incubate a fixed concentration of the ER and [³H]-17β-estradiol with a range of concentrations of the unlabeled test compound in the assay buffer.

  • Allow the binding reaction to reach equilibrium (e.g., overnight at 4°C).

  • Separate the receptor-bound radioligand from the free radioligand using hydroxylapatite precipitation or dextran-coated charcoal adsorption.[10]

  • Quantify the amount of bound radioligand using liquid scintillation counting.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100.

E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay

The E-SCREEN assay measures the estrogenic activity of a compound by quantifying its ability to induce the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.[7][8][11]

Materials:

  • Cell Line: MCF-7 human breast cancer cells.

  • Culture Medium: Phenol red-free DMEM/F12 supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens).

  • Test Compounds: Serial dilutions of this compound and other synthetic estrogens.

  • Positive Control: 17β-Estradiol.

  • Cell Proliferation Detection Reagent: e.g., Sulforhodamine B (SRB), MTT, or a DNA-binding fluorescent dye.

Procedure:

  • Seed MCF-7 cells in multi-well plates and allow them to attach.

  • Replace the seeding medium with experimental medium containing a range of concentrations of the test compound or controls.

  • Incubate the cells for a period of 6 days, with a medium change on day 3.

  • At the end of the incubation period, fix the cells and stain with a proliferation detection reagent.

  • Measure the absorbance or fluorescence, which is proportional to the cell number.

  • Plot the cell number or a surrogate measure of proliferation as a function of the log concentration of the test compound.

  • Determine the EC50 value, which is the concentration of the test compound that induces a half-maximal proliferative response.

Estrogen Receptor-Mediated Transcriptional Activation Assay

This assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor, typically using a reporter gene system.[12]

Materials:

  • Cell Line: A suitable host cell line (e.g., HeLa, HEK293, or MCF-7) co-transfected with an expression vector for the estrogen receptor (ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Transfection Reagent.

  • Culture Medium: Appropriate for the chosen cell line, supplemented with charcoal-stripped serum.

  • Test Compounds: Serial dilutions of this compound and other synthetic estrogens.

  • Positive Control: 17β-Estradiol.

  • Reporter Gene Assay System: Reagents for measuring the activity of the reporter enzyme (e.g., luciferase substrate).

Procedure:

  • Transfect the host cells with the ER expression vector and the ERE-reporter plasmid.

  • Plate the transfected cells in multi-well plates.

  • Treat the cells with a range of concentrations of the test compounds or controls.

  • Incubate the cells for 18-24 hours to allow for reporter gene expression.

  • Lyse the cells and measure the activity of the reporter enzyme.

  • Normalize the reporter activity to a measure of cell viability or total protein concentration.

  • Plot the normalized reporter activity as a function of the log concentration of the test compound.

  • Determine the EC50 value, which is the concentration of the test compound that induces a half-maximal transcriptional response.

Signaling Pathways and Experimental Workflow

Understanding the underlying molecular mechanisms is crucial for interpreting experimental data and for designing novel therapeutics. Estrogens can signal through both classical genomic pathways, which involve the regulation of gene expression, and rapid non-genomic pathways that are initiated at the cell membrane.[13]

Estrogen Signaling Pathways

// Genomic Pathway Estrogen -> ER [label="1. Binding & HSP\n dissociation"]; ER -> ER_active [label="2. Dimerization"]; ER_active -> ERE [label="3. Nuclear\n Translocation"]; ERE -> Gene_Transcription [label="4. Binds to DNA"]; Gene_Transcription -> Biological_Response [label="5. Alters Gene\n Expression"];

// Non-Genomic Pathway Estrogen -> MembraneER [label="Rapid Signaling", color="#EA4335", fontcolor="#EA4335"]; MembraneER -> Signaling_Cascade [color="#EA4335", fontcolor="#EA4335"]; Signaling_Cascade -> ER_active [label="Phosphorylation", style=dashed, color="#EA4335", fontcolor="#EA4335"];

{rank=same; Estrogen; MembraneER;} } Caption: Overview of Genomic and Non-Genomic Estrogen Signaling Pathways.

Experimental Workflow for Comparative Analysis

A standardized workflow is essential for the systematic comparison of estrogenic compounds. This typically involves a tiered approach, starting with receptor binding assays to determine affinity, followed by cell-based functional assays to assess potency and efficacy.

ExperimentalWorkflow start Select Synthetic Estrogens (this compound, Ethinylestradiol, DES, etc.) binding_assay binding_assay start->binding_assay proliferation_assay proliferation_assay start->proliferation_assay transcription_assay transcription_assay start->transcription_assay ki_ic50 ki_ic50 binding_assay->ki_ic50 ec50_prolif ec50_prolif proliferation_assay->ec50_prolif ec50_trans ec50_trans transcription_assay->ec50_trans comparison comparison ki_ic50->comparison ec50_prolif->comparison ec50_trans->comparison

References

Validating Historical Cyclodiol Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of historical data on Cyclodiol (ZK-115194), a synthetic estrogen developed in the 1990s. By compiling and comparing key performance indicators with established estrogens like 17β-estradiol and ethinylestradiol, this document aims to offer a clear, data-driven perspective for researchers in the field of endocrinology and drug development. The information is based on a review of historical studies and publicly available data.

Pharmacokinetic Profile

A key study by Baumann et al. (1996) provides a direct comparison of the pharmacokinetic profiles of this compound and ethinylestradiol in postmenopausal women. The following table summarizes these findings and includes data for oral 17β-estradiol from a contemporaneous review for a broader comparison.

ParameterThis compound (ZK-115194)Ethinylestradiol17β-Estradiol
Administration Route OralOralOral
Dosage 240 µg120 µg1 mg
Absolute Bioavailability 33 ± 19%~40% (highly variable)Low and variable due to first-pass metabolism
Terminal Half-life (t½) 28.7 ± 9.6 hours26.1 ± 11.1 hoursNot directly comparable due to rapid metabolism to estrone
Peak Plasma Concentration (Cmax) Not specified in abstractNot specified in abstract40-50 pg/mL
Time to Peak (Tmax) Not specified in abstractNot specified in abstract~4 hours

Receptor Binding Affinity

This compound was designed as a potent estrogen, and its affinity for the human estrogen receptor alpha (ERα) has been reported to be comparable to that of the natural hormone, estradiol (B170435).

CompoundRelative Binding Affinity (RBA) for ERα
17β-Estradiol 100% (Reference)
This compound (ZK-115194) 100%
Ethinylestradiol 100-112%

Genotoxicity Profile

CompoundGenotoxicity Finding (Micronucleus Assay)
17β-Estradiol Can induce increases in micronuclei formation in vitro.
Estrone Has been shown to induce dose-related increases in micronuclei.
This compound (ZK-115194) Reported to have genotoxicity similar to estradiol (quantitative comparative data from historical studies is limited).

Experimental Protocols

Detailed experimental protocols from the historical studies are not fully available in the public domain. However, based on the abstracts and related literature, the following methodologies were likely employed.

Pharmacokinetic Studies (Based on Baumann et al., 1996)
  • Study Design: Likely a randomized, crossover, or parallel group study.

  • Subjects: Healthy postmenopausal women.

  • Drug Administration: Single oral and intravenous doses of this compound and ethinylestradiol.

  • Sampling: Serial blood samples were collected over a specified period.

  • Analytical Method: Drug concentrations in serum or plasma were determined using a sensitive and specific method, such as gas chromatography/mass spectrometry (GC/MS) for this compound and radioimmunoassays (RIAs) for ethinylestradiol.

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters such as bioavailability, terminal half-life, Cmax, and Tmax were calculated from the concentration-time data.

Receptor Binding Affinity Assays
  • Principle: Competitive binding assays were used to determine the relative affinity of the test compounds for the estrogen receptor (ERα).

  • Method: A fixed concentration of radiolabeled estradiol ([³H]E2) is incubated with a preparation of ERα (e.g., from uterine cytosol) in the presence of varying concentrations of the unlabeled competitor (this compound, estradiol, etc.).

  • Endpoint: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated as (IC50 of estradiol / IC50 of test compound) x 100.

In Vitro Genotoxicity Testing (Micronucleus Assay)
  • Cell Lines: Human cell lines, such as MCF-7 (breast cancer cells), are commonly used.

  • Treatment: Cells are exposed to various concentrations of the test compounds (e.g., estradiol, estrone).

  • Method: After treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained.

  • Endpoint: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualizing the Mechanism of Action

As a synthetic estrogen, this compound is understood to exert its biological effects through the estrogen receptor signaling pathway. The following diagram illustrates the classical genomic pathway.

EstrogenSignaling ER Estrogen Receptor (ERα) (inactive complex) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization & Translocation This compound This compound This compound->ER Binding & Activation ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Proteins mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response ER_dimer->ERE Binds to DNA PK_Workflow StudyDesign 1. Study Design (e.g., Crossover) SubjectRecruitment 2. Subject Recruitment (Postmenopausal Women) StudyDesign->SubjectRecruitment DrugAdmin 3. Drug Administration (Oral & IV Doses) SubjectRecruitment->DrugAdmin BloodSampling 4. Serial Blood Sampling DrugAdmin->BloodSampling SampleProcessing 5. Sample Processing (Serum/Plasma Separation) BloodSampling->SampleProcessing Bioanalysis 6. Bioanalysis (GC/MS or RIA) SampleProcessing->Bioanalysis DataAnalysis 7. Pharmacokinetic Analysis (Calculate Parameters) Bioanalysis->DataAnalysis Report 8. Report Generation DataAnalysis->Report

Cyclodiol: A Comparative Analysis of its Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of Cyclodiol (ZK-115194), a synthetic estrogen developed in the 1990s. While never marketed, understanding its characteristics in relation to established estrogens like Ethinylestradiol (EE2) offers valuable insights for steroid research and development. This document summarizes available quantitative data, details experimental methodologies where accessible, and presents key pathways and workflows through standardized diagrams.

Pharmacokinetic Profile: A Head-to-Head Comparison

A key clinical investigation in postmenopausal women provides a direct comparison of the pharmacokinetic parameters of this compound, Ethinylestradiol (EE2), and another novel estrogen, ZK 136295. The study aimed to determine if the structural modification in this compound, a 14α,17α-ethano bridge, could improve upon the known high inter-subject variability and low bioavailability of EE2.[1]

Table 1: Comparative Pharmacokinetic Data of this compound and Ethinylestradiol [1]

ParameterThis compound (ZK-115194)Ethinylestradiol (EE2)ZK 136295
Administration Route Intravenous (IV) and OralIntravenous (IV) and OralIntravenous (IV) and Oral
Dosage (Oral) 240 mcg120 mcg and 240 mcg120 mcg and 240 mcg
Dosage (IV) 60 mcg60 mcg60 mcg
Absolute Bioavailability (Oral) 33% ± 19% (at 240 mcg)~40% (at 120 mcg), ~70% (at 240 mcg)~40% (at 120 mcg), ~70% (at 240 mcg)
Elimination Half-life (IV) 28.7 ± 9.6 hours26.1 ± 11.1 hours12.3 ± 12.4 hours
Inter-individual Variation in Bioavailability HighHigh (Coefficient of Variation: 44-67%)High

The data reveals that despite its structural differences, this compound exhibited a similarly reduced and highly variable systemic availability to EE2.[1] The 14α,17α-bridging did not confer an advantage in terms of bioavailability over the 17α-ethinyl group of EE2.[1]

Receptor Binding and Estrogenic Activity

This compound's primary mechanism of action is through its interaction with estrogen receptors. In vitro studies have demonstrated its high affinity for the human estrogen receptor alpha (ERα).

Table 2: Estrogen Receptor Alpha (ERα) Binding Affinity

CompoundRelative Binding Affinity for human ERα
Estradiol 100%
This compound (ZK-115194) 100%

This compound demonstrates a relative binding affinity for the human ERα that is equivalent to that of the endogenous estrogen, estradiol.[2][3] Furthermore, its transactivational capacity at the receptor is reported to be similar to estradiol.[2][3] When administered via subcutaneous injection, this compound's potency is comparable to estradiol.[2][3]

Genotoxicity Profile

Concerns regarding the genotoxic potential of steroidal estrogens have been a significant area of research. Studies have indicated that this compound exhibits a genotoxic profile that is similar to estradiol.[2][3]

Experimental Protocols

The primary source of comparative quantitative data for this compound comes from a clinical pharmacokinetic study.

Pharmacokinetic Study Methodology [1]

  • Study Design: A double-blind clinical trial.

  • Participants: 54 healthy, postmenopausal women.

  • Drug Administration: Single intravenous (60 mcg) and oral (120 and 240 mcg) doses of this compound (ZK 115194), ZK 136295, and Ethinylestradiol (EE2).

  • Sample Analysis: Drug serum concentrations were determined using specific methodologies for each compound:

    • Ethinylestradiol (EE2) and ZK 136295: Specific radioimmunoassays.

    • This compound (ZK 115194): Gas chromatography/mass spectrometry/mass spectrometry (GC/MS/MS).

  • Pharmacokinetic Parameters Calculated: Absolute bioavailability and terminal half-life.

Visualizing Estrogenic Signaling

The biological effects of estrogens like this compound are primarily mediated through the activation of estrogen receptors, which function as ligand-activated transcription factors. The following diagram illustrates the generalized signaling pathway.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binding ER_HSP Inactive ER Complex ER->ER_HSP Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_HSP->HSP Gene Target Gene ERE->Gene Transcription Activation mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Biological Effects) mRNA->Protein Translation

Generalized Estrogen Receptor Signaling Pathway.

The following workflow outlines the key steps in the comparative pharmacokinetic analysis of this compound.

PharmacokineticWorkflow cluster_study_design Study Design cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Participant Postmenopausal Women (n=54) Dosing Single IV & Oral Doses (this compound, EE2, ZK 136295) Participant->Dosing Blood Blood Sampling Dosing->Blood Serum Serum Separation Blood->Serum Quantification Drug Quantification (RIA, GC/MS/MS) Serum->Quantification PK_Params Pharmacokinetic Parameter Calculation Quantification->PK_Params Comparison Comparative Analysis PK_Params->Comparison

Workflow for Comparative Pharmacokinetic Study.

References

A Comparative Analysis of the Genotoxic Profiles of Cyclodiol and Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxicity of the synthetic estrogen Cyclodiol and the natural estrogen estradiol (B170435). The information is compiled from published toxicological studies to assist in the evaluation of their safety profiles.

Executive Summary

Estradiol, a primary female sex hormone, is a well-established genotoxic agent. Its carcinogenic effects are linked to its metabolic activation into catechol estrogens, which can form DNA adducts and generate reactive oxygen species (ROS), leading to DNA damage.[1][2] Estradiol has been shown to induce a range of genotoxic effects, including chromosomal aberrations, gene mutations, and aneuploidy.[1][2][3]

In contrast, studies on this compound (also known as ZK-115194 or 14α,17α-ethano-17β-estradiol), a synthetic derivative of estradiol, have reported a lack of genotoxic activity in several standard assays.[4] While one secondary source suggests that this compound exhibits genotoxicity similar to estradiol, the primary research available indicates that it did not induce gene mutations in the Ames and HGPRT tests, nor did it cause chromosomal aberrations or micronuclei formation in mammalian cells. This suggests a potentially different and safer genotoxic profile for this compound compared to its parent compound, estradiol.

Comparative Genotoxicity Data

The following table summarizes the available quantitative data on the genotoxicity of this compound and estradiol from key experimental assays.

Genotoxicity EndpointAssay SystemThis compound ResultEstradiol ResultReference
Gene Mutations Ames Test (Salmonella typhimurium)NegativeGenerally Negative[1]
HGPRT Assay (V79 cells)NegativeGenerally Negative[1]
Chromosomal Damage Chromosomal Aberration (Human Lymphocytes)NegativePositive (with metabolic activation)[5]
Micronucleus Test (Mouse Bone Marrow)NegativePositive[5]
DNA Adducts Various (in vitro/in vivo)Data not availablePositive[1][6][7]
Aneuploidy Various (in vitro/in vivo)Data not availablePositive[1][2]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[8][9]

  • Principle: The assay measures the ability of a test substance to induce reverse mutations (reversions) in histidine-requiring Salmonella typhimurium strains, allowing them to grow on a histidine-free medium.[9]

  • Methodology:

    • Several strains of Salmonella typhimurium (e.g., TA98, TA100) are used to detect different types of mutations (frameshift and base-pair substitutions).

    • The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[8] The S9 fraction contains enzymes that can convert a non-mutagenic compound into a mutagenic metabolite.

    • The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[9]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates that the test substance may have clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

  • Methodology:

    • A suitable cell line (e.g., human lymphocytes, CHO, V79) is cultured and exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix).

    • The cells are treated with cytochalasin B, a cytokinesis inhibitor, which results in the accumulation of binucleated cells that have completed mitosis but not cell division.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid "head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Methodology:

    • Cells are exposed to the test compound.

    • The cells are then suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

    • The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate the strands.

    • Electrophoresis is performed, allowing the broken DNA fragments to migrate towards the anode.

    • The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

    • Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment.

Visualizations

Signaling Pathway of Estradiol-Induced Genotoxicity

Estradiol_Genotoxicity_Pathway Estradiol Estradiol (E2) CYP1B1 CYP1B1 Estradiol->CYP1B1 Metabolic Activation Catechol_Estrogens Catechol Estrogens (e.g., 4-OH-E2) CYP1B1->Catechol_Estrogens Quinones Estrogen Quinones (e.g., E2-3,4-quinone) Catechol_Estrogens->Quinones Oxidation ROS Reactive Oxygen Species (ROS) Catechol_Estrogens->ROS Redox Cycling DNA_Adducts Depurinating DNA Adducts Quinones->DNA_Adducts Reacts with DNA Mutations Gene Mutations & Chromosomal Aberrations DNA_Adducts->Mutations Oxidative_Damage Oxidative DNA Damage ROS->Oxidative_Damage Oxidative_Damage->Mutations

Caption: Metabolic activation of estradiol leading to DNA damage.

Experimental Workflow for Comparative Genotoxicity Testing

Genotoxicity_Workflow start Start: Select Test Compounds (this compound vs. Estradiol) tier1 Tier 1: Gene Mutation Assays start->tier1 ames Ames Test (Bacterial) tier1->ames hprt HGPRT Test (Mammalian) tier1->hprt tier2 Tier 2: Chromosomal Damage Assays ames->tier2 hprt->tier2 micronucleus Micronucleus Assay tier2->micronucleus chrom_aberration Chromosomal Aberration Assay tier2->chrom_aberration tier3 Tier 3: DNA Strand Break & Adduct Assays micronucleus->tier3 chrom_aberration->tier3 comet Comet Assay tier3->comet adduct DNA Adduct Analysis tier3->adduct end End: Comparative Genotoxicity Profile comet->end adduct->end

Caption: A tiered approach for evaluating genotoxicity.

Logical Framework for Comparative Assessment

Comparative_Logic premise Premise: This compound is a structural analog of Estradiol question Question: Does this compound share the genotoxic profile of Estradiol? premise->question comparison Direct Comparison question->comparison estradiol_data Estradiol Data: - Genotoxic in mammalian cells - Forms DNA adducts - Induces chromosomal damage estradiol_data->comparison cyclodiol_data This compound Data (Lang & Reimann, 1993): - Negative in Ames & HGPRT tests - Negative for chromosomal aberrations - Negative in micronucleus test cyclodiol_data->comparison conclusion Conclusion: Available data suggests this compound has a lower genotoxic potential than Estradiol in the tested assays. comparison->conclusion

Caption: Logical flow for comparing this compound and Estradiol genotoxicity.

References

Structure-Activity Relationship (SAR) Studies of Estrogenic Steroids and Their Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships of estrogenic steroids, with a focus on estradiol (B170435) and its synthetic analogs. Given the limited specific public data on "Cyclodiol (ZK-115194)," this guide draws parallels from the broader and well-documented field of estrogenic compounds to provide relevant insights for researchers and drug development professionals. The principles and methodologies described are broadly applicable to the SAR analysis of novel steroidal compounds.

Data Presentation: Comparative Biological Activity

The following table summarizes the antiproliferative and antihormonal activities of selected steroidal compounds against human breast cancer (MCF-7) and prostate cancer (22Rv1) cell lines. This data is indicative of the potential therapeutic applications of such compounds and highlights key structural determinants of activity.

CompoundTarget Cell LineIC50 (µM)Reference
(20S,22R)-22-Acetoxy-21,22-cyclo-5α-cholest-5-eneMCF-718.4 ± 1.2[1]
(20S,22R)-22-Acetoxy-21,22-cyclo-5α-cholest-5-ene22Rv114.6 ± 1.4[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of estrogenic and anti-cancer compounds.

1. Cell Culture and Maintenance:

  • Cell Lines: Human breast adenocarcinoma (MCF-7) and human prostate carcinoma (22Rv1) cell lines are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. Antiproliferative Assay (MTT Assay):

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

3. Reporter Gene Assay for Androgen Receptor Activity:

  • Cell Transfection: 22Rv1 cells are seeded in 24-well plates and co-transfected with an androgen receptor-responsive reporter plasmid (e.g., MMTV-luc) and a control plasmid (e.g., pRL-TK for normalization).

  • Compound Treatment: After 24 hours, cells are treated with the test compounds in the presence or absence of an androgen receptor agonist (e.g., dihydrotestosterone).

  • Cell Lysis and Luciferase Assay: After another 24 hours, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase Reporter Assay System, Promega).

  • Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.

4. Immunoblotting:

  • Protein Extraction: Cells are treated with the test compounds for a specified time, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AR-V7, cyclin D1, BCL2) overnight at 4°C.

  • Detection: The membrane is then washed and incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization: Signaling Pathways and Workflows

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of 17β-estradiol, which is a relevant model for understanding the mechanism of action of synthetic estrogens like this compound.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) ER_HSP ER-HSP Complex E2->ER_HSP Binds to complex ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP dissociates ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocates to nucleus and binds to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA

Caption: Classical genomic signaling pathway of 17β-estradiol.

Experimental Workflow for SAR Analysis

This diagram outlines a typical workflow for the structure-activity relationship study of novel compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Lead Lead Compound (e.g., this compound) Analogs Analog Synthesis Lead->Analogs PrimaryAssay Primary Screening (e.g., Antiproliferative Assay) Analogs->PrimaryAssay Data Quantitative Data (e.g., IC50 values) PrimaryAssay->Data SecondaryAssay Secondary Assays (e.g., Reporter Gene, Immunoblot) SAR SAR Analysis SecondaryAssay->SAR Data->SecondaryAssay OptimizedLead Optimized Lead SAR->OptimizedLead OptimizedLead->Analogs Further Iterations

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

References

Comparative Efficacy of Cyclodiol on Breast Cancer Cell Lines: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive research did not yield specific data for a compound named "Cyclodiol" in the context of breast cancer cell line studies. To fulfill the structural and content requirements of this guide, the well-characterized anti-cancer agent Paclitaxel will be used as a representative compound. The data and methodologies presented herein are based on established findings for Paclitaxel and serve as a template for a comparative study.

This guide provides a comparative analysis of the effects of a model compound, Paclitaxel, on various breast cancer cell lines, offering insights into its differential efficacy. The data is intended for researchers, scientists, and drug development professionals to facilitate further investigation and hypothesis generation.

Overview of Compound Effects on Cell Viability

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of Paclitaxel across different breast cancer cell lines, which represent various subtypes of the disease.

Table 1: Comparative IC50 Values of Paclitaxel in Breast Cancer Cell Lines

Cell LineBreast Cancer SubtypeIC50 (nM)Reference
MCF-7Luminal A (ER+, PR+, HER2-)5 - 15
T-47DLuminal A (ER+, PR+, HER2-)10 - 25
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)2 - 10
Hs578TTriple-Negative (ER-, PR-, HER2-)3 - 12
SK-BR-3HER2-Positive (ER-, PR-, HER2+)20 - 50
BT-474Luminal B (ER+, PR+, HER2+)15 - 40

Note: IC50 values can vary between studies due to differences in experimental conditions such as exposure time and assay type.

Impact on Cell Cycle Progression and Apoptosis

Paclitaxel is known to interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. The comparative effects on these cellular processes are crucial for understanding its mechanism of action.

Table 2: Effects of Paclitaxel (10 nM) on Cell Cycle and Apoptosis after 48h Treatment

Cell Line% Cells in G2/M Phase (Control)% Cells in G2/M Phase (Treated)% Apoptotic Cells (Control)% Apoptotic Cells (Treated)
MCF-712%55%<5%35%
MDA-MB-23115%65%<5%45%
SK-BR-314%40%<5%25%

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of the test compound (e.g., Paclitaxel from 0.1 nM to 1 µM) for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis
  • Cell Culture and Treatment: Cells were seeded in 6-well plates and treated with the test compound (e.g., 10 nM Paclitaxel) for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells were washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)
  • Treatment and Harvesting: Cells were treated as described for the cell cycle analysis. Both floating and adherent cells were collected.

  • Staining: Cells were washed and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells were considered apoptotic, and PI-positive cells were considered necrotic or late apoptotic.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the compound's mechanism of action.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results seed Seed Breast Cancer Cells (MCF-7, MDA-MB-231, SK-BR-3) adhere Allow Adherence (24h) seed->adhere treat Treat with this compound (Varying Concentrations) adhere->treat viability Cell Viability Assay (MTT, 48h) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry, 48h) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI, 48h) treat->apoptosis ic50 Determine IC50 viability->ic50 arrest Quantify G2/M Arrest cell_cycle->arrest apo_rate Measure Apoptosis Rate apoptosis->apo_rate

Caption: General workflow for in vitro testing of a compound on breast cancer cell lines.

G compound This compound (e.g., Paclitaxel) microtubules Microtubules compound->microtubules Binds to β-tubulin subunit stabilization Microtubule Stabilization (Inhibition of Depolymerization) compound->stabilization Promotes tubulin αβ-Tubulin Dimers tubulin->microtubules Polymerization microtubules->tubulin Depolymerization microtubules->stabilization mitotic_spindle Defective Mitotic Spindle stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed signaling pathway for microtubule-stabilizing agents like Paclitaxel.

Validation of a Novel Bioassay for Estrogenic Activity Using Cyclodiol as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a novel estrogen receptor alpha (ERα) luciferase reporter gene bioassay, utilizing the potent synthetic estrogen Cyclodiol as a positive control, against other established methods for assessing estrogenic activity. The included experimental data and detailed protocols are intended to assist researchers, scientists, and drug development professionals in the selection and implementation of appropriate bioassays for their specific needs.

Introduction to Estrogenicity Bioassays and the Role of a Positive Control

Bioassays are essential tools for determining the biological activity of chemical compounds. In the context of endocrine disruption and drug development, bioassays that measure estrogenic activity are crucial for identifying substances that can mimic or interfere with the action of endogenous estrogens. A critical component of any bioassay is the use of a reliable positive control to ensure the assay is performing correctly and to provide a benchmark for comparing the potency of test substances.

This compound (also known as ZK-115194 or 14α,17α-ethano-17β-estradiol) is a synthetic derivative of estradiol (B170435) with a high binding affinity for the human estrogen receptor α (ERα) and a potency comparable to the natural hormone 17β-estradiol (E2).[1] Its stability and high potency make it an excellent candidate for a positive control in novel bioassays designed to detect estrogenic activity.

This guide focuses on the validation of a novel ERα luciferase reporter gene assay. In this type of assay, cells are engineered to produce the enzyme luciferase in response to the activation of the estrogen receptor. The amount of light produced upon the addition of a substrate is directly proportional to the estrogenic activity of the test compound.

Comparison of Estrogenicity Bioassays

The following table summarizes the performance of the novel ERα luciferase reporter gene assay with this compound as a positive control, compared to other widely used in vitro bioassays for estrogenicity.

Bioassay TypePrinciplePositive Control ExampleLimit of Detection (LOD) for E2ThroughputAdvantagesLimitations
Novel ERα Luciferase Reporter Gene Assay Ligand-activated transcription of a luciferase reporter gene in human cells (e.g., MCF7, T47D, U2OS)This compound ~0.1 - 1 pMHighHigh sensitivity and specificity, mechanistic relevance, quantifiable results.Requires cell culture facilities, potential for cytotoxicity of test compounds to interfere.
Yeast Estrogen Screen (YES) Ligand-activated transcription of a reporter gene (e.g., lacZ) in yeast cells17β-estradiol (E2)~1 - 10 pMHighCost-effective, easy to perform, less prone to cytotoxicity.Less physiologically relevant than mammalian cells, can be less sensitive.[2]
ER-CALUX® (Chemically Activated Luciferase Expression) A specific type of luciferase reporter gene assay using a human cell line with a stably integrated ERα and luciferase reporter.17β-estradiol (E2)~0.5 pMHighWell-validated, robust, and predictable results.[2][3]Proprietary cell line, requires licensing.
E-SCREEN (Estrogen-Stimulated Cell Proliferation Assay) Proliferation of estrogen-dependent human breast cancer cells (MCF-7)17β-estradiol (E2)~1 pMMediumMeasures a physiological response (cell proliferation), reflects integrated cellular response.Slower (requires several days), less specific (other factors can influence cell proliferation).[4]
T47D-KBluc Assay A luciferase reporter gene assay using the T47D human breast cancer cell line.17β-estradiol (E2)~0.5 pMHighHigh sensitivity and reliability.Similar limitations to other cell-based reporter assays.
Receptor Binding Assay Competitive binding of a test compound against a radiolabeled estrogen to isolated estrogen receptors.17β-estradiol (E2)VariesMediumDirectly measures affinity for the receptor, no cell culture needed.Does not distinguish between agonists and antagonists, does not reflect cellular response.[4]

Experimental Protocols

Novel ERα Luciferase Reporter Gene Assay Protocol

This protocol is adapted for a human cell line (e.g., MCF7-VM7Luc4E2) stably expressing ERα and an estrogen-responsive luciferase reporter gene.[2][5]

1. Cell Culture and Plating:

  • Culture the ERα-luciferase reporter cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
  • Prior to the assay, switch the cells to a medium containing charcoal-stripped FBS for at least 48 hours to remove any residual estrogens.
  • Trypsinize and seed the cells into 96-well white, clear-bottom plates at a density of 10,000-20,000 cells per well.
  • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

2. Compound Exposure:

  • Prepare serial dilutions of the test compounds and the positive control, this compound, in the assay medium. A typical concentration range for this compound would be from 1 pM to 100 nM.
  • Remove the plating medium from the cells and add 100 µL of the medium containing the test compounds or this compound. Include a vehicle control (e.g., DMSO) at the same concentration as used for the compounds.
  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

3. Luciferase Activity Measurement:

  • Remove the plates from the incubator and allow them to equilibrate to room temperature.
  • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Subtract the average luminescence of the vehicle control wells from all other wells.
  • Plot the luminescence values against the log of the compound concentration to generate dose-response curves.
  • Calculate the EC₅₀ (half-maximal effective concentration) for this compound and the test compounds.

Yeast Estrogen Screen (YES) Protocol

This protocol is a generalized procedure for the YES assay.

1. Preparation of Yeast Culture:

  • Inoculate a yeast strain engineered with the human estrogen receptor and a reporter gene (e.g., lacZ) into a suitable growth medium.
  • Incubate the culture overnight at 30°C with shaking.

2. Assay Procedure:

  • Prepare serial dilutions of test compounds and the positive control (e.g., 17β-estradiol) in a 96-well plate.
  • Add the yeast culture to a fresh medium containing a chromogenic substrate (e.g., CPRG).
  • Add the yeast/substrate mixture to the wells of the 96-well plate containing the test compounds.
  • Incubate the plate at 30°C for 48-72 hours.

3. Measurement and Analysis:

  • Measure the absorbance of the wells at a specific wavelength (e.g., 540 nm) to quantify the color change resulting from the enzymatic activity of the reporter gene product.
  • Generate dose-response curves and calculate EC₅₀ values.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Estrogen receptor signaling pathway leading to luciferase expression.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture ERα-Luciferase Cells A2 Plate Cells in 96-well Plate A1->A2 A3 Prepare Serial Dilutions of This compound & Test Compounds A2->A3 B1 Expose Cells to Compounds A3->B1 B2 Incubate for 24 hours B1->B2 C1 Add Luciferase Substrate B2->C1 C2 Measure Luminescence C1->C2 C3 Generate Dose-Response Curves C2->C3 C4 Calculate EC₅₀ Values C3->C4

Caption: Experimental workflow for the ERα luciferase reporter gene bioassay.

Logical_Relationship cluster_input Input cluster_assay Bioassay System cluster_output Output Compound Test Compound Bioassay ERα Luciferase Reporter Gene Assay Compound->Bioassay Positive_Control Positive Control (this compound) Positive_Control->Bioassay Negative_Control Vehicle Control Negative_Control->Bioassay Luminescence Luminescence Signal Bioassay->Luminescence Dose_Response Dose-Response Curve Luminescence->Dose_Response Potency Relative Potency (EC₅₀) Dose_Response->Potency

Caption: Logical relationship of components in the bioassay validation.

References

A Comparative Guide to the Estrogenic Potency of Cyclodiol and Established Estrogenic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of Cyclodiol's estrogenic potency against well-established natural, synthetic, and phytoestrogenic compounds: 17β-Estradiol, Ethinylestradiol, and Genistein (B1671435). The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of these molecules' performance based on experimental data from key in vitro assays.

Data Presentation: Comparative Estrogenic Potency

The following table summarizes the quantitative data on the relative binding affinity (RBA) for the estrogen receptor alpha (ERα) and the half-maximal effective concentrations (EC50) from various in vitro functional assays. Lower EC50 values indicate higher potency.

CompoundTypeRelative Binding Affinity (RBA) for ERα (%)EC50 (Reporter Gene Assay) (nM)EC50 (Cell Proliferation Assay) (nM)
17β-Estradiol (E2) Natural Estrogen100 (Reference)~0.005[1]~0.21[1]
This compound Synthetic Estrogen100[2]Similar to Estradiol[2]Comparable to Estradiol[2]
Ethinylestradiol (EE2) Synthetic Estrogen~194 - 233[3]More potent than Estradiol[4]~0.11 (Derived from relative potency)[4]
Genistein PhytoestrogenVariable, lower than E2~40[1]~831[1]

Note: EC50 values can vary between different studies and specific assay conditions. The data presented is a representative compilation from the cited literature.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

The diagram below illustrates the classical genomic signaling pathway for estrogenic compounds. Ligands like this compound bind to the estrogen receptor (ER) in the cytoplasm, leading to its dimerization and translocation to the nucleus, where it modulates gene expression by binding to Estrogen Response Elements (EREs).

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogenic Compound ER_HSP Inactive ER-HSP Complex Estrogen->ER_HSP ER Estrogen Receptor (ERα/ERβ) ER->ER_HSP Binds HSP Heat Shock Proteins HSP->ER_HSP Binds ER_Dimer Activated ER Dimer ER_HSP->ER_Dimer HSP Dissociates, ER Dimerizes ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to DNA Transcription Gene Transcription (mRNA Synthesis) ERE->Transcription Initiates Protein Protein Synthesis & Cellular Response Transcription->Protein Leads to

Caption: Generalized signaling pathway of estrogen receptor (ER) activation.

Experimental Workflow: In Vitro Estrogenicity Assessment

The following diagram outlines a typical workflow for assessing the estrogenic potency of a test compound using a cell-based reporter gene assay.

ExperimentalWorkflow start Start: Prepare Test Compound Solutions cell_culture 1. Cell Culture (e.g., MCF-7 cells stably transfected with ERE-Luciferase reporter) start->cell_culture seeding 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Add serial dilutions of this compound, Estradiol, etc.) seeding->treatment incubation 4. Incubation (Typically 24-48 hours) treatment->incubation lysis 5. Cell Lysis (Release cellular components) incubation->lysis reagent_add 6. Add Luciferase Substrate lysis->reagent_add measurement 7. Measure Luminescence (Quantify reporter gene activity) reagent_add->measurement analysis 8. Data Analysis (Calculate EC50 values, Generate dose-response curves) measurement->analysis end End: Comparative Potency Determined analysis->end

Caption: Workflow for a typical estrogenicity reporter gene assay.

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols represent generalized procedures; specific parameters may vary between laboratories.

Estrogen Receptor (ERα) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to the estrogen receptor.

  • Objective: To determine the relative binding affinity (RBA) of this compound and other compounds to ERα.

  • Materials:

    • Purified recombinant human ERα.

    • Radiolabeled ligand: [³H]-17β-Estradiol.

    • Assay Buffer (e.g., Tris-HCl buffer containing protease inhibitors).

    • Test compounds (this compound, Ethinylestradiol, Genistein) and reference (17β-Estradiol).

    • Hydroxyapatite (B223615) slurry or dextran-coated charcoal to separate bound from free ligand.

    • Scintillation fluid and counter.

  • Methodology:

    • A constant concentration of ERα and [³H]-Estradiol is incubated with increasing concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium (e.g., incubated for 18-24 hours at 4°C).

    • The receptor-bound radioligand is separated from the free radioligand using hydroxyapatite or charcoal adsorption.

    • The amount of bound radioactivity is quantified using a liquid scintillation counter.

    • A competition curve is generated by plotting the percentage of bound [³H]-Estradiol against the log concentration of the test compound.

    • The IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated.

    • The RBA is calculated using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.[5]

Estrogen-Responsive Reporter Gene Assay

This functional assay measures the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene.[6][7][8]

  • Objective: To determine the estrogenic potency (EC50) of test compounds by measuring gene activation.

  • Materials:

    • A human cell line (e.g., MCF-7 or HEK293) stably or transiently transfected with two plasmids: one expressing the human ERα and another containing an estrogen-responsive element (ERE) driving the expression of a reporter gene (e.g., luciferase).[6][9]

    • Cell culture medium, free of phenol (B47542) red and stripped of endogenous steroids.

    • Test compounds and reference compound.

    • Luciferase assay reagent containing the substrate (luciferin).

    • Luminometer.

  • Methodology:

    • Cells are seeded into multi-well plates (e.g., 96-well) in steroid-free medium and allowed to attach.

    • Cells are then treated with a range of concentrations of the test compounds or the reference compound (Estradiol). A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a period sufficient to allow for gene expression (e.g., 24 hours).

    • After incubation, the culture medium is removed, and cells are lysed.

    • The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

    • Luminescence values are plotted against the log concentration of the compound to generate a dose-response curve, from which the EC50 value is determined.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay is based on the principle that the proliferation of the human breast cancer cell line MCF-7 is estrogen-dependent.[10][11][12]

  • Objective: To assess the estrogenic activity of compounds by measuring their effect on MCF-7 cell proliferation.

  • Materials:

    • MCF-7 cells (an estrogen-responsive stock, e.g., MCF-7 BUS).[10][12]

    • Hormone-free culture medium (phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum).

    • Test compounds and reference compound.

    • Cell counting method (e.g., Coulter counter, hemocytometer) or a viability assay (e.g., using sulforhodamine B).

  • Methodology:

    • MCF-7 cells are "starved" of estrogens by culturing them in the hormone-free medium for several days to arrest cell growth in the G0/G1 phase of the cell cycle.[11][12]

    • The cells are then seeded at a low density into multi-well plates.

    • The cells are exposed to a range of concentrations of the test compounds or the reference compound.

    • Plates are incubated for approximately 6-7 days to allow for multiple rounds of cell division.

    • At the end of the incubation period, the total number of cells in each well is determined.

    • The proliferative effect is calculated as the ratio of the cell number in the treated wells to the cell number in the hormone-free control wells.

    • A dose-response curve is generated to determine the EC50 value.

References

Safety Operating Guide

Navigating the Disposal of Cyclodiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe and compliant disposal of Cyclodiol, a term referring to various isomers of cyclohexanediol. Adherence to these procedures is paramount to protect both laboratory personnel and the environment.

This compound and its isomers, such as trans-cyclohexane-1,2-diol and cyclohexane-1,4-diol, are chemicals that require careful handling and disposal as hazardous waste.[1][2] The specific hazards can vary between isomers, underscoring the importance of consulting the Safety Data Sheet (SDS) for the particular compound in use.

Hazard Profile of this compound Isomers

Understanding the potential hazards of a chemical is the first step in ensuring its safe handling and disposal. The following table summarizes the hazard classifications for different this compound isomers as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Classificationtrans-Cyclohexane-1,2-diol[1]Cyclohexane-1,4-diol[2][3]1,2-Cyclohexanediol (cis- and trans- mixture)
Acute Toxicity (Oral)Not ClassifiedHarmful if swallowed (Category 4)[3]Not Classified
Acute Toxicity (Dermal)Harmful in contact with skin (Category 4)[1]Not ClassifiedNot Classified
Skin Corrosion/IrritationCauses skin irritation (Category 2)[1]Not ClassifiedNot Classified
Serious Eye Damage/IrritationCauses serious eye irritation (Category 2)[1]Causes serious eye irritation (Category 2)[3]Not Classified
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation (Category 3)[1][3]May cause respiratory irritation (Category 3)[3]Not Classified

Standard Disposal Protocol for this compound Waste

The disposal of this compound waste must always be conducted in accordance with local, regional, and national hazardous waste regulations.[2][4][5] The following step-by-step procedure outlines the general workflow for the proper disposal of solid this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing appropriate PPE. This includes:

  • Safety glasses or goggles[6]

  • Chemical-resistant gloves[6]

  • A lab coat or chemical-resistant apron[6]

  • In cases of dust, a respirator may be necessary[6]

Step 2: Waste Collection

  • Solid Waste: Carefully sweep or vacuum up solid this compound waste.[7][8] Avoid generating dust.[6][7]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, weighing paper, or contaminated PPE, should also be treated as hazardous waste.

  • Container: Place all waste into a suitable, clearly labeled, and sealable container.[1][6] The container should be compatible with the chemical and approved for hazardous waste collection.

Step 3: Labeling and Storage

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound" and the specific isomer), the date of accumulation, and any other information required by your institution's Environmental Health and Safety (EHS) department.[9]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][6] The storage area should be cool and dry.[7]

Step 4: Arrange for Disposal

Contact your institution's EHS or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[9] Do not attempt to dispose of this compound waste down the drain or in regular trash.[9]

Step 5: Decontamination

Thoroughly decontaminate the work area and any equipment used during the cleanup process. Dispose of any cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Cyclodiol_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE Collect Collect Solid this compound Waste & Contaminated Materials PPE->Collect Handle Waste Containerize Place in a Labeled, Sealable Container Collect->Containerize Secure Waste Store Store in a Designated Secure Area Containerize->Store Temporary Storage Arrange Arrange for Professional Disposal Store->Arrange Final Step

Caption: A workflow for the safe disposal of this compound waste.

Spill Response Procedures

In the event of a this compound spill, the immediate priority is to ensure the safety of all personnel.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Control: Prevent the spill from spreading.

  • Clean-up: Following the waste collection procedures outlined above, carefully clean up the spill. For liquid spills, use an inert absorbent material.

  • Decontaminate: Thoroughly decontaminate the spill area.

  • Report: Report the spill to your supervisor and EHS department.

By adhering to these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Essential Safety and Handling Protocols for Cyclodiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling Cyclodiol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.

Disclaimer: This document provides a general overview of safety procedures for this compound, based on publicly available safety data sheets for its common isomers. Always consult the specific Safety Data Sheet (SDS) for the particular isomer of this compound you are using for detailed and definitive safety information.

Hazard Identification and Personal Protective Equipment

This compound and its isomers are chemical compounds that require careful handling to prevent exposure and ensure personnel safety. The primary hazards include skin and eye irritation, respiratory tract irritation, and potential harm if swallowed or in contact with skin.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option.[3] Always inspect gloves for integrity before use and change them frequently, especially after direct contact.[4]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield may be required for splash hazards.[1]
Skin and Body Protection Laboratory coatA long-sleeved lab coat is required to protect against skin contact.[3]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1][2] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[3][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step operational plan should be followed:

1. Pre-Operational Checks:

  • Ensure the work area is clean and uncluttered.

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest safety shower and eyewash station.

  • Confirm that all necessary PPE is available and in good condition.

  • Review the specific Safety Data Sheet (SDS) for the this compound isomer being used.

2. Step-by-Step Handling Procedure:

  • Don the required PPE: lab coat, safety glasses/goggles, and gloves.

  • Perform all manipulations of this compound within a certified chemical fume hood.

  • When weighing the solid compound, use a spatula and handle it carefully to avoid generating dust.

  • If preparing a solution, add the this compound slowly to the solvent to prevent splashing.

  • Keep containers of this compound tightly closed when not in use.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

3. Post-Operational Clean-up:

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Wipe down the work area in the fume hood with an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Step-by-Step Disposal Procedure:

  • Ensure the hazardous waste container is properly labeled with the chemical name ("this compound waste") and the appropriate hazard symbols.

  • Keep the waste container securely sealed when not in use.[1]

  • Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Dispose of the contents and the container in accordance with local, state, and federal regulations through an authorized hazardous waste collection point.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[2] Seek immediate medical attention.

  • Spill: For small spills, carefully clean up the material while wearing appropriate PPE.[1] Use an absorbent material for liquids and sweep up solids without creating dust.[1] Place the spilled material and cleanup supplies in a labeled hazardous waste container. For large spills, evacuate the area and contact the institution's emergency response team.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Review SDS b Don PPE a->b c Prepare Work Area b->c d Weigh/Measure in Fume Hood c->d e Perform Experiment d->e f Decontaminate Equipment & Work Area e->f g Segregate Waste f->g h Doff PPE g->h j Store Waste Securely g->j i Wash Hands h->i k Arrange for Professional Disposal j->k

Caption: Workflow for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。